molecular formula C6H3ClIN3 B1435605 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638763-24-2

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1435605
CAS No.: 1638763-24-2
M. Wt: 279.46 g/mol
InChI Key: HJKVVMLWLOQVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine ( 876343-10-1) is a high-value, multi-halogenated heterocyclic compound primarily utilized as a key synthetic intermediate in life science research and pharmaceutical development . Its molecular formula is C 6 H 3 ClIN 3 with a molecular weight of 279.47 g/mol . The structure features both chloro and iodo substituents on the pyrrolo[2,3-d]pyrimidine core, which provides distinct sites for sequential metal-catalyzed cross-coupling and nucleophilic substitution reactions. This makes it a versatile and powerful building block for constructing complex molecular architectures, particularly in the synthesis of targeted kinase inhibitors and other biologically active molecules . Handling and Safety: This compound requires careful handling. It is recommended to be stored under an inert gas (nitrogen or argon) at 2–8 °C to ensure stability . Potential hazards include acute toxicity (Harmful if swallowed, H302), skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment, including gloves and eye/face protection . Disclaimer: This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-6-9-2-3-1-4(8)10-5(3)11-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKVVMLWLOQVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC(=NC=C21)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, a crucial heterocyclic building block in the synthesis of targeted therapeutics. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles the known information and leverages data from closely related analogues to provide a thorough understanding of its characteristics.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural resemblance to the purine ring system allows it to interact with a wide range of biological targets, particularly protein kinases. The strategic placement of halogen substituents on this core structure is a key tactic in drug design, enabling the modulation of potency, selectivity, and pharmacokinetic properties. 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, with its distinct substitution pattern, offers a unique set of reactive handles for the synthesis of novel kinase inhibitors and other potential therapeutic agents.

Chemical Identity and Structure

The fundamental identity of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is established by its unique arrangement of atoms and chemical connectivity.

Table 1: Chemical Identity of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

IdentifierValue
Systematic Name 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
CAS Number 1638763-24-2[1]
Molecular Formula C₆H₃ClIN₃[1]
Molecular Weight 279.47 g/mol [1]
Canonical SMILES C1=C(NC2=C1N=C(C=N2)Cl)I
InChI Key Not available in search results

Diagram 1: Chemical Structure of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Caption: 2D structure of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Physical and Chemical Properties

Table 2: Physical Properties of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine and Related Compounds

Property2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Appearance Expected to be a solidWhite solidSolid
Melting Point Data not available219-220 °C (decomposes)[2]Data not available
Boiling Point Data not availableData not availableData not available
Solubility Expected to be soluble in polar aprotic solvents like DMF and DMSOData not availableData not available

The presence of the pyrrolo[2,3-d]pyrimidine core suggests that the molecule is likely to be a solid at room temperature with a relatively high melting point. The halogen substituents will influence its solubility, favoring polar aprotic solvents commonly used in organic synthesis.

Spectral Data Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from related structures.

Table 3: Predicted Spectral Data for 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

TechniqueExpected Features
¹H NMR Aromatic protons on the pyrrole and pyrimidine rings, and a broad singlet for the N-H proton. Chemical shifts will be influenced by the electron-withdrawing effects of the chloro and iodo substituents.
¹³C NMR Resonances for the carbon atoms of the bicyclic core. The carbons attached to the chlorine and iodine atoms will exhibit characteristic chemical shifts.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C-H stretching in the aromatic region, and C-N and C-C bond vibrations within the heterocyclic rings.

For comparison, the ¹H NMR spectrum of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in DMSO-d₆ shows signals at approximately δ 12.57 (s, 1H, NH), 8.51 (s, 1H), and 6.88 (s, 1H) ppm.[2]

Synthesis and Reactivity

The synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine would likely start from a suitable pyrrolo[2,3-d]pyrimidine precursor, followed by sequential halogenation reactions. A plausible synthetic route could involve the chlorination of a 6-iodopyrrolo[2,3-d]pyrimidine derivative or the iodination of a 2-chloropyrrolo[2,3-d]pyrimidine.

Diagram 2: Generalized Synthetic Approach

Synthesis_Workflow Start Pyrrolo[2,3-d]pyrimidine Precursor Step1 Chlorination Start->Step1 Intermediate 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Step1->Intermediate Step2 Iodination Intermediate->Step2 Product 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Step2->Product

Caption: A conceptual workflow for the synthesis of the target compound.

The reactivity of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is dictated by the two halogen atoms. The chlorine atom at the 2-position of the pyrimidine ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the iodine atom on the pyrrole ring. This differential reactivity allows for selective functionalization at the 2-position. The iodine at the 6-position is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, providing a versatile handle for introducing a wide range of substituents.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[3]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

  • Fire Fighting: Use appropriate extinguishing media for surrounding fire. Wear self-contained breathing apparatus.[3]

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Applications in Research and Development

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a valuable intermediate for the synthesis of a diverse array of compounds with potential therapeutic applications. Its utility stems from the ability to selectively modify the 2 and 6 positions of the pyrrolo[2,3-d]pyrimidine scaffold.

  • Kinase Inhibitors: The pyrrolo[2,3-d]pyrimidine core is a well-established hinge-binding motif for many protein kinases. By introducing various substituents at the 2 and 6 positions, researchers can develop potent and selective inhibitors of kinases implicated in cancer and inflammatory diseases.

  • PROTACs and Molecular Glues: The reactive sites on this molecule make it an ideal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which are emerging therapeutic modalities for targeted protein degradation.[1]

Conclusion

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine represents a key building block for the advancement of modern medicinal chemistry. While a comprehensive experimental characterization of this specific isomer is yet to be widely published, its structural features and the well-understood chemistry of the pyrrolo[2,3-d]pyrimidine scaffold provide a strong foundation for its application in the design and synthesis of novel therapeutic agents. As research in targeted therapies continues to evolve, the utility of such precisely functionalized heterocyclic intermediates will undoubtedly grow.

References

  • 2-chloro-6-iodo-7H-pyrrolo[2, 3-d]pyrimidine, min 97%, 250 mg. Available from: [Link]

  • CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available from: [Link]

  • US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis - Google Patents.
  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents.
  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Patsnap Eureka. Available from: [Link]

  • 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H4ClN3 | CID 5706774 - PubChem. Available from: [Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-5-iodo- - ChemBK. Available from: [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. Available from: [Link]

Sources

An In-depth Technical Guide to 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: Structure, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional: The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is of profound interest in medicinal chemistry due to its role as a privileged core in numerous clinically significant molecules, particularly kinase inhibitors.[1][2][3] This guide focuses on a key halogenated derivative, providing an in-depth exploration of its chemical architecture, synthesis, and strategic application. It is important to note that while the topic specifies the 2-chloro-6-iodo isomer, the preponderance of published scientific literature and chemical databases extensively documents the 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine isomer. This guide will therefore focus on this well-characterized and widely utilized building block, while also providing foundational information on the general numbering and chemistry of the pyrrolo[2,3-d]pyrimidine system to remain aligned with the core inquiry.

Part 1: The 7H-pyrrolo[2,3-d]pyrimidine Core: Structure and Systematic Numbering

The 7H-pyrrolo[2,3-d]pyrimidine system is a bicyclic heteroaromatic compound where a pyrrole ring is fused to a pyrimidine ring. This fusion creates a purine isostere, which can effectively mimic natural purines in biological systems, enabling interaction with a wide range of enzymatic targets.[1] The systematic IUPAC numbering of the scaffold is crucial for unambiguously identifying substituted derivatives.

The numbering begins from one of the bridgehead nitrogens and proceeds around the pyrimidine ring before numbering the pyrrole ring.

Figure 1: IUPAC numbering of the 7H-pyrrolo[2,3-d]pyrimidine core.

Based on this system, the structure of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is as follows:

Figure 2: Chemical structure of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Chemical and Physical Properties

A summary of the key identifiers and properties for 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is provided below.

PropertyValueSource
IUPAC Name 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine[4]
CAS Number 876343-10-1[4][5]
Molecular Formula C₆H₃ClIN₃[4][5]
Molecular Weight 279.47 g/mol [4][5]
Appearance White solid[5]
Melting Point 219-220 °C (decomposition)[5]

While a CAS number (1638763-24-2) exists for the 2-chloro-6-iodo isomer, detailed experimental and characterization data in peer-reviewed literature is sparse compared to the 4-chloro isomer.[6][7]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is typically achieved from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The process involves two key transformations: protection of the pyrrole nitrogen and subsequent iodination.

Synthetic Workflow

Synthesis_Workflow Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Protected N-Protected Intermediate (e.g., Phenylsulfonyl) Start->Protected Protection (e.g., PhSO₂Cl, base) Iodinated Iodinated Protected Intermediate Protected->Iodinated Iodination (e.g., NIS or I₂, base) Final_Product 4-Chloro-6-iodo-7H- pyrrolo[2,3-d]pyrimidine Iodinated->Final_Product Deprotection (e.g., NaOH/MeOH) cluster_scaffold Drug Development Logic Scaffold 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine C4-Cl C6-I SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH₂) Scaffold:f1->SNAr Introduce H-bond donor/acceptor Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki with R'-B(OH)₂) Scaffold:f2->Coupling Explore hydrophobic pockets KinaseInhibitor Diverse Kinase Inhibitors SNAr->KinaseInhibitor Coupling->KinaseInhibitor

Figure 4: Strategic use of the scaffold in medicinal chemistry.

Part 4: Self-Validating Experimental Protocol

The following protocol details a representative nucleophilic aromatic substitution at the C4 position, a common first step in elaborating the scaffold.

Protocol: Synthesis of a 4-amino-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivative

Objective: To displace the 4-chloro substituent with a primary amine via an SNAr reaction.

Materials:

  • 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Desired primary amine (e.g., aniline) (1.2 eq)

  • Solvent (e.g., 2-propanol or n-butanol)

  • Base (optional, e.g., DIPEA) (1.5 eq)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Reagent Addition: Add the solvent (e.g., 2-propanol, ~0.1 M concentration) followed by the primary amine (1.2 eq). If the amine salt is used or if the reaction is sluggish, add a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and stir vigorously.

  • Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC: Spot the reaction mixture against the starting material. A new, more polar spot corresponding to the product should appear, while the starting material spot diminishes.

    • LC-MS: A peak with the expected mass of the product ([M+H]⁺) should grow, while the peak for the starting material ([M+H]⁺ = 279.9) decreases. The reaction is complete when the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration, washed with a cold solvent (like diethyl ether or cold ethanol), and dried.

    • If no precipitate forms, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography or recrystallization to yield the pure product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹H NMR should show characteristic peaks for the newly introduced amine and shifts in the aromatic protons of the core. HRMS should confirm the exact mass. [5] This systematic approach ensures that the reaction's progress is tracked and the final product's identity is unequivocally confirmed, embodying a self-validating protocol essential for reproducible scientific research.

References

  • PubChem. 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. [Link]

  • PubMed. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). [Link]

  • ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • Struchem. 2-chloro-6-iodo-7H-pyrrolo[2, 3-d]pyrimidine, min 97%, 250 mg. [Link]

  • Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

  • PubChem. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • ChemBK. 7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-5-iodo-. [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

Sources

Spectroscopic Data for 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents. The targeted substitution on this scaffold allows for the fine-tuning of a molecule's pharmacological profile. 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of a new generation of targeted therapeutics. Its bifunctional nature, with a chloro-substituent at the 2-position and an iodo-substituent at the 6-position, offers versatile handles for further chemical modifications, such as cross-coupling reactions.

Accurate and comprehensive spectroscopic characterization of this intermediate is paramount for ensuring the identity, purity, and structural integrity of the final drug candidates. This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As complete, publicly available spectra for this specific compound are limited, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework for researchers in the field.

Molecular Structure and Predicted Spectroscopic Highlights

The structure of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, with the IUPAC numbering convention, is presented below. The presence of two different halogen atoms, the pyrrole proton, the pyrimidine proton, and the N-H proton gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Spectroscopic TechniquePredicted Key FeatureRationale
¹H NMR Two distinct aromatic singlets, one downfield shifted N-H proton.The isolated protons on the pyrrole and pyrimidine rings, and the pyrrole N-H.
¹³C NMR Six distinct aromatic carbon signals.Asymmetrical substitution leads to unique chemical environments for each carbon.
MS (ESI) Characteristic isotopic pattern for [M+H]⁺ and [M-H]⁻.Presence of one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio).
IR Sharp N-H stretching band, aromatic C-H and C=N stretching bands.Characteristic vibrations of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, both ¹H and ¹³C NMR will provide definitive information about its covalent framework.

Predicted ¹H and ¹³C NMR Spectra

The predicted chemical shifts are based on the analysis of structurally similar compounds, such as 2-chloro-7H-pyrrolo[2,3-d]pyrimidine and other halogenated pyrrolopyrimidines.[1] The electron-withdrawing effects of the chlorine and iodine atoms, as well as the pyrimidine ring, will influence the chemical shifts of the protons and carbons.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
~12.5 - 13.5br sN7-H
~8.6sC4-H
~7.0sC5-H

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~154C2
~152C4
~150C7a
~118C4a
~110C5
~75C6
Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing properties for many heterocyclic compounds and its ability to allow for the observation of exchangeable protons like N-H.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse width, a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2 seconds. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse width, a spectral width of 250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A larger number of scans will be required (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

    • Advanced 2D NMR experiments, such as HSQC and HMBC, can be performed to unambiguously assign all proton and carbon signals.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, electrospray ionization (ESI) is a suitable soft ionization technique.[3]

Predicted Mass Spectrum

The molecular formula of the compound is C₆H₃ClIN₃, with a monoisotopic mass of 278.9060 g/mol .

Table 3: Predicted MS Data (ESI)

ModeExpected Ionm/z
Positive[M+H]⁺279.9138
Negative[M-H]⁻277.8982

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in two peaks for the molecular ion, separated by 2 m/z units, with the M+2 peak having about one-third the intensity of the M peak. The fragmentation pattern in mass spectrometry is influenced by the stability of the resulting ions.[4][5] For halogenated compounds, the loss of the halogen atom is a common fragmentation pathway.[4]

Predicted ESI-MS Fragmentation M [C6H3ClIN3+H]+ m/z = 279.9 F1 Loss of I [C6H4ClN3]+ m/z = 153.0 M->F1 -I• F2 Loss of Cl [C6H4IN3]+ m/z = 244.9 M->F2 -Cl•

Caption: Simplified predicted fragmentation pathway in positive ion ESI-MS.

Experimental Protocol for ESI-MS
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation in positive ion mode.[6]

  • Instrumentation and Acquisition:

    • Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization source.

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

    • Typical ESI source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum provides information about the vibrational frequencies of the chemical bonds.

Predicted IR Spectrum

The IR spectrum of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is expected to show characteristic absorption bands for the N-H group, aromatic C-H bonds, and the heterocyclic ring system.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1620-1550StrongC=N and C=C stretching vibrations of the heterocyclic rings
~1450-1350MediumIn-plane bending of C-H bonds
~800-700StrongC-Cl stretch
~600-500MediumC-I stretch
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid samples with minimal preparation.[9][10][11]

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.

    • Place a small amount of the solid 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine powder directly onto the ATR crystal.

  • Instrumentation and Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

    • After the measurement, clean the ATR crystal thoroughly.

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the well-established principles of NMR, MS, and IR spectroscopy and are supported by data from closely related pyrrolo[2,3-d]pyrimidine derivatives. This comprehensive overview of the expected spectroscopic features and detailed experimental protocols serves as a valuable resource for researchers and scientists involved in the synthesis and development of novel therapeutics based on the 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold. Adherence to the outlined methodologies will ensure the acquisition of high-quality, reliable data, which is fundamental to advancing drug discovery programs.

References

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Fung, E. N. M., & Poon, T. C. W. (2006). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 11(12), 13-17. [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 84(2), 279. [Link]

  • Krasavin, M., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(10), 3099. [Link]

  • Gangjee, A., et al. (2012). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 22(2), 1033-1037. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-427. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Ross, B. P., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 23(15), 5894-5898. [Link]

  • National Center for Biotechnology Information. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • PubChem. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • National Center for Biotechnology Information. Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

  • ResearchGate. Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • National Center for Biotechnology Information. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • The University of Chicago Chemistry Department. Protocols | NMR Facility. [Link]

  • V. N. Karazin Kharkiv National University Bulletin. Chemical series. Synthesis of substituted pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines in the one-pot condensation of 2-thio-6-aminouracil, arylglyoxals and CH-acids. [Link]

  • National Center for Biotechnology Information. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • Royal Society of Chemistry. Nuclear Magnetic Resonance Experiments Applicable to the Elucidation and Characterization of Nitrogenous Natural Products: 1H–15N Heteronuclear Shift Correlation Methods. [Link]

  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • EON Biotech. 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine – (1638763-31-1). [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

  • ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • ResearchGate. Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. [Link]

  • ResearchGate. 1 H NMR spectra of compound 3a. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. [Link]

  • ResearchGate. ChemInform Abstract: Generation of Pyrrolo[2,3-d]pyrimidines. Unexpected Products in the Multicomponent Reaction of 6-Aminopyrimidines, Dimedone, and Arylglyoxal. [Link]

Sources

The Solubility Profile of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in the Developmental Trajectory of Pyrrolopyrimidine-Based Therapeutics

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic compound belonging to the pyrrolopyrimidine class, a scaffold of significant interest in medicinal chemistry.[1] Pyrrolopyrimidines are foundational to the development of a variety of targeted therapies, most notably as kinase inhibitors in oncology.[2][3][4][5] The journey of a promising active pharmaceutical ingredient (API) from the laboratory to clinical application is fraught with challenges, with poor aqueous and organic solvent solubility being a primary obstacle. Understanding the solubility of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in various organic solvents is paramount for its successful formulation, purification, and administration. This technical guide provides an in-depth analysis of the solubility characteristics of this compound, offering a framework for researchers and drug development professionals to navigate the complexities of its handling and formulation.

The physicochemical properties of an API, such as its crystal lattice energy and the nature of its intermolecular interactions, govern its solubility. For pyrrolopyrimidine derivatives, which are often crystalline solids, the energy required to break the crystal lattice must be overcome by the favorable interactions with the solvent molecules. This guide will delve into the theoretical underpinnings of the solubility of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, present an estimated solubility profile in a range of common organic solvents, and provide detailed experimental protocols for the precise determination of its solubility.

Physicochemical Properties of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

A foundational understanding of the physicochemical properties of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₃ClIN₃[6]
Molecular Weight 279.47 g/mol [6]
Melting Point Estimated to be high, likely with decomposition. A related isomer, 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, has a melting point of 219-220 °C (with decomposition).[7][8]N/A
LogP Estimated to be high, indicating significant lipophilicity. Many kinase inhibitors exhibit high LogP values.[9]N/A
Appearance Likely a crystalline solid.[10][11]N/A

The presence of both a chlorine and a large, polarizable iodine atom, in addition to the nitrogen atoms in the fused ring system, suggests that 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine can participate in a variety of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces. Its high molecular weight and potential for strong crystal packing contribute to its likely low aqueous solubility.

Estimated Solubility Profile in Organic Solvents

SolventDielectric Constant (Approx.)PolarityEstimated SolubilityRationale
Dimethyl Sulfoxide (DMSO)47Polar AproticHigh Excellent hydrogen bond acceptor, capable of disrupting the crystal lattice. Commonly used for dissolving kinase inhibitors.[9]
N,N-Dimethylformamide (DMF)37Polar AproticHigh Similar to DMSO, a strong hydrogen bond acceptor with a high dielectric constant.
Tetrahydrofuran (THF)7.6Polar AproticModerate A good solvent for many organic compounds, but less polar than DMSO and DMF.
Acetonitrile37.5Polar AproticModerate to Low While polar, it is a weaker hydrogen bond acceptor than DMSO and DMF.
Ethanol24.5Polar ProticModerate to Low Can act as both a hydrogen bond donor and acceptor, but its polarity is lower than DMSO and DMF.
Methanol32.7Polar ProticModerate to Low Similar to ethanol, but with a higher dielectric constant.
Dichloromethane (DCM)9.1NonpolarLow The polarity is likely insufficient to overcome the crystal lattice energy of the highly functionalized pyrrolopyrimidine.
Ethyl Acetate6.0Moderately PolarLow Limited ability to form strong interactions with the solute.
Toluene2.4NonpolarSparingly Soluble/Insoluble Lacks the necessary polarity and hydrogen bonding capability.
Hexanes1.9NonpolarSparingly Soluble/Insoluble A nonpolar solvent, unlikely to dissolve a polar crystalline solid.

Disclaimer: The solubility classifications in this table are estimations and should be experimentally verified.

Experimental Determination of Thermodynamic Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The saturation shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by the quantification of the dissolved solute in the supernatant.

Experimental Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine to a known volume of organic solvent in a sealed vial. equilibrate Agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-72 hours) to reach equilibrium. prep->equilibrate Incubate separate Separate the solid phase from the saturated solution via centrifugation or filtration (e.g., using a 0.22 µm PTFE syringe filter). equilibrate->separate Isolate supernatant analyze Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV). separate->analyze Dilute and inject

Figure 1: Experimental workflow for the determination of thermodynamic solubility.
Step-by-Step Protocol

Materials and Equipment:

  • 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (as a crystalline solid)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Validated HPLC method for the quantification of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Procedure:

  • Preparation of Stock Standards: Prepare a stock solution of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine of a known concentration in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) for the generation of a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine to a pre-labeled vial containing a known volume (e.g., 1-2 mL) of the test solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Prepare each solvent in triplicate to ensure the reproducibility of the results.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a consistent speed for a predetermined period (e.g., 24, 48, and 72 hours). The equilibration time should be sufficient to ensure that the concentration of the dissolved solid in the supernatant does not change significantly between later time points.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the settling of the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles that could lead to an overestimation of the solubility.

  • Sample Analysis:

    • Dilute the filtered supernatant with a suitable diluent to a concentration that falls within the linear range of the HPLC calibration curve.

    • Analyze the diluted samples by HPLC-UV.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in the diluted samples by interpolating their peak areas from the calibration curve.

    • Calculate the solubility of the compound in the original solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or molarity).

Causality Behind Experimental Choices

  • Choice of the Shake-Flask Method: This method is considered the "gold standard" as it measures the thermodynamic equilibrium solubility, which is a true representation of the compound's solubility at a given temperature and in a specific solvent.

  • Use of Excess Solid: Ensures that the solution becomes saturated, a prerequisite for determining the maximum amount of solute that can be dissolved.

  • Constant Temperature Agitation: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results. Agitation facilitates the dissolution process and helps in reaching equilibrium faster.

  • Filtration: The removal of all undissolved particles is essential to avoid artificially inflated solubility values. The choice of a 0.22 µm filter is standard for this purpose.

  • HPLC-UV for Quantification: HPLC is a highly sensitive and specific analytical technique that allows for the accurate quantification of the dissolved compound, even at low concentrations. The use of a UV detector is appropriate for compounds containing a chromophore, such as the pyrrolopyrimidine core.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in organic solvents. While a definitive quantitative solubility profile awaits experimental determination, the provided estimations, based on the behavior of structurally related compounds, offer a valuable starting point for researchers. The detailed experimental protocol for the shake-flask method provides a robust framework for obtaining precise and reliable solubility data.

For drug development professionals, a thorough understanding and accurate measurement of the solubility of this promising API are critical next steps. This data will inform key decisions in process chemistry, formulation development, and ultimately, the successful translation of this compound into a viable therapeutic agent. Further studies to determine the influence of pH on the solubility of this compound in aqueous-organic co-solvent systems would also be highly valuable for the development of parenteral and oral formulations.

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • Al-Shdefat, R., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals, 17(6), 754.
  • LookChem. (n.d.). Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037.
  • Praphanwittaya, P., et al. (2020). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Journal of Drug Delivery Science and Technology, 55, 101462.
  • Request PDF. (n.d.). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry.
  • Request PDF. (n.d.). Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation. Retrieved from [Link]

  • MDPI. (n.d.).
  • ChemBK. (2024, April 9). 7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-5-iodo-. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Sources

A Technical Guide to the Synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif, forming the core structure of numerous clinically significant therapeutic agents, particularly in the domain of kinase inhibitors.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with ATP-binding sites of various enzymes. The targeted functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, a highly valuable and versatile intermediate for drug discovery and development. We will dissect the strategic considerations, explain the causality behind experimental choices, and provide detailed protocols for the synthesis of this key building block from common starting materials.

Strategic Overview and Retrosynthetic Analysis

The synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine presents two primary chemical challenges: the selective installation of a chlorine atom at the C2 position and the regioselective iodination at the C6 position of the electron-rich pyrrole ring. A direct, one-step construction is impractical due to the difficulty in controlling the placement of three distinct functionalities (chloro, iodo, and the pyrrole nitrogen) around the fused ring system.

Therefore, a convergent and stepwise approach is required. The most logical and field-proven strategy involves the initial synthesis of a stable, chlorinated pyrrolo[2,3-d]pyrimidine core, followed by a carefully controlled iodination reaction.

A retrosynthetic analysis reveals the following pathway:

G Target 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (Target) Intermediate1 N7-Protected 2-Chloro-6-iodo-pyrrolo[2,3-d]pyrimidine Target->Intermediate1 N-Deprotection Intermediate2 N7-Protected 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate1->Intermediate2 Regioselective Iodination (C6) Intermediate3 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate2->Intermediate3 N-Protection Intermediate4 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate3->Intermediate4 Selective Dechlorination (C4) StartingMaterial 6-Aminouracil / Diethyl Malonate Intermediate4->StartingMaterial Ring Construction & Chlorination

Caption: Retrosynthetic pathway for 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

This analysis highlights three critical phases of the synthesis:

  • Construction of the Dichloro Core: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine from acyclic precursors.

  • Selective Monodechlorination: Conversion of the dichloro intermediate to 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Directed Iodination: Protection of the pyrrole nitrogen followed by regioselective iodination at C6 and subsequent deprotection.

Synthesis of the Core Intermediate: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The most versatile and widely adopted precursor for this synthesis is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[3] This intermediate can be synthesized efficiently from readily available starting materials.

Method A: Synthesis from 6-Aminouracil

This method builds the pyrrole ring onto the existing pyrimidine core.

  • Step 1: Annulation to form 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. 6-aminouracil is reacted with chloroacetaldehyde. The reaction proceeds via an initial alkylation of the amino group, followed by an intramolecular condensation and dehydration to form the fused pyrrole ring.

  • Step 2: Dichlorination. The resulting diol intermediate is then treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often with an organic base catalyst like N,N-diisopropylethylamine (DIPEA).[4] POCl₃ effectively converts the hydroxyl groups of the pyrimidinedione into chlorides, yielding 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[4][5]

Method B: Synthesis from Diethyl Malonate

An alternative route begins with diethyl malonate, which undergoes a series of reactions including alkylation, cyclization with a guanidine equivalent, chlorination, and subsequent formation of the pyrrole ring. This multi-step process can achieve high overall yields of the dichloro intermediate.[6][7]

Critical Step: Selective Dechlorination at C4

With 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in hand, the next crucial transformation is the selective removal of the chlorine atom at the C4 position. The C4 position is generally more reactive towards nucleophilic substitution and reduction than the C2 position. This selectivity is exploited through catalytic hydrogenation.

To ensure the reaction's success and prevent side reactions, the pyrrole nitrogen (N7) is often protected first. A common protecting group for this step is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc₂O).[8] The protected intermediate is then subjected to hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[8] This selectively removes the C4-chloro group. Subsequent removal of the Boc protecting group under acidic conditions yields the desired 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.[8][9]

Regioselective Iodination at the C6 Position

The final and most nuanced stage of the synthesis is the introduction of the iodine atom at the C6 position. Direct electrophilic iodination of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine can lead to a mixture of products, as both the C5 and C6 positions of the pyrrole ring are activated towards electrophilic attack.

To achieve high regioselectivity, a directing group strategy is employed. The pyrrole nitrogen (N7) is protected with a group that can sterically and electronically influence the outcome of the iodination. An ideal choice is the phenylsulfonyl (SO₂Ph) group, which is introduced by reacting the substrate with benzenesulfonyl chloride.

Causality of Regioselective Iodination: The electron-withdrawing nature of the phenylsulfonyl group deactivates the pyrrole ring towards electrophilic substitution, making the reaction more controllable. Furthermore, its steric bulk is thought to disfavor substitution at the adjacent C6 position; however, in practice, electrophilic attack is reliably directed to the C6 position in N-sulfonylated 7-azaindole systems. This directing effect is a well-established phenomenon for achieving functionalization at this specific position.

Following protection, the N7-sulfonylated intermediate is treated with an electrophilic iodine source, such as N-Iodosuccinimide (NIS) or iodine itself, to install the iodine at the C6 position.[10][11] The final step is the removal of the phenylsulfonyl protecting group under basic conditions, typically with sodium hydroxide in a mixture of THF and methanol, to yield the final product.[10]

Experimental Protocols and Data

Workflow Diagram

Caption: Synthetic workflow for 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Protocol: Synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (Model Protocol)

This protocol describes the synthesis of a closely related analogue and serves as a validated template for the N-protection, iodination, and deprotection sequence applicable to the 2-chloro starting material.[10]

  • N7-Protection: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is first protected with a phenylsulfonyl group to yield 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.

  • Iodination: The protected compound (e.g., 5.42 g, 18.5 mmol) is subjected to an iodination reaction (specific reagents like NIS or I₂/base are used here).[10]

  • Deprotection: The crude iodinated mixture is dissolved in THF (125 mL) and treated with a methanolic solution of 5 M NaOH (21 mL). The reaction is stirred for 2 hours at room temperature.[10]

  • Workup: The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution (125 mL) and the mixture is concentrated. The resulting precipitate is collected by filtration and washed with water.

  • Purification: The crude solid is purified by trituration or recrystallization from boiling acetonitrile to afford the pure 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.[10]

StepKey ReagentsPurposeTypical ConditionsReference
Core Synthesis 6-Aminouracil, ChloroacetaldehydePyrrole ring formationHeat, aqueous media[4]
POCl₃, DIPEADichlorination of diol75-90 °C[4]
Dechlorination Boc₂O, DMAPN7-ProtectionRoom Temp, CH₂Cl₂[8]
H₂, Pd/CSelective C4 DechlorinationAtmospheric pressure[8]
Iodination Benzenesulfonyl chloride, BaseN7-ProtectionStandard conditions[10]
N-Iodosuccinimide (NIS)Regioselective IodinationRoom Temp, MeCN or DMF[11]
NaOH, THF/MeOHN7-DeprotectionRoom Temp, 2h[10]

Conclusion

The synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that hinges on the precise control of reactivity and selectivity. The most reliable pathway commences with the construction of a 2,4-dichloro-pyrrolo[2,3-d]pyrimidine core, which is then selectively hydrogenated to the 2-chloro derivative. The cornerstone of the entire synthesis is the subsequent N7-protection and directed iodination sequence, which cleanly installs the iodine at the desired C6 position. This guide outlines a robust and scalable strategy, grounded in established chemical principles, to provide researchers and drug development professionals with access to this critical synthetic intermediate.

References

  • Mondal, K., & Paul, S. (2020). Iodine-Catalyzed Regioselective C–3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available from: [Link]

  • Ismail, M. I., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from: [Link]

  • Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from: [Link]

  • Li, J., et al. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications. Available from: [Link]

  • ResearchGate. (n.d.). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloropyrrolo[2,3-d]pyrimidines. Retrieved from: [Link]

  • Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • Google Patents. (n.d.). Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
  • Google Patents. (n.d.). A process for preparing halogenated azaindole compounds using pybrop.
  • Heras, M., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. Available from: [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available from: [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • PubChem. (n.d.). 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from: [Link]

  • Shaker, R. M., & El-Shehry, M. F. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Retrieved from: [Link]

  • ChemBK. (2024). 7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-5-iodo-. Retrieved from: [Link]

  • MDPI. (2020). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from: [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from: [Link]

  • PubMed. (2025). Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Retrieved from: [Link]

  • Royal Society of Chemistry. (n.d.). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Retrieved from: [Link]

Sources

The Synthetic Chemist's Compass: A Technical Guide to 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Differentiated Scaffold

In the landscape of modern medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged structure.[1][2] Its resemblance to the native purine core allows it to interact with a multitude of biological targets, particularly kinases, making it a cornerstone for the development of targeted therapeutics.[3][4] However, the true potential of a scaffold lies not just in its core structure, but in its capacity for controlled, selective functionalization. This is where 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine emerges as a preeminent building block for drug discovery professionals.

This technical guide provides an in-depth exploration of this versatile intermediate, moving beyond simple procedural descriptions to elucidate the underlying chemical principles that govern its reactivity. We will dissect the strategic advantage of its di-halogenated nature and provide field-proven protocols for its sequential modification, empowering researchers to navigate the synthesis of complex molecular architectures with precision and confidence.

The core utility of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine lies in the orthogonal reactivity of its two halogen substituents. The carbon-iodine bond at the C6 position is significantly more labile towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the C2 position. This reactivity differential is the key that unlocks a world of synthetic possibilities, enabling chemists to introduce a diverse array of substituents at the C6 position while preserving the C2-chloro group for subsequent transformations.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of a building block is critical for its effective use.

PropertyValueSource(s)
IUPAC Name 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine[5]
CAS Number 876343-10-1[5]
Molecular Formula C₆H₃ClIN₃[5]
Molecular Weight 279.46 g/mol [5]
Appearance White to off-white solid
Melting Point 219-220 °C (decomposition)

Strategic Synthesis: Mastering Sequential Functionalization

The primary synthetic strategy employing 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine involves a two-stage approach:

  • Stage 1: C6 Position Functionalization via Palladium-Catalyzed Cross-Coupling.

  • Stage 2: C2 Position Functionalization via Nucleophilic Aromatic Substitution.

This sequence leverages the higher reactivity of the C-I bond in cross-coupling reactions. It is crucial to protect the pyrrole nitrogen (N7) prior to these steps to prevent side reactions and improve solubility. A common and effective protecting group is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group, though others like tosyl (Ts) or benzyl (Bn) can also be employed.

G A 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine B N7-Protected Intermediate A->B N-Protection (e.g., SEM-Cl) C Stage 1: C6 Functionalization (e.g., Suzuki, Sonogashira) B->C Pd-Catalyzed Cross-Coupling D 6-Aryl/Alkynyl-2-chloro Intermediate C->D E Stage 2: C2 Functionalization (e.g., Amination) D->E Nucleophilic Aromatic Substitution (SNAr) F Final 2,6-Disubstituted Product E->F

Sequential functionalization workflow.

Part 1: Palladium-Catalyzed Reactions at the C6-Iodo Position

The electron-rich pyrrole ring and the inherent reactivity of the C-I bond make the C6 position the prime site for initial diversification. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation, offering broad substrate scope and functional group tolerance.[6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for introducing aryl or heteroaryl moieties. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Expertise & Experience: The key to a successful Suzuki coupling on this scaffold is maintaining catalyst activity and ensuring efficient transmetalation. The use of a bulky, electron-rich phosphine ligand like XPhos or SPhos is often essential to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7] Potassium phosphate is an effective base that is strong enough to facilitate transmetalation without causing significant degradation of the substrate or boronic acid. A mixed solvent system, typically an organic solvent like dioxane with water, is used to dissolve both the organic substrate and the inorganic base.[8]

Self-Validating Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from methodologies used in the synthesis of selective kinase inhibitors.[9]

  • Inert Atmosphere: To a dry Schlenk flask, add the N7-protected 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄) (3.0 eq.).

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 10 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 6-aryl-2-chloro intermediate.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling enables the installation of terminal alkynes, which are versatile handles for further chemistry, such as click reactions or cyclizations.

Expertise & Experience: The classic Sonogashira reaction requires both a palladium catalyst and a copper(I) co-catalyst.[10] The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center. A common challenge is homocoupling of the alkyne (Glaser coupling); this can be minimized by running the reaction under strictly anaerobic conditions and using an amine base like triethylamine or diisopropylethylamine, which also serves as the solvent or co-solvent.[11]

Self-Validating Protocol: Sonogashira Coupling

  • Inert Atmosphere: In a Schlenk flask, dissolve the N7-protected 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent such as DMF or a mixture of THF and triethylamine.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and the copper co-catalyst (e.g., CuI, 5 mol%).

  • Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to ensure anaerobic conditions.

  • Base Addition: If not already used as the solvent, add triethylamine (2.0-3.0 eq.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion as monitored by TLC or LC-MS.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the 6-alkynyl-2-chloro product.

Part 2: Nucleophilic Aromatic Substitution at the C2-Chloro Position

Once the C6 position is functionalized, the C2-chloro group becomes the target for modification. This position is susceptible to nucleophilic aromatic substitution (SNAr), most commonly with amines, to generate the final, highly decorated molecules.

Expertise & Experience: The SNAr reaction at the C2 position of the 7-deazapurine core is facilitated by the electron-withdrawing nature of the pyrimidine ring nitrogens.[12] However, the reaction often requires elevated temperatures (100-140 °C) to proceed at a reasonable rate.[9] The choice of solvent is important; polar aprotic solvents like DMF or n-butanol are typically effective. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often added to scavenge the HCl generated during the reaction, driving it to completion. For less reactive amines, a stronger base or acid catalysis might be necessary.[13]

G cluster_0 S_NAr Mechanism A 6-Substituted-2-chloro Intermediate C Meisenheimer Complex (Tetrahedral Intermediate) A->C Nucleophilic Attack B Nucleophile (e.g., R-NH2) B->C D 2-Amino-6-substituted Product C->D Aromatization E Chloride Ion (Leaving Group) C->E Loss of Leaving Group

Generalized SNAr mechanism at C2.

Self-Validating Protocol: Buchwald-Hartwig or SNAr Amination

While SNAr is common, for certain substrates, particularly with less nucleophilic amines, a Buchwald-Hartwig amination can be a powerful alternative.[14][15] The protocol below describes the more common thermal SNAr approach.

  • Reactant Setup: In a pressure vessel or sealed tube, combine the 6-substituted-2-chloro intermediate (1.0 eq.) and the desired primary or secondary amine (1.5-3.0 eq.).

  • Solvent and Base: Add a suitable solvent such as n-butanol, dioxane, or DMF. Add a non-nucleophilic base like DIPEA (3.0 eq.).

  • Reaction: Seal the vessel and heat the reaction mixture to 100-140 °C. Monitor the reaction's progress by LC-MS.

  • Deprotection (if applicable): Once the substitution is complete, the N7-protecting group (e.g., SEM) can be removed under appropriate conditions (e.g., with TBAF or acid).

  • Work-up: After cooling, evaporate the solvent. Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM and wash with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the final product by flash chromatography or preparative HPLC.

Conclusion: A Gateway to Chemical Diversity

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is more than just a chemical intermediate; it is a strategic tool for navigating complex synthetic challenges in drug discovery. Its well-defined, differential reactivity at the C6 and C2 positions provides a reliable and logical pathway for constructing libraries of novel compounds. By understanding the principles behind the selective cross-coupling and nucleophilic substitution reactions, and by employing robust, validated protocols, researchers can unlock the full potential of this powerful building block to accelerate the discovery of next-generation therapeutics.

References

  • Journal of Medicinal Chemistry. (n.d.). 6-(Het)aryl-7-Deazapurine Ribonucleosides as Novel Potent Cytostatic Agents. ACS Publications. Available at: [Link]

  • PubMed. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Available at: [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]

  • PubMed. (2012). Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors. Available at: [Link]

  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available at: [Link]

  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]

  • V. N. Karazin Kharkiv National University Bulletin. Chemical series. (2019). Synthesis of substituted pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines in the one-pot condensation of 2-thio-6-aminouracil, arylglyoxals and CH-acids. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ACS Publications. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • PubMed. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). Available at: [Link]

  • ResearchGate. (2010). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Available at: [Link]

  • PubMed Central. (n.d.). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Available at: [Link]

  • PubMed. (1998). Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines. Available at: [Link]

  • PubMed. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available at: [Link]

  • PubMed. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Available at: [Link]

  • NIH. (n.d.). Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura conditions for C-6 reaction of 8. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Available at: [Link]

  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • PubMed Central. (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Simplified catalytic cycle for Buchwald−Hartwig amination reaction. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]

  • Google Patents. (n.d.). CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
  • NIH. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Available at: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. Available at: [Link]

Sources

A Technical Guide to the Regioselective Functionalization of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged core in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivative is a particularly valuable intermediate, offering two distinct handles for sequential, site-selective functionalization. This guide provides an in-depth analysis of the differential reactivity of the C6-iodo and C2-chloro bonds, focusing on palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of this selectivity and provide field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling researchers to strategically construct complex 2,6-disubstituted 7-deazapurine libraries.

Introduction: The Strategic Value of the 7-Deazapurine Core

The 7-deazapurine scaffold is a bioisostere of purine and is found in a variety of biologically active compounds, including antibiotics and potent kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within ATP-binding sites has made it a cornerstone in the design of targeted therapies. The strategic introduction of diverse substituents at the C2 and C6 positions is critical for modulating potency, selectivity, and pharmacokinetic properties.

The 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine intermediate is an ideal starting point for this endeavor. The significant disparity in the reactivity of the carbon-iodine and carbon-chlorine bonds allows for a predictable and stepwise approach to molecular elaboration. This guide will dissect this reactivity profile, providing a clear roadmap for its synthetic application.

The Principle of Differential Reactivity: C6-Iodo vs. C2-Chloro

The cornerstone of selectively functionalizing 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine lies in the differential reactivity of the two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is:

C–I > C–Br > C–OTf >> C–Cl [2]

This trend is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C–I bond is considerably weaker than the C–Cl bond, making it more susceptible to cleavage.

Mechanistic Rationale: The Oxidative Addition Step

The catalytic cycle of most palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) begins with the oxidative addition of the aryl halide to a palladium(0) complex.[2] This is often the rate-determining step of the reaction.

dot digraph "Palladium_Catalytic_Cycle" { rankdir="LR"; size="7.6,4"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption [label="Figure 1: Generalized Palladium Cross-Coupling Cycle.", fontsize=10, fontname="Arial"]; enddot

Because the C6-I bond has a lower bond dissociation energy than the C2-Cl bond, the energy barrier for the oxidative addition at the C6 position is significantly lower. Consequently, the palladium catalyst will preferentially react with the iodo substituent under carefully controlled conditions, leaving the chloro group at C2 untouched. This chemoselectivity is the key to the stepwise functionalization of the scaffold.

Phase 1: Selective Functionalization at the C6-Iodo Position

By leveraging the higher reactivity of the C-I bond, a variety of substituents can be introduced at the C6 position with high selectivity. Standard palladium-catalyzed conditions, often at moderate temperatures, are typically sufficient to achieve this transformation while preserving the C2-chloro group for subsequent reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for installing aryl or heteroaryl groups. For the 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine core, the reaction with boronic acids or esters proceeds selectively at the C6 position.

Table 1: Representative Conditions for Selective C6-Suzuki Coupling

Catalyst / LigandBaseSolventTemp (°C)Time (h)Typical YieldReference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10024>85%[2]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/THF/H₂O801>90%[2]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane11012~80-95%[3]

Note: Yields are representative for analogous dihaloheterocycles and may vary based on the specific boronic acid used.

Experimental Protocol: General Procedure for Selective C6-Arylation via Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-6-aryl-7H-pyrrolo[2,3-d]pyrimidine.[2][4]

Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira reaction enables the introduction of alkyne moieties, which are valuable for further transformations or as structural elements themselves. The reaction demonstrates high regioselectivity for the C6-iodo position.[5]

Table 2: Representative Conditions for Selective C6-Sonogashira Coupling

Pd CatalystCu Co-catalystBaseSolventTemp (°C)Typical YieldReference
Pd(PPh₃)₂Cl₂CuIEt₃N / PiperidineTHF or DMFRT - 60>80%[5][6]
Pd(OAc)₂ / HandaPhosNone (Cu-free)Et₃NTHF/H₂O45~85-95%[7]

Note: Yields are representative and depend on the specific terminal alkyne used.

Experimental Protocol: General Procedure for Selective C6-Alkynylation via Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

  • Solvent and Reagents: Add an anhydrous, degassed solvent such as THF or DMF. Add an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor for the consumption of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to afford the 2-chloro-6-alkynyl-7H-pyrrolo[2,3-d]pyrimidine.[5][8]

Phase 2: Functionalization of the C2-Chloro Position

Once the C6 position has been functionalized, the C2-chloro group becomes the target for the next transformation. This position is now the most reactive electrophilic site on the heterocyclic core. Due to the lower reactivity of the C-Cl bond, more forcing conditions are often required compared to the initial C6-iodo coupling. This may include higher temperatures, stronger bases, or more specialized catalyst/ligand systems.

dot digraph "Sequential_Functionalization" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption [label="Figure 2: Workflow for Sequential Cross-Coupling.", fontsize=10, fontname="Arial"]; enddot

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, crucial for introducing amine functionalities that often serve as key pharmacophores. Reacting the 2-chloro-6-substituted intermediate requires a robust catalyst system capable of activating the relatively inert C-Cl bond.

Table 3: Representative Conditions for C2-Buchwald-Hartwig Amination

Pd Pre-catalystLigandBaseSolventTemp (°C)Typical YieldReference
Pd₂(dba)₃BINAP / XantphosCs₂CO₃ / K₃PO₄Dioxane or Toluene110-12060-90%[9]
[Pd(NHC)(allyl)Cl](NHC)NaOtBuToluene100>90%[10][11]

Note: Yields are representative for aryl chlorides and may vary based on the amine and the C6-substituent.

Experimental Protocol: General Procedure for C2-Amination via Buchwald-Hartwig Coupling

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with the 2-chloro-6-substituted-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable ligand (e.g., XPhos, 0.05 equiv.), and a strong base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equiv.).

  • Reagent Addition: Add the desired primary or secondary amine (1.2-1.5 equiv.) and an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring to a high temperature (e.g., 110 °C). Monitor the reaction until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite® to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product via flash column chromatography to obtain the final 2-amino-6-substituted-7H-pyrrolo[2,3-d]pyrimidine.[9][10]

Conclusion and Future Outlook

The differential reactivity of the halogen atoms in 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine provides a reliable and powerful platform for the synthesis of diverse 2,6-disubstituted 7-deazapurines. By first targeting the more labile C6-iodo bond with standard palladium-catalyzed cross-coupling reactions, researchers can selectively install a wide array of chemical functionalities. The remaining C2-chloro bond can then be functionalized under more forcing conditions, completing the synthesis of the target scaffold. This strategic, stepwise approach is a cornerstone of modern medicinal chemistry, enabling the efficient exploration of structure-activity relationships and the development of novel therapeutics. Understanding the principles and protocols outlined in this guide empowers researchers to fully exploit the synthetic potential of this versatile building block.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]

  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supplementary Information.
  • Buchwald–Hartwig amination. In: Wikipedia. Available from: [Link]

  • Buntz, A., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available from: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available from: [Link]

  • Bazgir, A., et al. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available from: [Link]

  • Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. Google Patents.
  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. ResearchGate. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: [Link]

  • Iron/Copper Co-Catalyzed Cross-Coupling Reaction for the Synthesis of 6-Substituted 7-Deazapurines and the Corresponding Nucleosides. PubMed.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed Central.

Sources

The Strategic Intermediate: A Technical Guide to 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pursuit of Specificity in Kinase Inhibition

In the landscape of modern drug discovery, the quest for highly selective and potent therapeutic agents is paramount. Researchers and drug development professionals are constantly seeking molecular scaffolds that offer both a robust foundation for biological activity and the versatility for fine-tuning structure-activity relationships (SAR). The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has firmly established itself as a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows molecules built upon this framework to effectively target the ATP-binding sites of a multitude of kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer and autoimmune disorders.[2][3][4]

This technical guide delves into a specific, strategically functionalized derivative of this scaffold: 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine . The deliberate placement of a chloro group at the 2-position and an iodo group at the 6-position creates a versatile intermediate with differentiated reactivity. This allows for sequential, site-selective modifications, making it an invaluable tool for constructing complex molecular architectures and systematically exploring the chemical space around the core scaffold. We will explore its synthesis, unique chemical properties, and its profound potential in the development of next-generation targeted therapies.

The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Foundation of Bioactivity

The 7H-pyrrolo[2,3-d]pyrimidine system is a bicyclic heterocycle that mimics the natural purine ring system found in nucleic acids. This mimicry is the cornerstone of its biological significance. By replacing the nitrogen atom at the 7-position of a purine with a carbon, the electronic properties of the ring are altered, and a new vector for chemical modification is introduced without drastically changing the overall shape required for binding to purine-recognizing enzymes.[5] This scaffold is the backbone of several approved drugs and numerous clinical candidates, particularly in the realm of Janus kinase (JAK) inhibitors, which are used to treat inflammatory diseases.[6][7]

Synthesis and Physicochemical Properties of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer. A plausible and efficient synthetic route begins with a more readily available precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Synthetic Pathway

The synthesis can be envisioned as a two-stage process: first, the selective de-chlorination of the 2,4-dichloro precursor to yield 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a regioselective iodination at the C6 position.

Synthesis_Pathway Start 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Start->Intermediate Selective Dechlorination (e.g., Hydrogenation) Product 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Intermediate->Product Regioselective Iodination (e.g., NIS)

Caption: Synthetic route to 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This step involves the selective removal of the chlorine atom at the C4 position, which is generally more reactive towards nucleophilic substitution and reduction than the C2 chlorine.

  • Reaction: Selective hydrogenation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Starting Material: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Reagents & Conditions: A common method involves catalytic hydrogenation. The substrate is dissolved in a suitable solvent like ethanol or methanol, and a palladium catalyst (e.g., 10% Pd/C) is added. The reaction is stirred under a hydrogen atmosphere at room temperature. The progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up & Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

This step introduces the iodine atom at the C6 position of the pyrrole ring, which is susceptible to electrophilic substitution.

  • Reaction: Electrophilic iodination of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Starting Material: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Reagents & Conditions: N-Iodosuccinimide (NIS) is a commonly used and effective iodinating agent for such electron-rich heterocyclic systems. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile at room temperature. The reaction is stirred until completion, as monitored by TLC or LC-MS.

  • Work-up & Purification: The reaction mixture is typically diluted with water to precipitate the product. The solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Physicochemical and Spectroscopic Data
PropertyPredicted Value/Description
Molecular Formula C₆H₃ClIN₃
Molecular Weight 279.47 g/mol
Appearance Off-white to light yellow solid
¹H NMR (DMSO-d₆) Expected signals for pyrrole and pyrimidine protons. A singlet for the C5-H and a broad singlet for the N7-H are anticipated.
¹³C NMR (DMSO-d₆) Signals corresponding to the six carbon atoms of the bicyclic core, with characteristic shifts for carbons bearing chloro and iodo substituents.

Note: The predicted spectroscopic data is based on the analysis of similar compounds and standard chemical shift tables. Experimental verification is essential for confirmation.

Strategic Applications in Medicinal Chemistry: A Tale of Two Halogens

The true value of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C6 position is significantly more reactive in palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Stille couplings) than the carbon-chlorine bond at the C2 position. This reactivity difference allows for a sequential and regioselective approach to molecular elaboration.

Reactivity cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Further Functionalization Core 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine C6-I (More Reactive) C2-Cl (Less Reactive) Suzuki Suzuki Coupling (Boronic Acids) Core:f1->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Core:f1->Sonogashira Buchwald Buchwald-Hartwig Amination Core:f2->Buchwald SNAr Nucleophilic Aromatic Substitution (SNAr) Core:f2->SNAr

Caption: Differential reactivity and functionalization of the core scaffold.

Site-Selective Functionalization at C6

The C6-iodo position is the primary site for initial diversification. Its higher reactivity allows for the introduction of various aryl, heteroaryl, or alkynyl groups while preserving the chloro substituent at C2 for subsequent reactions.

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. By reacting 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine with a wide array of commercially available boronic acids or esters, diverse biaryl and heteroaryl structures can be synthesized.[8][9][10][11] This is particularly relevant for targeting the solvent-exposed regions of kinase ATP-binding sites.

  • Sonogashira Coupling: This coupling introduces alkynyl moieties, which can serve as rigid linkers or be further transformed.[12][13][14] This allows for the extension of the molecule into different pockets of the target protein, potentially enhancing potency and selectivity.

Exemplary Protocol: Suzuki-Miyaura Coupling at C6

  • To a degassed solution of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent mixture (e.g., dioxane/water), add the desired arylboronic acid (1.2 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 2-chloro-6-aryl-7H-pyrrolo[2,3-d]pyrimidine derivative.

Subsequent Functionalization at C2

Once the C6 position has been modified, the less reactive C2-chloro group can be targeted. This position is often crucial for establishing key hydrogen bond interactions within the hinge region of kinase active sites.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly effective for forming carbon-nitrogen bonds.[1][15][16][17][18] Reacting the 2-chloro-6-substituted intermediate with various primary or secondary amines allows for the introduction of diverse amino side chains, which can significantly impact biological activity and pharmacokinetic properties.

  • Nucleophilic Aromatic Substitution (SNAr): The C2 position can also undergo SNAr with potent nucleophiles, such as amines or thiols, often requiring elevated temperatures. This provides an alternative route to C-N and C-S bond formation.

This sequential functionalization strategy is a cornerstone of modern medicinal chemistry, enabling the systematic optimization of lead compounds.

Targeting Kinase Families: The Path to Therapeutic Agents

The pyrrolo[2,3-d]pyrimidine scaffold, appropriately decorated using the strategies outlined above, has proven to be a fertile ground for the discovery of inhibitors for several important kinase families.

Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that regulate inflammation and immunity. Dysregulation of JAK-STAT signaling is implicated in a host of autoimmune diseases. Several potent JAK inhibitors are based on the pyrrolo[2,3-d]pyrimidine scaffold.[2][6][7] The C2-amino group is often critical for hinge binding, while substituents at C6 can be tailored to achieve selectivity among the JAK family members.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene modulates Inhibitor 2-Chloro-6-iodo-7H- pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->JAK INHIBITS

Caption: Inhibition of the JAK-STAT signaling pathway.

Other Kinase Targets

The versatility of the 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine intermediate allows for its application in developing inhibitors for a broad range of other kinases, including:

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation, making it a target in oncology.[5]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): A receptor tyrosine kinase crucial for the survival and differentiation of macrophages, with implications in cancer and inflammatory diseases.[19]

  • Interleukin-2-inducible T-cell Kinase (Itk): A tyrosine kinase that plays a key role in T-cell signaling and is a target for autoimmune and inflammatory conditions.[3]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): A serine/threonine kinase linked to Parkinson's disease.[20]

Conclusion and Future Outlook

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is more than just another heterocyclic compound; it is a strategically designed intermediate that empowers medicinal chemists to efficiently and selectively navigate the complexities of kinase inhibitor design. Its differentiated reactivity at the C2 and C6 positions provides a robust platform for sequential, controlled diversification, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties. As our understanding of the kinome and its role in disease continues to expand, the demand for versatile and powerful chemical tools like 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine will undoubtedly grow, solidifying its place as a key building block in the development of future targeted therapies.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Chemical Intermediates for JAK Inhibitor Synthesis. Retrieved from [Link]

  • Choi, H. S., Wang, Z., Richmond, W., He, X., Yang, K., Jiang, T., Sim, T., Karanewsky, D., Gu, X. J., Zhou, V., Liu, Y., Ohmori, O., Caldwell, J., Gray, N., & He, Y. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 16(8), 2173–2176.
  • Cee, V. J., et al. (2014). Design and synthesis of pyrrolo[2,3-d]pyrimidine- phenylamide hybrids as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3475-3480.
  • Williamson, D. S., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Medicinal Chemistry Letters.
  • Wikipedia contributors. (2024, January 10). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6678.
  • Pan, Z., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 173, 231-245.
  • Li, J., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry, 149, 107499.
  • Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10345-10369.
  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(15), 1545-1568.
  • Li, X., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 74, 128905.
  • Franck, X., et al. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 11, 1375-1382.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Frank, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 186-193.
  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Retrieved from [Link]

  • Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102.
  • ResearchGate. (n.d.). Simplified catalytic cycle for Buchwald−Hartwig amination reaction. Retrieved from [Link]

  • Tumkevicius, S., & Malinauskas, A. (2007). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds, 43(3), 259-272.
  • Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]

  • Gunturu, S. K., et al. (2020). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 7(15), 2025-2030.
  • Petrikaite, V., et al. (2023).
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

  • Al-Hidhary, S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(18), 6542.
  • Abarbri, M., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Organic & Biomolecular Chemistry, 16(30), 5431-5440.
  • Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(28), 5427-5433.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1][2] This guide provides an in-depth technical overview of a key intermediate, 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. While a singular "discovery" paper for this specific di-halogenated derivative is not apparent in the literature, its history is intrinsically linked to the broader development of functionalized 7-deazapurines for therapeutic applications. This document will detail the logical synthetic pathways leading to its creation, the underlying chemical principles, and its significance as a versatile building block for drug discovery professionals.

Introduction: The Strategic Importance of the 7-Deazapurine Core

The 7-deazapurine core, the fundamental structure of pyrrolo[2,3-d]pyrimidines, is an isostere of the naturally occurring purine ring system found in nucleic acids.[1] This structural mimicry allows molecules built upon this scaffold to interact with biological targets that recognize purines, most notably the ATP-binding sites of protein kinases.[1] The replacement of the N7 nitrogen with a carbon atom provides a key vector for chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[2] Halogenation of this core, in particular, has proven to be a powerful strategy in the design of kinase inhibitors, with the halogens serving as both steric modulators and handles for further chemical elaboration through cross-coupling reactions.[2]

Synthetic Evolution: A Logical Pathway to 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is not documented as a singular breakthrough but rather as a logical progression from well-established methodologies for the functionalization of the 7-deazapurine core. The most rational synthetic approach involves a two-stage process: the initial synthesis of the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor, followed by regioselective iodination at the C6 position.

Stage 1: Synthesis of the Precursor, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine can be efficiently achieved from the more readily available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This process involves a selective de-chlorination at the C4 position. A robust method for this transformation is detailed in Chinese patent CN102633802A.[3] The process involves protection of the pyrrole nitrogen, followed by selective hydrogenation and subsequent deprotection.

Experimental Protocol: Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (adapted from CN102633802A)[3]

Step 1: Protection of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine.

  • Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the mixture at room temperature.

  • Stir the reaction until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to yield the Boc-protected intermediate.

Step 2: Selective Dechlorination

  • Dissolve the Boc-protected 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a solvent such as ethanol.

  • Add a palladium catalyst (e.g., palladium on carbon) and a hydrogen source (e.g., ammonium formate or hydrogen gas).

  • Stir the reaction at room temperature under an inert atmosphere until the selective removal of the C4 chlorine is complete.

  • Filter the catalyst and concentrate the filtrate to obtain the Boc-protected 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 3: Deprotection

  • Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid, such as trifluoroacetic acid, to remove the Boc protecting group.

  • Stir the reaction at room temperature until deprotection is complete.

  • Neutralize the reaction mixture and extract the product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Stage 2: Regioselective Iodination at the C6 Position

The pyrrole ring of the 7-deazapurine scaffold is electron-rich and susceptible to electrophilic substitution. The C6 position (also referred to as the C5 position in some numbering conventions) is a common site for such reactions.[4] N-iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of electron-rich aromatic and heteroaromatic rings.[5] The regioselectivity of the iodination is directed by the electronic properties of the pyrrolo[2,3-d]pyrimidine ring system.

Experimental Protocol: Synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-7H-pyrrolo[2,3-d]pyrimidine in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add N-iodosuccinimide (NIS) portion-wise, typically in a 1.05 to 1.2 molar equivalent.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (monitoring by TLC or LC-MS is recommended to determine reaction completion).

  • Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • The product is then typically extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography to afford 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine as a solid.

Structural Elucidation and Data

The structural confirmation of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Technique Expected Observations
¹H NMR Signals corresponding to the protons on the pyrimidine and pyrrole rings. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and iodo substituents.
¹³C NMR Resonances for the six carbon atoms of the bicyclic core. The carbons bearing the halogen atoms will exhibit characteristic chemical shifts.
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for one chlorine atom.

The Role of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in Drug Discovery

The strategic placement of two different halogens on the 7-deazapurine core makes 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine a highly valuable and versatile intermediate in the synthesis of complex molecules, particularly kinase inhibitors.[6][7][8] The differential reactivity of the C-Cl and C-I bonds towards various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for the sequential and regioselective introduction of different substituents.

The iodine at the C6 position is more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the C2 position. This allows for the selective introduction of a substituent at the C6 position, followed by a subsequent modification at the C2 position. This stepwise functionalization is a powerful tool for building molecular diversity and fine-tuning the biological activity of the final compounds.

G cluster_0 Synthetic Pathway cluster_1 Application in Drug Discovery A 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine B 2-chloro-7H-pyrrolo[2,3-d]pyrimidine A->B Selective Dechlorination C 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine B->C Regioselective Iodination (NIS) D 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine E C6-Functionalized Intermediate D->E Pd-catalyzed Cross-Coupling at C6 (e.g., Suzuki) F C2,C6-Difunctionalized Kinase Inhibitor E->F Functionalization at C2 (e.g., SNAr, Cross-Coupling)

Figure 1: A simplified workflow illustrating the synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine and its subsequent application in the synthesis of kinase inhibitors.

Conclusion

While the formal "discovery" of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine may not be marked by a single seminal publication, its existence and utility are the culmination of decades of research into the synthesis and application of 7-deazapurine analogs. The logical and well-precedented synthetic route, involving the preparation of a 2-chloro precursor followed by regioselective iodination, underscores the power of established synthetic methodologies in creating novel and valuable building blocks. For researchers in the field of drug development, 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine represents a key strategic intermediate, offering a gateway to a vast chemical space of potential kinase inhibitors and other therapeutic agents. Its continued application in the synthesis of next-generation targeted therapies is a testament to its enduring importance in medicinal chemistry.

References

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Available at: [Link]

  • CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. Google Patents.
  • CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid. Google Patents.
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available at: [Link]

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Google Patents.
  • Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors. PubMed. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. Available at: [Link]

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. Available at: [Link]

  • US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis. Google Patents.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed. Available at: [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Royal Society of Chemistry. Available at: [Link]

  • 2-CHLORO-7H-PYRROLO(2,3-D)PYRIMIDINE. precisionFDA. Available at: [Link]

Sources

Safety and handling precautions for 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1638763-24-2), a key heterocyclic building block in modern drug discovery and chemical synthesis.[1] Given its classification and potential hazards, adherence to rigorous safety measures is not merely procedural—it is fundamental to ensuring researcher safety and maintaining experimental integrity. This document is intended for laboratory personnel, including researchers, chemists, and technicians, who are actively engaged in work with this compound.

Compound Profile and Hazard Identification

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a solid, often light-yellow, halogenated pyrrolopyrimidine.[2] Its molecular structure, featuring both chloro and iodo substitutions, makes it a versatile intermediate in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics.[3] However, this reactivity also necessitates a thorough understanding of its toxicological profile.

While comprehensive toxicological data for this specific compound is limited, information from suppliers and data for structurally related compounds provide a strong basis for hazard assessment. The primary hazards are associated with acute toxicity and irritation.[4][5]

Table 1: GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[4][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[5]

The "Danger" signal word is often associated with this and similar compounds, underscoring the need for caution.[4] The causality is clear: the compound's chemical properties can lead to local tissue irritation upon contact and systemic toxicity if ingested.

The Cornerstone of Safety: A Proactive Risk Assessment

Before any manipulation of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, a thorough, experiment-specific risk assessment is mandatory. This is not a static, one-time event but a dynamic process that must be revisited with any change in procedure, scale, or personnel. The goal is to systematically identify potential exposures and implement robust control measures.

RiskAssessment A Step 1: Identify Hazards (Toxicity, Irritation, Physical Form: Dust) B Step 2: Assess Risks (Exposure Routes: Inhalation, Skin/Eye Contact, Ingestion. Scale of Work) A->B Analyze Potential Exposure Scenarios C Step 3: Implement Controls (Engineering, Administrative, PPE) B->C Select Appropriate Barriers D Step 4: Review & Refine (Monitor effectiveness, Update SOPs) C->D Ensure Ongoing Safety D->A Feedback Loop for New Information

Caption: The cyclical process of laboratory risk assessment.

Engineering Controls: The First Line of Defense

The primary strategy for mitigating exposure is to use engineering controls that isolate the hazard from the researcher.

  • Chemical Fume Hood: All handling of solid 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine must be performed inside a certified chemical fume hood.[4][6] This is non-negotiable. The compound is a powder, and weighing or transferring it can easily generate airborne dust particles. A fume hood provides critical containment, preventing inhalation of these particles.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation. However, this is a secondary measure and never a substitute for a dedicated fume hood.[8][9]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the identified risks.[5] Do not underestimate the importance of proper fit and material compatibility.

Table 2: Mandatory Personal Protective Equipment

Protection TypeSpecificationRationale and Best Practices
Hand Protection Nitrile gloves (check manufacturer's breakthrough time data)Always inspect gloves for tears or holes before use.[10] Double-gloving is recommended for extended operations or when handling solutions. Wash hands thoroughly after removing gloves.[11]
Eye/Face Protection Safety goggles with side shields (ANSI Z87.1 or EN 166 compliant) or a full-face shield.[12]Standard prescription glasses are not a substitute for safety goggles. A face shield should be used in addition to goggles when there is a significant splash risk.
Body Protection Flame-resistant laboratory coat with full-length sleeves.A lab coat protects skin and personal clothing from contamination.[10] It should be kept fastened and removed before exiting the laboratory.[13]
Respiratory Not typically required if work is confined to a fume hood.If a fume hood is non-operational or if there is a risk of significant aerosolization, a NIOSH-approved respirator may be necessary. This requires a formal respiratory protection program.[12]

Standard Operating Procedure: Handling Solid 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines a self-validating system for safely weighing and transferring the solid compound. Each step is designed to minimize dust generation and prevent cross-contamination.

HandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase A 1. Don Full PPE (Lab coat, Goggles, Gloves) B 2. Verify Fume Hood Functionality A->B C 3. Prepare Work Area (Wipe down, lay absorbent liner) B->C D 4. Carefully Open Container (Avoid creating dust clouds) C->D E 5. Use Spatula to Weigh Onto Creased Weigh Paper D->E F 6. Transfer Compound To Reaction Vessel E->F G 7. Tap Weigh Paper To Dislodge Residual Powder F->G H 8. Securely Close Container G->H I 9. Decontaminate Spatula & Work Surface H->I J 10. Dispose of Contaminated Waste in Labeled Bag I->J K 11. Remove PPE & Wash Hands J->K

Caption: Step-by-step workflow for handling solid hazardous compounds.

Detailed Protocol:

  • Preparation:

    • Confirm the location of the nearest safety shower and eyewash station.

    • Don all required PPE as specified in Table 2.

    • Ensure the chemical fume hood sash is at the appropriate working height and the airflow monitor indicates correct function.

    • Cover the work surface inside the hood with a disposable absorbent liner.

  • Weighing and Transfer:

    • Place the stock container of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in the fume hood.

    • Open the container slowly and carefully to avoid generating a puff of airborne dust.

    • Using a clean spatula, carefully transfer the desired amount of solid onto a creased piece of weigh paper on a tared balance. Perform this action gently to minimize dust.

    • Carefully pick up the weigh paper and transfer the solid into the receiving vessel (e.g., a round-bottom flask).

    • Gently tap the weigh paper to ensure all powder is transferred.

    • Immediately and securely close the stock container.

  • Cleanup:

    • Wipe the spatula clean with a solvent-dampened cloth.

    • Place the used weigh paper and cleaning cloth into a designated, sealed waste bag inside the fume hood.

    • Wipe down the work surface.

    • Dispose of all contaminated materials according to your institution's hazardous waste procedures.

    • Remove gloves and lab coat before leaving the lab. Wash hands thoroughly with soap and water.[14]

Storage and Incompatibilities

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] Some suppliers recommend refrigerated storage (0-8 °C).[2][14] Keep away from heat sources or open flames.[15]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6] These materials can potentially lead to decomposition or violent reactions.

Emergency Response Protocols

Accidents are preventable but preparation is essential. All personnel must be familiar with these procedures.

Table 3: First-Aid and Emergency Measures

Exposure RouteAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[5][14] Seek medical attention if irritation develops or persists.
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water. If the person is conscious, provide water to drink.[5] Immediately call a poison control center or physician.[6]
Minor Spill (Inside a fume hood) Wearing appropriate PPE, gently cover the spill with an absorbent material. Carefully scoop the material into a labeled hazardous waste container. Clean the area with a suitable solvent.
Major Spill Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

All waste contaminated with 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, including empty containers, disposable labware, and cleaning materials, must be treated as hazardous waste. Dispose of contents and container in accordance with local, state, and federal regulations.[16][17] Never dispose of this chemical down the drain.

By integrating these principles of hazard awareness, risk assessment, and meticulous handling, researchers can safely and effectively utilize 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in their critical work. Safety is an active process, not a passive state; it requires continuous diligence and a commitment to best practices.

References

  • Aladdin Scientific. 2-chloro-6-iodo-7H-pyrrolo[2, 3-d]pyrimidine, min 97%, 250 mg. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Request PDF. (2025, August 6). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Retrieved from [Link]

  • American Chemical Society. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

  • Duke University Chemistry. Safety Manual. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: A Detailed Protocol for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, a crucial building block in the development of novel therapeutics. The synthetic strategy detailed herein begins with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and proceeds through a multi-step sequence involving chlorination, regioselective iodination, and selective de-chlorination. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth technical details and the scientific rationale behind each procedural step.

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to purine allows it to interact with a wide range of biological targets, including protein kinases. The specific substitution pattern of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, with a chlorine atom at the 2-position and an iodine atom at the 6-position, offers synthetic handles for further elaboration through various cross-coupling reactions, making it a valuable intermediate for creating diverse libraries of bioactive molecules.

This protocol is designed to be a self-validating system, with clear instructions and checkpoints to ensure the successful synthesis and purification of the target compound.

Materials and Methods

Reagents and Solvents
  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Starting Material)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C, 10%)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Silica gel (for column chromatography)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Ice bath

  • Rotary evaporator

  • Apparatus for filtration under reduced pressure

  • Standard laboratory glassware for extraction and purification

  • Nitrogen or Argon gas supply for inert atmosphere

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocols

The synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process. The overall synthetic scheme is depicted below.

Synthetic_Scheme SM 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine INT1 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine SM->INT1 POCl₃, DIPEA, Toluene, Reflux INT2 2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine INT1->INT2 NIS, DMF, rt PROD 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine INT2->PROD 10% Pd/C, HCOONH₄, MeOH, Reflux Experimental_Workflow cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Iodination cluster_step3 Step 3: Selective De-chlorination s1_start Mix 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, POCl₃, DIPEA, and Toluene s1_reflux Reflux for 12-16 hours s1_start->s1_reflux s1_workup Workup: Concentration, Ice Quench, Neutralization, Extraction s1_reflux->s1_workup s1_purify Purification: Column Chromatography s1_workup->s1_purify s1_product 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine s1_purify->s1_product s2_start Dissolve Dichloro-intermediate in DMF s1_product->s2_start s2_react Add NIS at 0°C, then stir at rt for 2-4 hours s2_start->s2_react s2_workup Workup: EtOAc addition, Washes (Na₂S₂O₃, H₂O, Brine) s2_react->s2_workup s2_purify Purification: Recrystallization or Column Chromatography s2_workup->s2_purify s2_product 2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine s2_purify->s2_product s3_start Mix Dichloro-iodo intermediate, HCOONH₄, and 10% Pd/C in MeOH s2_product->s3_start s3_reflux Reflux for 4-6 hours s3_start->s3_reflux s3_workup Workup: Filtration through Celite, Concentration, Extraction s3_reflux->s3_workup s3_purify Purification: Column Chromatography s3_workup->s3_purify s3_product 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine s3_purify->s3_product

Application Notes & Protocols: Selective Suzuki-Miyaura Coupling of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the strategic application of the Suzuki-Miyaura cross-coupling reaction using 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] The di-halogenated substrate offers a powerful platform for sequential, site-selective functionalization, contingent on the differential reactivity of its carbon-halogen bonds. This document elucidates the mechanistic basis for C6-iodide selectivity, provides optimized, step-by-step protocols for C6-arylation, and offers a robust troubleshooting guide for researchers in synthetic and medicinal chemistry.

Introduction: The Strategic Value of the 7-Deazapurine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors, due to its structural resemblance to adenine, allowing it to function as an effective ATP mimic.[4] The ability to precisely install diverse substituents onto this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.[2][5] Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, are indispensable tools for this purpose, enabling the formation of carbon-carbon bonds under mild and functional-group-tolerant conditions.

The substrate, 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, is a highly versatile building block. The significant difference in the reactivity of the C-I and C-Cl bonds towards palladium(0) catalysts allows for a chemoselective, sequential approach to molecular elaboration. The C6-iodo bond, being weaker and more susceptible to oxidative addition, can be selectively functionalized while leaving the more robust C2-chloro bond intact for subsequent transformations.[6] This guide focuses exclusively on the first, critical step: the selective Suzuki-Miyaura coupling at the C6 position.

Mechanism and Rationale for C6-Selectivity

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst.[7][8] Understanding this cycle is crucial for rational protocol design and troubleshooting.

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the pyrrolopyrimidine), forming a Pd(II) complex. This is typically the rate-determining step of the cycle.[6][7]

  • Transmetalation: The organic group from the activated organoboron species (the boronic acid, activated by a base to form a boronate) is transferred to the Pd(II) center, displacing the halide.[7][9]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6][7]

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation (R²-B(OR)₂) PdII_Complex->Transmetal PdII_Diorgano R¹-Pd(II)L₂-R² Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regenerates Product Product (R¹-R²) RedElim->Product Forms

A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Basis of Regioselectivity:

The selective reaction at the C6-iodo position is a direct consequence of the relative bond dissociation energies of carbon-halogen bonds: C-I < C-Br < C-Cl. The oxidative addition step is highly sensitive to this energy barrier. The weaker C-I bond undergoes oxidative addition with Pd(0) at a significantly faster rate and under milder conditions than the stronger C-Cl bond.[6] By carefully controlling reaction parameters such as temperature and catalyst choice, one can exploit this kinetic difference to achieve near-perfect selectivity for the C6 position.

Selective_Functionalization Figure 2: Selective Reaction Pathway start 2-Chloro-6-iodo- 7H-pyrrolo[2,3-d]pyrimidine path1 Suzuki Coupling (Ar-B(OH)₂) Pd(0), Base, 80-100 °C start->path1 Favored Pathway (Low Energy Barrier) path2 More Forcing Conditions (e.g., >120 °C, different catalyst) start->path2 Disfavored Pathway (High Energy Barrier) product1 2-Chloro-6-aryl- 7H-pyrrolo[2,3-d]pyrimidine (Desired Product) path1->product1 product2 2,6-Diaryl Product (Potential Side-Product) path2->product2

Kinetic preference for C6-I over C2-Cl functionalization.

Experimental Protocol: Selective C6-Arylation

This protocol provides a reliable method for the Suzuki-Miyaura coupling of various aryl and heteroaryl boronic acids to the C6 position of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

3.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine≥97%Commercially AvailableStore under inert gas.
Aryl/Heteroaryl Boronic Acid≥97%Commercially AvailableUse of pinacol esters is recommended for sensitive substrates.
Pd(PPh₃)₄ (Tetrakis)≥99%Commercially AvailableAir-sensitive. Handle in a glovebox or under inert gas.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFlame-dry under vacuum before use for best results.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableDegas thoroughly before use.
Deionized WaterN/AIn-houseDegas thoroughly before use.
Round-bottom flask, CondenserN/AStandard GlasswareEnsure glassware is oven or flame-dried.
Magnetic Stirrer/HotplateN/AStandard Equipment
Inert Atmosphere SetupN/AN₂ or Ar manifold

3.2 Step-by-Step Methodology

  • Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of nitrogen or argon.

  • Reagent Addition: To the flask, add 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and anhydrous potassium carbonate (3.0 eq.).

    • Causality Note: Using a slight excess of the boronic acid drives the reaction to completion. The base is crucial for activating the boronic acid to the more nucleophilic boronate species required for transmetalation.[9]

  • Catalyst Addition: Briefly remove the gas inlet and add Pd(PPh₃)₄ (0.05 eq., 5 mol%).

    • Expertise Note: While various palladium catalysts can be effective, Pd(PPh₃)₄ is a reliable choice for this transformation, often providing good yields without requiring an additional ligand.[10]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed deionized water via syringe to create a 4:1 to 5:1 solvent mixture (e.g., 8 mL dioxane, 2 mL water for a 0.1 M reaction).

    • Causality Note: The aqueous-organic solvent system is critical. Water helps to dissolve the inorganic base, while the dioxane solubilizes the organic reagents.

  • Reaction Execution: Lower the flask into an oil bath preheated to 90-100 °C. Stir the reaction vigorously for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-chloro-6-aryl-7H-pyrrolo[2,3-d]pyrimidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Optimization and Scope

The success of the coupling can be sensitive to several parameters. The following table summarizes key variables and their typical effects.

ParameterOptionsGeneral Recommendation & Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/LigandPd(PPh₃)₄ (5 mol%) is a robust starting point. For challenging substrates, a combination of a Pd(0) or Pd(II) source with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) can improve catalytic turnover and prevent catalyst decomposition.[11][12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃K₂CO₃ (3 eq.) is generally effective and cost-efficient. For less reactive boronic acids, the more soluble and stronger base Cs₂CO₃ may improve yields. K₃PO₄ is also an excellent choice.[10]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF/H₂ODioxane/H₂O (4:1) is a standard and effective mixture. Toluene can be used for higher temperatures if needed. DMF is a more polar option but can be difficult to remove.[10]
Temperature 80 - 110 °C90-100 °C is typically sufficient. Higher temperatures risk competing reactivity at the C2-chloro position and should be avoided unless necessary.
Boronic Reagent Boronic Acids, Boronic Esters (MIDA, pinacol)Boronic acids are common, but pinacol esters are more stable and are recommended to prevent protodeborylation, a common side reaction with heteroaryl boronic acids.[7]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Poor quality or wet base/reagents.1. Use a fresh bottle of catalyst or a more stable pre-catalyst.2. Degas solvents thoroughly via sparging with N₂/Ar for 20-30 min.3. Flame-dry the base under vacuum before use.
Protodeborylation Boronic acid is sensitive to hydrolysis, especially electron-deficient or some heteroaryl boronic acids.[7]1. Switch to the corresponding boronic pinacol ester.2. Ensure all reagents and solvents are anhydrous.3. Use a non-aqueous base/solvent system if possible, though this may require re-optimization.
Homocoupling (Biaryl) Presence of oxygen leading to oxidative coupling of the boronic acid.Maintain a strict inert atmosphere throughout the reaction setup and duration. Ensure solvents are properly degassed.
Low Yield/Stalled Reaction 1. Catalyst deactivation.2. Poor substrate solubility.1. Increase catalyst loading slightly (e.g., to 7-10 mol%) or add a supporting ligand like PPh₃ or XPhos.2. Try a different solvent system like DMF/H₂O or increase the reaction volume.
Reaction at C2-Cl Position Reaction temperature is too high, or the catalyst system is too reactive.1. Reduce the reaction temperature to 80-90 °C.2. Avoid highly active catalyst systems designed for aryl chlorides unless subsequent double coupling is desired.

Synthetic Utility and Sequential Functionalization

The primary value of this selective C6-arylation is that the product, a 2-chloro-6-aryl-7H-pyrrolo[2,3-d]pyrimidine , is a versatile intermediate for further diversification. The remaining C2-chloro position is now primed for a second, distinct cross-coupling reaction, such as another Suzuki coupling with a different boronic acid, a Buchwald-Hartwig amination, or a Sonogashira coupling. This stepwise approach allows for the controlled and efficient synthesis of complex, di-substituted 7-deazapurine libraries, which is a powerful strategy in lead optimization for drug discovery.[4][13]

Sequential_Coupling Figure 3: Sequential Functionalization Workflow start 2-Chloro-6-iodo- 7H-pyrrolo[2,3-d]pyrimidine step1 Step 1: Selective C6 Suzuki (Ar¹-B(OH)₂) start->step1 intermediate 2-Chloro-6-Ar¹- 7H-pyrrolo[2,3-d]pyrimidine step1->intermediate step2 Step 2: C2 Functionalization intermediate->step2 product_suzuki Suzuki: 2-Ar²-6-Ar¹-Derivative step2->product_suzuki Ar²-B(OH)₂ product_bh Buchwald-Hartwig: 2-Amine-6-Ar¹-Derivative step2->product_bh R₂NH

A powerful strategy for creating diverse compound libraries.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Sana, U., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4999. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Belaroussi, R., et al. (2018). Three successive and regiocontrolled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines. RSC Advances, 8(12), 6489-6497. [Link]

  • ResearchGate. (2010). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359–5363. [Link]

  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2935-2945. [Link]

  • Al-Warhi, T., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(18), 6685. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6685. [Link]

  • Wang, Y., et al. (2024). Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2013). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ACS Publications. (2005). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. [Link]

  • ResearchGate. (2024). Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. [Link]

  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2935–2945. [Link]

  • NIH National Library of Medicine. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • NIH National Library of Medicine. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. [Link]

  • PubMed. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ResearchGate. Optimization of Suzuki-Miyaura coupling reaction (reactions carried out...). [Link]

  • ResearchGate. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. [Link]

  • White Rose Research Online. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • NIH National Library of Medicine. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]

  • Organic Syntheses Procedure. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. [Link]

  • ResearchGate. Optimization of the conditions for the Suzuki–Miyaura coupling reaction... [Link]

  • ResearchGate. (2015). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

  • Sci-Hub. (2014). Microwave‐Assisted Synthesis of Substituted Pyrrolo[2,3‐d]pyrimidines. [Link]

Sources

Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, has emerged as a "privileged scaffold" in medicinal chemistry.[1] By replacing the nitrogen atom at the 7-position of a purine with a carbon, these analogs gain unique electronic properties and a versatile handle for synthetic modification, leading to a wide spectrum of biological activities.[1][2] This core is central to numerous therapeutic agents, including the FDA-approved Janus kinase (JAK) inhibitor Tofacitinib, which is used to treat rheumatoid arthritis and other autoimmune diseases.[3][4][5]

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[6][7] For drug development professionals, these reactions provide a robust platform for the late-stage functionalization and diversification of complex heterocyclic cores.

This guide focuses on a particularly valuable building block: 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine . The presence of two distinct halogen atoms at the C2 and C6 positions offers a powerful opportunity for sequential and regioselective functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium catalysis is the cornerstone of this strategy. The C-I bond is considerably more reactive and will undergo oxidative addition to the palladium(0) catalyst under milder conditions than the more robust C-Cl bond. This allows for a stepwise approach to construct highly functionalized and unsymmetrical 7-deazapurine derivatives.[8][9]

Core Principles: The Engine of Palladium Catalysis and Regioselectivity

The Palladium Catalytic Cycle

At the heart of these transformations is a well-established catalytic cycle involving the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[10][11] The cycle generally consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the substrate (e.g., 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine), forming a Pd(II) complex.[6][12]

  • Transmetalation (for Suzuki/Sonogashira): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[12][13] For C-N couplings like the Buchwald-Hartwig amination, this step involves coordination of the amine and subsequent deprotonation.[14]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Palladium Catalytic Cycle cluster_cycle pd0 Pd(0)L_n pd2_oxidative R-Pd(II)L_n-X pd0->pd2_oxidative Oxidative Addition (+ R-X) pd2_trans R-Pd(II)L_n-R' pd2_oxidative->pd2_trans Transmetalation (+ R'-M) product R-R' pd2_trans->product Reductive Elimination product->pd0 Sequential Functionalization start 2-Chloro-6-iodo- 7H-pyrrolo[2,3-d]pyrimidine intermediate 2-Chloro-6-(R1)- 7H-pyrrolo[2,3-d]pyrimidine start->intermediate Step 1: Coupling @ C6-I (e.g., Suzuki, Sonogashira) Milder Conditions final 2-(R2)-6-(R1)- 7H-pyrrolo[2,3-d]pyrimidine intermediate->final Step 2: Coupling @ C2-Cl (e.g., Suzuki, Buchwald-Hartwig) Forcier Conditions

Caption: Workflow for sequential, regioselective cross-coupling.

Experimental Protocols & Application Notes

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6-Iodo Position

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. [13][15]It is widely used in the pharmaceutical industry due to the mild reaction conditions and the commercial availability and stability of boronic acids. [12] Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-6-aryl-7H-pyrrolo[2,3-d]pyrimidine.

ParameterRecommended ConditionRationale & Expert Insights
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a reliable choice for standard Suzuki couplings. [16]PdCl₂(dppf) can also be effective. The C-I bond is reactive enough that advanced, highly active catalyst systems are often not required for this first step.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is essential for activating the boronic acid to facilitate transmetalation. [13]K₂CO₃ is a cost-effective and common choice. Cs₂CO₃ is more soluble and can sometimes accelerate the reaction.
Solvent Dioxane/H₂O, DME, TolueneAn aqueous-organic mixture is standard. Water aids in dissolving the inorganic base and facilitates the catalytic cycle. [16]Ensure solvents are properly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Temperature 80 - 90 °CThis temperature is typically sufficient to drive the reaction at the C-I bond without significantly affecting the C-Cl bond, thus ensuring high regioselectivity. [8]
Protocol 2: Regioselective Sonogashira Coupling at the C6-Iodo Position

The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds between aryl/vinyl halides and terminal alkynes. [17]This reaction is fundamental for introducing alkynyl moieties, which are versatile handles for further transformations or key pharmacophores in their own right.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a suitable anhydrous solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Inert Atmosphere: Degas the solution by bubbling Argon or Nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.06 equiv.).

  • Base Addition: Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv.), via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to afford the desired 2-chloro-6-alkynyl-7H-pyrrolo[2,3-d]pyrimidine.

ParameterRecommended ConditionRationale & Expert Insights
Pd Catalyst Pd(PPh₃)₂Cl₂This is a standard and effective pre-catalyst for Sonogashira couplings. [18]
Cu Co-catalyst Copper(I) Iodide (CuI)The copper co-catalyst is crucial. It reacts with the alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is the rate-determining step in the "copper-co-catalyzed" mechanism. [17][19]
Base Et₃N, DIPEAThe amine base serves two purposes: it neutralizes the HX acid formed during the reaction and acts as a solvent or co-solvent. It must be anhydrous and degassed. [18]
Temperature 25 - 50 °CThe high reactivity of the C-I bond allows this reaction to proceed under very mild conditions, often at room temperature, which further ensures that the C-Cl bond remains unreacted. [19]
Protocol 3: Buchwald-Hartwig Amination at the C2-Chloro Position

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis. [14][20]This protocol assumes the starting material is a 6-substituted-2-chloro-7H-pyrrolo[2,3-d]pyrimidine, such as the product from Protocol 1 or 2.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the 6-substituted-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the amine coupling partner (1.2-1.5 equiv.), and a strong base like Sodium tert-butoxide (NaOtBu, 1.5 equiv.) to a dry reaction vessel.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and a bulky, electron-rich phosphine ligand (e.g., XPhos, 0.08 equiv.). Alternatively, use a pre-formed catalyst like XPhos Pd G2 (0.04 equiv.).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as Toluene or 1,4-Dioxane.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. These reactions can take 12-24 hours to reach completion due to the lower reactivity of the C-Cl bond.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by flash column chromatography to isolate the final 2-amino-6-substituted-7H-pyrrolo[2,3-d]pyrimidine product.

ParameterRecommended ConditionRationale & Expert Insights
Catalyst/Ligand Pd₂(dba)₃/XPhos, XPhos Pd G2Activating the C-Cl bond requires a more reactive catalyst system than for the C-I bond. [21]Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) like XPhos are essential. They promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, and accelerate the final reductive elimination. [20][22]
Base NaOtBu, K₃PO₄, LiHMDSA strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. [14]NaOtBu is very effective but base-sensitive functional groups may require weaker bases like K₃PO₄, often at the cost of longer reaction times or higher temperatures.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are mandatory to prevent quenching of the strong base and interference with the catalytic cycle. [21]
Atmosphere Strictly Inert (Glovebox)The catalyst systems used for C-Cl bond activation are often highly sensitive to oxygen. A glovebox is strongly recommended for consistent results.

Conclusion and Future Directions

The 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold is a superb platform for the synthesis of complex molecules through regioselective, palladium-catalyzed cross-coupling. By leveraging the inherent reactivity difference between the C-I and C-Cl bonds, researchers can execute a predictable and powerful one-two functionalization strategy. The protocols outlined here for Suzuki, Sonogashira, and Buchwald-Hartwig reactions provide a robust starting point for accessing a diverse library of novel 7-deazapurine derivatives, paving the way for new discoveries in drug development and chemical biology.

References

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. Available at: [Link]

  • Role of palladium catalyst in cross-coupling reactions. Google Search.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable. Available at: [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Taylor & Francis Online. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • Tofacitinib synthesis. Universidade Nova de Lisboa. Available at: [Link]

  • Process for the preparation of tofacitinib and intermediates thereof. Google Patents.
  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. NIH. Available at: [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. Available at: [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. Available at: [Link]

  • Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1',2':1,5]pyrazolo[3,4- d]pyrimidines. PubMed. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Available at: [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. Available at: [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. Available at: [Link]

  • Regioselective Syntheses of 2,7-(Het)Arylpyrido[2,3-d]pyrimidines by an Orthogonal Cross-Coupling Strategy. Sci-Hub. Available at: [Link]

  • Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link]

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed. Available at: [Link]

  • Recent advances in Sonogashira reactions. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]

Sources

Application Note: Regioselective Functionalization of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a pivotal intermediate, offering two distinct electrophilic sites for diversification. Achieving regioselective functionalization at either the C2 or C6 position is critical for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a detailed analysis of the principles governing regioselectivity and offers robust protocols for the selective nucleophilic aromatic substitution (SNAr) at the C2-chloro position, leveraging the inherent electronic properties of the heterocyclic system.

The Principle of Regioselectivity: A Tale of Two Halogens

The ability to selectively modify one position on a di-halogenated scaffold while leaving the other intact is a cornerstone of efficient molecular synthesis. The regioselectivity of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is governed by the distinct electronic nature of the C2 and C6 positions and the inherent reactivity patterns of different reaction classes.

Nucleophilic Aromatic Substitution (SNAr) at C2

The pyrimidine ring is inherently electron-deficient, which makes it susceptible to attack by nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

Several factors favor the selective substitution of the chlorine atom at the C2 position over the iodine atom at C6 under SNAr conditions:

  • Electronic Activation: The C2 and C4/C6 positions of the pyrimidine ring are the most electron-poor and, therefore, the most activated towards nucleophilic attack.[5][6]

  • Leaving Group Ability in SNAr: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, which disrupts aromaticity.[3][7] Highly electronegative atoms are better able to stabilize the developing negative charge in this intermediate. Consequently, the reactivity order for halogens in SNAr is often the reverse of that seen in SN2 reactions, with chloride being more reactive than iodide (F > Cl ≈ Br > I).[3] This electronic stabilization effect outweighs the fact that iodide is a better leaving group in the subsequent, faster elimination step.

Orthogonal Reactivity: Palladium-Catalyzed Cross-Coupling at C6

In contrast to SNAr, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, exhibit the opposite regioselectivity. The key step in these reactions is the oxidative addition of a Palladium(0) complex to the carbon-halogen bond.[8] The reactivity for this step follows the order of carbon-halogen bond strength: C-I > C-Br > C-Cl.[8][9] Therefore, palladium catalysts will selectively react with the weaker C-I bond at the C6 position, leaving the C2-Cl bond untouched. This orthogonal reactivity provides a powerful and complementary strategy for functionalizing the C6 position.

The diagram below illustrates the divergent reaction pathways available from the common starting material.

G cluster_0 Start 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine SNAr_Product 2-Nuc-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Start->SNAr_Product  SNAг (e.g., R₂NH, Base) Pd_Product 2-Chloro-6-Aryl-7H-pyrrolo[2,3-d]pyrimidine Start->Pd_Product  Pd-Catalyzed Coupling (e.g., Suzuki, Buchwald-Hartwig)

Caption: Divergent functionalization pathways for 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocols

The following protocols provide detailed, field-proven methodologies for the selective functionalization of the title compound. Researchers should consider these as robust starting points, with the understanding that minor optimization may be required for particularly challenging substrates.

Protocol 2.1: Selective Amination at the C2-Position via SNAr

This protocol describes a general procedure for the nucleophilic aromatic substitution of the C2-chloro group with a primary or secondary amine. The reaction's success hinges on sufficient thermal energy to overcome the activation barrier and a suitable base to quench the HCl generated during the reaction.

Workflow Overview

G A 1. Combine Reactants - 2-Cl-6-I-p'pyrimidine (1.0 eq) - Amine (1.2-2.0 eq) - Base (2.0-3.0 eq) - Anhydrous Solvent (e.g., n-BuOH) B 2. Inert Atmosphere Purge vessel with N₂ or Ar A->B C 3. Reaction Heating Heat to 100-140 °C with stirring B->C D 4. Monitor Progress Analyze aliquots by TLC or LC-MS C->D E 5. Work-up - Cool to RT - Remove solvent in vacuo - Partition between EtOAc & H₂O D->E F 6. Purification Purify crude material via flash column chromatography E->F

Caption: Experimental workflow for selective C2-amination.

Step-by-Step Methodology:

  • Reactant Preparation: To a sealable reaction vessel equipped with a magnetic stir bar, add 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the desired amine (1.2–2.0 eq.), and a suitable base (e.g., N,N-diisopropylethylamine (DIPEA) or K₂CO₃, 2.0–3.0 eq.).

  • Solvent Addition: Add an anhydrous, high-boiling solvent such as n-butanol (n-BuOH), dimethylformamide (DMF), or 1,4-dioxane to achieve a substrate concentration of approximately 0.1–0.2 M.

    • Scientist's Insight: n-Butanol is often an excellent choice as it is less hygroscopic than DMF and has a sufficiently high boiling point to drive the reaction to completion. For less reactive amines, a sealed vessel and temperatures exceeding the solvent's atmospheric boiling point may be necessary.

  • Inerting: Seal the vessel and purge with a stream of inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to the target temperature (typically 100–140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Partition the resulting residue between ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with additional ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivative.

Protocol 2.2: Orthogonal Strategy - Selective Suzuki-Miyaura Coupling at C6

For comprehensive SAR, functionalization at the C6 position is also required. As discussed, this is best achieved via a palladium-catalyzed cross-coupling reaction that selectively targets the C-I bond. The following is a representative Suzuki-Miyaura protocol.

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)L₂(I) Pd0->Complex1 OxiAdd Oxidative Addition Complex2 Ar-Pd(II)L₂(Ar') Complex1->Complex2 Transmet Transmetalation Complex2->Pd0 RedElim Reductive Elimination Product R-Ar' ArX R-I Boronic Ar'B(OR)₂ Base Base

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.[8]

Step-by-Step Methodology:

  • Reactant Preparation: In a reaction vial, combine 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the desired arylboronic acid or ester (1.2–1.5 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst system. A common and effective choice is Pd(PPh₃)₄ (5-10 mol%) or a combination of a palladium source like Pd(OAc)₂ (2-5 mol%) and a ligand like SPhos or XPhos (4-10 mol%).[10]

    • Scientist's Insight: For heteroaromatic substrates, modern pre-catalysts like XPhos Pd G2 can offer superior activity at lower catalyst loadings, leading to cleaner reactions and easier purification.[11]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or DMF/H₂O 9:1), to a concentration of 0.1 M.

  • Inerting: Seal the vial and thoroughly degas the mixture by bubbling an inert gas (argon) through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to the target temperature (typically 80–110 °C) with stirring.

  • Monitoring: Monitor the reaction by LC-MS. Upon completion (typically 2-12 hours), cool to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography to isolate the 2-chloro-6-aryl-7H-pyrrolo[2,3-d]pyrimidine product.

Data Summary and Expected Outcomes

The following table summarizes the expected regioselectivity and general conditions for the two primary functionalization strategies.

Reaction TypeTarget PositionKey ReagentsTypical SolventTemp (°C)Expected Selectivity
SNAr Amination C2-ChloroAmine, DIPEA or K₂CO₃n-BuOH, Dioxane100-140>95% for C2
SNAr Alkoxylation C2-ChloroAlcohol, NaHTHF, Dioxane60-100>95% for C2
Suzuki Coupling C6-IodoArylboronic Acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O80-110>98% for C6
Buchwald-Hartwig Amination C6-IodoAmine, Pd₂(dba)₃, Ligand, NaOt-BuToluene, Dioxane90-110>95% for C6

References

  • Molecules.

  • Bioorganic & Medicinal Chemistry Letters.

  • Molecules.

  • Phosphorus, Sulfur, and Silicon and the Related Elements.

  • The Journal of Organic Chemistry.

  • Wavefunction, Inc.

  • ResearchGate.

  • Wavefunction, Inc.

  • BenchChem.

  • Baran Lab, Scripps Research.

  • YouTube.

  • Organic Letters.

  • ResearchGate.

  • Chemistry LibreTexts.

  • Organic Chemistry Portal.

  • Wikipedia.

  • Organic & Biomolecular Chemistry.

  • BenchChem.

  • ACS Sustainable Chemistry & Engineering.

  • Bioorganic & Medicinal Chemistry Letters.

  • RSC Advances.

  • ResearchGate.

  • Research on Chemical Intermediates.

  • Master Organic Chemistry.

  • BenchChem.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using the 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Deazapurine Scaffold in Kinase Inhibitor Design

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its structure is an isostere of adenine, a fundamental component of ATP, allowing it to competitively bind to the ATP-binding site of various kinases.[2] This structural mimicry has been successfully exploited in the development of numerous approved drugs and clinical candidates for a range of diseases, including cancer and inflammatory disorders.[2] The versatility of this scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4]

This guide provides a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors utilizing the highly versatile intermediate, 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine . This key building block offers two distinct and orthogonally reactive sites: the C2-chloro and C6-iodo positions. This allows for sequential and selective functionalization through various palladium-catalyzed cross-coupling reactions, providing a powerful platform for generating diverse libraries of kinase inhibitors. We will delve into the synthesis of this scaffold and its subsequent elaboration using Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

PART 1: Synthesis of the Key Intermediate: 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold is a critical first step. A common and effective method involves the iodination of a protected 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine precursor, followed by deprotection.

Experimental Protocol: Synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from established literature procedures.[5]

Step 1: Protection of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in an appropriate solvent such as N,N-dimethylformamide (DMF), add a suitable base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a protecting group reagent, such as 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N7-protected 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Iodination at the C6 Position

  • Dissolve the N7-protected 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a strong base, such as n-butyllithium (n-BuLi, 1.1 eq), dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the N7-protected 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Step 3: Deprotection of the N7 Position

  • Dissolve the N7-protected 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent system, such as a mixture of THF and methanol.

  • Add a deprotecting agent. For the SEM group, a common method is treatment with a fluoride source like tetrabutylammonium fluoride (TBAF, 1.5 eq) or by acidic hydrolysis.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to obtain the final product, 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine , as a solid.[5]

PART 2: Diversification of the Scaffold via Cross-Coupling Reactions

The true power of the 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its ability to undergo selective functionalization at the C2 and C6 positions. The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions allows for a stepwise approach to introduce diverse molecular fragments.

A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6][7] In our case, it is typically employed to introduce aryl or heteroaryl groups at the C6 position first, taking advantage of the higher reactivity of the C-I bond.

dot

Suzuki_Miyaura_Coupling Scaffold 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Product 2-Chloro-6-(R¹)-7H-pyrrolo[2,3-d]pyrimidine Scaffold->Product Suzuki Coupling BoronicAcid R¹-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product Sonogashira_Coupling Scaffold 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Product 2-Chloro-6-(R²-C≡C)-7H-pyrrolo[2,3-d]pyrimidine Scaffold->Product Sonogashira Coupling Alkyne R²-C≡CH Alkyne->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Product Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Product Base Amine Base (e.g., Et₃N, DIPEA) Base->Product Buchwald_Hartwig_Amination Scaffold 2-Chloro-6-(R¹)-7H-pyrrolo[2,3-d]pyrimidine Product 2-(R³R⁴N)-6-(R¹)-7H-pyrrolo[2,3-d]pyrimidine Scaffold->Product Buchwald-Hartwig Amination Amine R³R⁴NH Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., BINAP, Xantphos) Ligand->Product Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Product

Sources

Application Notes and Protocols for the Preparation of 2-amino-6-aryl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structural resemblance to natural purines allows its derivatives to interact with a wide array of biological targets, demonstrating significant therapeutic potential.[3] Derivatives of this core are prominent as kinase inhibitors, with applications in oncology and immunology.[4][5][6] Specifically, the introduction of an aryl moiety at the C6 position and an amino group at the C2 position gives rise to a class of compounds with potent and selective inhibitory activity against various receptor tyrosine kinases (RTKs).[7][8] This guide provides a detailed, experience-driven protocol for the synthesis of 2-amino-6-aryl-7H-pyrrolo[2,3-d]pyrimidine derivatives, focusing on a robust and widely applicable synthetic strategy involving palladium-catalyzed cross-coupling.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom.[1] This seemingly subtle modification has profound implications for the molecule's physicochemical and biological properties. The C7 position becomes a vector for introducing additional substituents, allowing for fine-tuning of steric and electronic properties to enhance target binding and selectivity.[1]

This scaffold is central to numerous clinically evaluated and approved drugs. Its derivatives have been investigated for a multitude of therapeutic applications, including:

  • Oncology: As inhibitors of kinases like HPK1, RET, and various RTKs.[5][6][9]

  • Immunology & Inflammation: As covalent inhibitors of Interleukin-2-inducible T-cell kinase (Itk).[10]

  • Antiviral Agents: As analogues of biogenic purine nucleosides.[1]

The 2-amino substitution provides a critical hydrogen-bonding moiety that often interacts with the hinge region of kinases, a feature known to enhance binding affinity and potency.[7] The 6-aryl substituent can be directed towards solvent-exposed regions or hydrophobic pockets of the target protein, enabling modulation of potency and selectivity. This modularity makes the 2-amino-6-aryl-7H-pyrrolo[2,3-d]pyrimidine framework a highly attractive starting point for drug discovery campaigns.

Overview of the Synthetic Strategy

The most convergent and versatile strategy for preparing 2-amino-6-aryl-7H-pyrrolo[2,3-d]pyrimidines relies on the late-stage introduction of the C6-aryl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach allows for the rapid generation of a diverse library of analogs from a common halogenated intermediate.

The overall workflow is conceptually divided into three main stages:

  • Synthesis of the Core Intermediate: Preparation of a suitably protected 2-amino-6-halo-7H-pyrrolo[2,3-d]pyrimidine.

  • Palladium-Catalyzed Arylation: The Suzuki-Miyaura cross-coupling reaction to install the desired aryl moiety.

  • Final Deprotection: Removal of protecting groups to yield the target compound.

This strategy is favored for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

G cluster_0 Stage 1: Core Intermediate Synthesis cluster_1 Stage 2: Suzuki Coupling cluster_2 Stage 3: Final Modifications & Deprotection A 2-Amino-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine B N7-SEM Protection A->B SEM-Cl, NaH C C6-Iodination B->C NIS, DCM D Protected 2-Amino-4-chloro- 6-iodo Intermediate C->D F Suzuki-Miyaura Cross-Coupling D->F Pd Catalyst, Base E Aryl Boronic Acid/ Ester E->F G Protected 2-Amino-4-chloro- 6-aryl Product F->G H Nucleophilic Substitution (Optional, at C4) G->H Amine, Heat I Final Deprotection G->I Direct Deprotection H->I J Target Molecule: 2-Amino-6-aryl- 7H-pyrrolo[2,3-d]pyrimidine I->J TFA or TBAF

Caption: General Synthetic Workflow.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Synthesis of the Key Intermediate: 2-Amino-4-chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

The synthesis begins with the commercially available 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Protection of the pyrrole nitrogen (N7) is crucial to prevent side reactions and improve solubility. The trimethylsilylethoxymethyl (SEM) group is an excellent choice due to its stability under various reaction conditions (including Suzuki coupling) and its straightforward removal.[11][12] Subsequent iodination at the C6 position provides the key precursor for cross-coupling.

Step 1a: N7-Protection

  • Suspend 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M).

  • Cool the suspension to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution should become clearer.

  • Cool the reaction back to 0 °C and add (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the SEM-protected intermediate.

Step 1b: C6-Iodination

  • Dissolve the SEM-protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere.

  • Add N-iodosuccinimide (NIS, 1.1 eq) in one portion.

  • Stir the reaction at room temperature for 2-4 hours. Protect the reaction from light.

  • Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with DCM.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution (to quench excess iodine), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, 2-amino-4-chloro-6-iodo-7-SEM-7H-pyrrolo[2,3-d]pyrimidine , is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by flash chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C6-Arylation

This step is the cornerstone of the synthesis, creating the C-C bond between the pyrrolopyrimidine core and the aryl group. The choice of catalyst, base, and solvent is critical for achieving high yields. Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used catalysts.

Caption: Representative Suzuki-Miyaura Reaction.

  • To a microwave vial or Schlenk flask, add the 6-iodo intermediate (1.0 eq), the desired arylboronic acid or ester (1.5 eq), and a base such as sodium carbonate (Na₂CO₃, 3.0 eq) or potassium carbonate (K₂CO₃, 3.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, ~0.1 M).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. The reaction can also be performed efficiently in a microwave reactor (e.g., 120 °C for 30-60 minutes).

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the protected 2-amino-6-aryl derivative.

Protocol 3: Final Deprotection

The final step is the removal of the SEM group to reveal the N7-H of the pyrrole ring. This is typically achieved under acidic conditions or with a fluoride source.

  • Dissolve the SEM-protected 2-amino-6-aryl derivative (1.0 eq) in dichloromethane (DCM, ~0.1 M).

  • Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 2-6 hours.

  • Alternatively, for acid-sensitive substrates, dissolve the compound in anhydrous tetrahydrofuran (THF, ~0.1 M) and add tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 2.0 eq). Heat to 60 °C for 4-8 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, carefully neutralize the reaction mixture. For the TFA method, concentrate the solvent and co-evaporate with toluene, then neutralize with saturated aqueous NaHCO₃. For the TBAF method, quench with water.

  • Extract the final product with ethyl acetate or a DCM/methanol mixture.

  • Dry the combined organic layers, concentrate, and purify by flash chromatography, preparative HPLC, or recrystallization to yield the final 2-amino-6-aryl-7H-pyrrolo[2,3-d]pyrimidine .

Data Summary and Characterization

The following table summarizes representative data for key steps in the synthesis of a hypothetical target compound, 2-amino-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine .

Compound NameStructureMolecular Weight ( g/mol )Typical Yield (%)Key Spectroscopic Data (¹H NMR, DMSO-d₆)
Intermediate 1 2-Amino-4-chloro-6-iodo-7-SEM-7H-pyrrolo[2,3-d]pyrimidine440.7575-85%δ 8.8-9.2 (s, 1H, C4-H), 6.8-7.2 (s, 1H, C5-H), 5.6 (s, 2H, N7-CH₂), 3.5 (t, 2H, O-CH₂), 0.8 (t, 2H, Si-CH₂), 0.0 (s, 9H, Si-(CH₃)₃)
Intermediate 2 2-Amino-4-chloro-6-phenyl-7-SEM-7H-pyrrolo[2,3-d]pyrimidine388.9460-90%δ 8.9-9.3 (s, 1H, C4-H), 7.2-7.6 (m, 5H, Ar-H), 7.0 (s, 1H, C5-H), 5.7 (s, 2H, N7-CH₂), ...
Final Product 2-Amino-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine224.26>90%δ 11.5 (br s, 1H, N7-H), 8.5 (s, 1H, C4-H), 7.2-7.6 (m, 5H, Ar-H), 6.5 (s, 1H, C5-H), 6.0 (br s, 2H, NH₂)

Field-Proven Insights and Troubleshooting

  • Choice of Halogen for Coupling: While 6-bromo intermediates can be used, 6-iodo compounds are generally more reactive in Suzuki couplings, often allowing for lower catalyst loadings and milder reaction conditions.[9]

  • Boronic Acid Quality: The purity of the arylboronic acid is paramount. Impurities or decomposition (protodeborylation) can lead to low yields and the formation of homocoupled byproducts. It is advisable to use freshly opened or purified boronic acids.

  • Degassing is Critical: Palladium(0) catalysts are sensitive to oxygen, especially at elevated temperatures. Thoroughly degassing the solvent and maintaining an inert atmosphere throughout the Suzuki reaction is essential to prevent catalyst deactivation and ensure reproducibility.

  • Deprotection Challenges: If the final molecule contains acid-labile functional groups, the TBAF method for SEM deprotection is preferred over strong acids like TFA. However, TBAF can sometimes be basic enough to cause side reactions. Careful monitoring is required.

  • Purification: The final compounds often have poor solubility in common organic solvents but may be soluble in mixtures containing methanol, DMF, or DMSO. Purification via reverse-phase HPLC is often the most effective method for obtaining highly pure material.

By following this structured approach, researchers can efficiently synthesize a wide range of 2-amino-6-aryl-7H-pyrrolo[2,3-d]pyrimidine derivatives for biological screening and lead optimization in drug discovery programs.

References

  • Traxler, P., Furet, P. (2001). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry.
  • Zhang, L., et al. (n.d.). The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. Autech Scientific.
  • Wang, Y., et al. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online.
  • Gao, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
  • Pomeisl, K., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed.
  • Wang, Y., et al. (2023). Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed.
  • Li, J., et al. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. PubMed.
  • Williamson, D.S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate.
  • Ellsworth, E.L., et al. (2004). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system.
  • Seela, F., et al. (2005). Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2,3-Dideoxyribonucleosides.
  • Al-Zoubi, R.M., et al. (2023).
  • Nielsen, M.K., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Kumar, A., et al. (2020).
  • Seela, F., et al. (2000). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation.
  • CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google P
  • CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)
  • Hocek, M., et al. (2008). ChemInform Abstract: Chemoselective Synthesis of 4,5-Diarylpyrrolo[2,3-d]pyrimidines (6,7-Diaryl-7-deazapurines) by Consecutive Suzuki and Liebeskind—Srogl Cross-Couplings.
  • Ali, M.A., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Maguire, M.P., et al. (1995). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.
  • Seela, F., et al. (2004). Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Akfur, C., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. PubChem.
  • Seela, F. (2005). Synthesis and properties of 7-substituted 7-deazapurine (pyrrolo[2,3-d]pyrimidine) 2'-deoxyribonucleosides. SciSpace.
  • Pan, Z., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed.

Sources

Application Notes & Protocols: A Guide to the One-Pot Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry and drug development.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, yet the replacement of nitrogen at the 7-position with a carbon atom imparts unique physicochemical properties.[3] This scaffold is the foundation for numerous approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][2][4]

The development of efficient, cost-effective, and environmentally benign synthetic routes to access structurally diverse pyrrolo[2,3-d]pyrimidine derivatives is a paramount objective for researchers. Traditional multi-step syntheses are often laborious and generate significant waste. In contrast, one-pot, multi-component reactions (MCRs) have emerged as a powerful strategy, offering streamlined access to complex molecules from simple precursors in a single operation.[5][6] This guide provides a detailed exploration of a robust one-pot, three-component synthesis, offering insights into its mechanism, a step-by-step protocol, and practical considerations for its successful implementation.

The One-Pot, Three-Component Strategy: A Paradigm of Efficiency

The featured methodology is a domino reaction that brings together three key building blocks: a 6-aminouracil derivative, an arylglyoxal, and a C-H acidic compound (such as a barbituric acid derivative). This convergent approach is lauded for its high atom economy, operational simplicity, and the ability to rapidly generate libraries of substituted pyrrolo[2,3-d]pyrimidines.[5][7][8] The reaction proceeds through a cascade of bond-forming events, culminating in the formation of the fused heterocyclic system.

Plausible Reaction Mechanism

The reaction is believed to proceed through a sequence of condensation and cyclization steps. The causality behind the sequence is critical for understanding reaction kinetics and potential side-product formation.

  • Knoevenagel Condensation: The process is initiated by the condensation of the arylglyoxal (1) with the active methylene compound, barbituric acid (2) . This step forms an α,β-unsaturated ketone intermediate (3) .

  • Michael Addition: The 6-aminouracil derivative (4) , acting as a nucleophile, attacks the electron-deficient β-carbon of the unsaturated intermediate (3) in a classic Michael 1,4-addition. This forms a new covalent bond and generates intermediate (5) .

  • Intramolecular Cyclization & Dehydration: The final step involves an intramolecular condensation between the amino group of the uracil moiety and the carbonyl group of the former arylglyoxal. This cyclization, followed by the elimination of a water molecule, results in the formation of the aromatic pyrrole ring, yielding the final substituted pyrrolo[2,3-d]pyrimidine product (6) .

The following diagram illustrates this mechanistic pathway:

G Arylglyoxal Arylglyoxal (1) Intermediate3 α,β-Unsaturated Ketone (3) Arylglyoxal->Intermediate3 Knoevenagel Condensation BarbituricAcid Barbituric Acid (2) BarbituricAcid->Intermediate3 Aminouracil 6-Aminouracil (4) Intermediate5 Michael Adduct (5) Aminouracil->Intermediate5 Intermediate3->Intermediate5 Michael Addition Product6 Pyrrolo[2,3-d]pyrimidine (6) Intermediate5->Product6 Intramolecular Cyclization & Dehydration

Caption: Plausible reaction mechanism for the three-component synthesis.

Experimental Protocol: Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidines

This protocol is adapted from a demonstrated, efficient method utilizing tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst in ethanol.[5][6] This system is advantageous due to its mild conditions and use of a greener solvent.

Materials and Reagents
  • 6-Amino-1,3-dimethyluracil (98% or higher)

  • Substituted Arylglyoxal Monohydrate (97% or higher)

  • Barbituric Acid or N,N-dimethylbarbituric acid (98% or higher)

  • Tetra-n-butylammonium bromide (TBAB) (99%)

  • Ethanol (Absolute, 200 proof)

  • Deionized Water

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Ethyl Acetate & Hexanes (ACS grade, for TLC)

Equipment
  • Round-bottom flask (25 mL or 50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Methodology

G start 1. Reagent Setup react 2. Add Reagents to Flask: - 6-Aminouracil (1 mmol) - Arylglyoxal (1 mmol) - Barbituric Acid (1 mmol) - TBAB (0.05 mmol) - Ethanol (10 mL) start->react heat 3. Heat & Stir (50 °C) react->heat monitor 4. Monitor Reaction (TLC, approx. 60-80 min) heat->monitor cool 5. Cool to Room Temp. monitor->cool Reaction Complete precipitate 6. Precipitate Product (Add cold water if needed) cool->precipitate filter 7. Isolate by Filtration precipitate->filter wash 8. Wash Solid (Water, then cold Ethanol) filter->wash dry 9. Dry Product wash->dry characterize 10. Characterize (NMR, IR, MS) dry->characterize

Caption: General workflow for the one-pot synthesis.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-amino-1,3-dimethyluracil (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Sequentially add the desired arylglyoxal (1.0 mmol, 1.0 equiv), barbituric acid (1.0 mmol, 1.0 equiv), and tetra-n-butylammonium bromide (TBAB) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add absolute ethanol (10-15 mL) to the flask.

  • Reaction Conditions: Lower the flask into a pre-heated oil bath or heating mantle set to 50 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 1:1 Ethyl Acetate:Hexanes), observing the consumption of the starting materials. Reactions are typically complete within 60-80 minutes.[5]

  • Work-up and Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product often precipitates directly from the reaction mixture. If not, the addition of a small amount of cold water can induce precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with deionized water and a small amount of cold ethanol to remove any residual catalyst and unreacted starting materials.

  • Drying and Characterization: Dry the purified product under vacuum. The resulting solid can then be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). The high purity of the precipitated product often negates the need for further purification like column chromatography.

Data Presentation: Scope of the Reaction

The versatility of this one-pot protocol allows for the synthesis of a wide range of substituted pyrrolo[2,3-d]pyrimidines by simply varying the arylglyoxal starting material. The table below summarizes representative results from a study utilizing this methodology.[5][6]

EntryArylglyoxal Substituent (Ar)ProductReaction Time (min)Yield (%)
1Phenyl4a 6090
24-Methylphenyl4b 6592
34-Methoxyphenyl4c 6095
44-Chlorophenyl4d 7093
54-Bromophenyl4e 7094
64-Nitrophenyl4f 8085
72-Chlorophenyl4g 7588

Data synthesized from published results for illustrative purposes.[5][6]

Field-Proven Insights & Troubleshooting

  • Causality of Catalyst: TBAB acts as a phase-transfer catalyst and an ionic liquid, which can enhance reaction rates and facilitate interactions between reactants, even in a homogenous solution.[5] In its absence, the reaction may be sluggish or require harsher conditions.

  • Solvent Choice: While ethanol is an effective and "green" solvent for this transformation, other polar protic solvents like acetic acid have also been successfully employed, sometimes leading to faster reaction times but potentially requiring more rigorous work-up procedures.[7]

  • Low Yields: If yields are suboptimal, verify the purity of the arylglyoxal, as they can be prone to degradation. Ensure the reaction is truly at thermal equilibrium and consider extending the reaction time.

  • Product Solubility: For certain substitution patterns, the product may not readily precipitate. In such cases, carefully concentrating the reaction mixture under reduced pressure before adding an anti-solvent (like cold water or hexanes) can facilitate isolation.

Conclusion

The one-pot, three-component synthesis of substituted pyrrolo[2,3-d]pyrimidines is a powerful and highly efficient method for accessing this pharmaceutically important scaffold.[2][4] The protocol detailed herein is robust, scalable, and utilizes mild, environmentally conscious conditions. By understanding the underlying mechanism and key experimental parameters, researchers in drug discovery and organic synthesis can effectively leverage this strategy to accelerate the development of novel chemical entities for a wide range of therapeutic applications.[3][9]

References

  • Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. National Institutes of Health (NIH). Available at: [Link]

  • The Application of Pyrrolo[2,3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. Available at: [Link]

  • Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. National Institutes of Health (NIH). Available at: [Link]

  • Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2'-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2',3'-Dideoxyribonucleosides. Bentham Science. Available at: [Link]

  • Synthesis and properties of 7-substituted 7-deazapurine (pyrrolo[2,3-d]pyrimidine) 2'-deoxyribonucleosides. SciSpace. Available at: [Link]

  • Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis. Bentham Science. Available at: [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO. Available at: [Link]

  • (PDF) One-pot three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Synthesis of substituted pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines in the one-pot condensation of 2-thio-6-aminouracil, arylglyoxals and CH-acids. V. N. Karazin Kharkiv National University Bulletin. Chemical series. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PubMed Central. Available at: [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. ResearchGate. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]

  • New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[2,3-d]Pyrimidine-2,4-(3H)-Diones and 1H-Benzo[f]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl. Taylor & Francis Online. Available at: [Link]

  • Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. PubMed. Available at: [Link]

Sources

Protecting Group Strategies for 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine allows it to interact with a wide range of biological targets, particularly kinases.[1][2] The specific derivative, 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, is a highly valuable and versatile intermediate in the synthesis of potent and selective inhibitors for various kinases, including Colony-Stimulating Factor-1 Receptor (CSF1R) and Epidermal Growth Factor Receptor (EGFR).[3][4][5][6] The chloro and iodo substituents at the 2 and 6 positions, respectively, serve as crucial handles for introducing diverse functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

However, the pyrrole nitrogen (N7) of the 7H-pyrrolo[2,3-d]pyrimidine core is nucleophilic and can interfere with desired chemical transformations. Therefore, the implementation of a robust protecting group strategy for this nitrogen is paramount to ensure high reaction yields, simplify purification processes, and enable regioselective modifications of the heterocyclic system. This guide provides a comprehensive overview of protecting group strategies for 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, detailing the selection criteria, experimental protocols, and critical considerations for researchers in the field.

Selecting the Optimal Protecting Group: Key Considerations

The choice of a protecting group for the N7 position of 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a critical decision that can significantly impact the overall success of a synthetic route. The ideal protecting group should exhibit the following characteristics:

  • Ease of Installation and Removal: The protection and deprotection steps should proceed in high yields under mild conditions that do not affect the sensitive chloro and iodo substituents or other functional groups in the molecule.

  • Stability: The protecting group must be stable to the reaction conditions employed in subsequent synthetic steps, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), nucleophilic substitutions, and other transformations.

  • Impact on Reactivity: The protecting group should not adversely affect the reactivity of the 2-chloro and 6-iodo positions. In some cases, a well-chosen protecting group can even enhance the desired reactivity.

  • Solubility: The protected intermediate should have favorable solubility properties to facilitate reaction setup and purification.

Based on these criteria, two main classes of protecting groups have proven to be particularly effective for the 7H-pyrrolo[2,3-d]pyrimidine scaffold: sulfonyl groups and silyl-based groups .

Sulfonyl Protecting Groups: Robust and Versatile

Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl (Bs), are widely used for the protection of the 7-azaindole nitrogen due to their high stability under both acidic and basic conditions.[7] This robustness makes them suitable for multi-step synthetic sequences involving a variety of reaction conditions.

Protocol 1: Protection with Benzenesulfonyl Chloride

This protocol describes the protection of the N7 position of 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine using benzenesulfonyl chloride.

Workflow for Benzenesulfonyl Protection

A 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine B Dissolve in THF A->B C Add NaH (60% dispersion in mineral oil) at 0 °C B->C D Stir for 30 min at 0 °C C->D E Add Benzenesulfonyl chloride dropwise at 0 °C D->E F Warm to room temperature and stir for 16 h E->F G Quench with saturated aq. NH4Cl F->G H Extract with Ethyl Acetate G->H I Dry over Na2SO4, concentrate, and purify by column chromatography H->I J 2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine I->J

Caption: Workflow for N7-benzenesulfonyl protection.

Materials:

  • 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

  • Benzenesulfonyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-protected product.

Protocol 2: Deprotection of the Benzenesulfonyl Group

The removal of the benzenesulfonyl group can be achieved under basic conditions.

Workflow for Benzenesulfonyl Deprotection

A 2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine B Dissolve in THF and Methanol A->B C Add aqueous NaOH solution B->C D Stir at room temperature for 1-2 h C->D E Monitor reaction by TLC D->E F Neutralize with aqueous HCl E->F G Concentrate to remove organic solvents F->G H Collect precipitate by filtration G->H I Wash with water and dry H->I J 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine I->J

Caption: Workflow for N7-benzenesulfonyl deprotection.

Materials:

  • 2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M or 5 M)

  • Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)

  • Water

Procedure:

  • Dissolve the N-protected pyrrolo[2,3-d]pyrimidine (1.0 eq) in a mixture of THF and methanol.

  • Add the aqueous NaOH solution and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with aqueous HCl.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the deprotected product.[8]

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Benzenesulfonyl (Bs) Benzenesulfonyl chloride, NaH, THF, 0 °C to rtNaOH, THF/MeOH, rtStable to acidic and many reductive/oxidative conditions.
Tosyl (Ts) Tosyl chloride, NaH, DMF, 0 °CMg/MeOH or TBAFGenerally stable, but can be cleaved under some reductive conditions.

[2-(Trimethylsilyl)ethoxy]methyl (SEM) Protecting Group: Mild Cleavage Conditions

The SEM group is another popular choice for protecting the N7 position of the pyrrolo[2,3-d]pyrimidine core. Its primary advantage lies in the mild conditions required for its removal, which typically involve fluoride ion sources or acidic conditions that are often compatible with a wide range of functional groups.[3][4]

Protocol 3: Protection with SEM Chloride

Workflow for SEM Protection

A 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine B Dissolve in anhydrous DMF A->B C Add NaH (60% dispersion in mineral oil) at 0 °C B->C D Stir for 30 min at 0 °C C->D E Add SEM-Cl dropwise at 0 °C D->E F Warm to room temperature and stir for 2-4 h E->F G Quench with water F->G H Extract with Ethyl Acetate G->H I Dry over Na2SO4, concentrate, and purify by column chromatography H->I J 2-Chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine I->J

Caption: Workflow for N7-SEM protection.

Materials:

  • 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

  • [2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add SEM-Cl (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: Deprotection of the SEM Group

The SEM group can be removed under acidic conditions or with a fluoride source.

Workflow for SEM Deprotection (Acidic Conditions)

A 2-Chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine B Dissolve in Dichloromethane (DCM) A->B C Add Trifluoroacetic acid (TFA) B->C D Stir at room temperature C->D E Monitor reaction by TLC D->E F Concentrate under reduced pressure E->F G Purify by column chromatography or recrystallization F->G H 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine G->H

Caption: Workflow for N7-SEM deprotection using TFA.

Materials:

  • 2-Chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Tetrabutylammonium fluoride (TBAF) solution (for alternative deprotection)

  • Anhydrous THF (for alternative deprotection)

Procedure (Acidic Conditions):

  • Dissolve the SEM-protected compound (1.0 eq) in DCM.

  • Add TFA (e.g., 10-50% v/v) and stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the deprotected product.[4]

Procedure (Fluoride-Mediated):

  • Dissolve the SEM-protected compound (1.0 eq) in anhydrous THF.

  • Add a solution of TBAF in THF (1.0 M, 1.1-1.5 eq).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, quench with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the residue as needed.

Protecting GroupProtection ConditionsDeprotection ConditionsStability
SEM SEM-Cl, NaH, DMF, 0 °C to rtTFA, DCM, rt OR TBAF, THF, rtStable to a wide range of non-acidic and non-fluoride conditions.

Conclusion and Future Perspectives

The strategic use of protecting groups is indispensable for the successful synthesis of complex molecules derived from 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. Both sulfonyl and SEM protecting groups offer reliable methods for masking the N7 position, each with its own set of advantages. The choice between these groups will depend on the specific requirements of the overall synthetic plan, particularly the nature of the subsequent reaction steps. As the demand for novel kinase inhibitors continues to grow, the development of new and more orthogonal protecting group strategies for this important heterocyclic scaffold will remain an active area of research.

References

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • Biological activity and material applications of 7-azaindole derivatives. ResearchGate. Available at: [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances. Available at: [Link]

  • Sulfonyl Protective Groups. Chem-Station. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. Google Patents.
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available at: [Link]

  • Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Privileged Scaffold with Orthogonal Reactivity

In the landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying high-quality lead compounds.[1] This approach hinges on identifying small, low-molecular-weight fragments that bind with low affinity but high ligand efficiency to a biological target. These initial hits then serve as starting points for structure-guided elaboration into potent and selective drug candidates.[2]

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of adenine, is a quintessential "privileged scaffold" in medicinal chemistry. Its structure is adept at forming key hydrogen bond interactions within the hinge region of the ATP-binding site of numerous protein kinases, a target class implicated in a vast array of human diseases, most notably cancer.[3][4]

This document provides a detailed guide to the application of a specifically designed fragment, 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine , in FBDD campaigns targeting protein kinases. The strategic di-halogenation of this scaffold offers a unique advantage: two chemically distinct handles for subsequent, selective elaboration, providing a powerful tool for medicinal chemists to rapidly explore chemical space and optimize fragment hits.

The Fragment: Physicochemical Properties and Strategic Design

The choice of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is rooted in a deep understanding of both fragment-based screening principles and synthetic chemistry logic.

PropertyValueRationale for FBDD
Molecular Weight 279.46 g/mol [5]Compliant with the "Rule of Three" (< 300 Da), ensuring it is small enough to find complementary pockets on a protein surface.
cLogP ~2.3[5]Within the typical range for fragments (< 3), balancing solubility with sufficient lipophilicity for cell permeability and binding.
Hydrogen Bond Donors 1 (N7-H)Provides a key interaction point, often with the kinase hinge region.
Hydrogen Bond Acceptors 3 (Pyrimidine Nitrogens)Offers multiple potential hydrogen bonding interactions to anchor the fragment in the binding site.
Reactivity Orthogonal HalogensThe C6-Iodo and C2-Chloro groups provide distinct and sequential reaction handles for fragment elaboration.

The core design principle is orthogonal chemical reactivity . The carbon-iodine bond is significantly more reactive than the carbon-chloride bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for selective functionalization at the C6 position while leaving the C2 position intact for a subsequent, different chemical transformation. This stepwise elaboration is crucial for systematically probing the structure-activity relationship (SAR) around the core scaffold.

G cluster_0 Fragment Elaboration Strategy Fragment 2-Chloro-6-iodo- 7H-pyrrolo[2,3-d]pyrimidine Step1 Step 1: C6 Functionalization (e.g., Suzuki, Sonogashira Coupling) Fragment->Step1 High reactivity of C-I bond Intermediate 2-Chloro-6-aryl/alkynyl- 7H-pyrrolo[2,3-d]pyrimidine Step1->Intermediate Step2 Step 2: C2 Functionalization (e.g., SNAr, Suzuki Coupling) Intermediate->Step2 Lower reactivity of C-Cl bond Final Elaborated Lead Compound Step2->Final

Caption: Orthogonal reactivity of the 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold.

Application Workflow: A Multi-Stage Biophysical Screening Cascade

Identifying the weak, yet specific, binding of fragments like 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine requires highly sensitive biophysical techniques. A staged or cascaded approach is recommended to efficiently screen a fragment library, validate hits, and eliminate false positives.[6]

FBDD_Workflow cluster_workflow FBDD Screening Cascade Screen Stage 1: Primary Screen (High-Throughput) Technique: Differential Scanning Fluorimetry (DSF) Validate Stage 2: Hit Validation (Medium-Throughput) Technique: NMR Spectroscopy (e.g., Saturation Transfer Difference) Screen->Validate Identifies potential binders Characterize Stage 3: Biophysical Characterization (Low-Throughput) Techniques: Isothermal Titration Calorimetry (ITC) & X-ray Crystallography Validate->Characterize Confirms direct binding & provides structural context Elaborate Stage 4: Structure-Guided Elaboration (Medicinal Chemistry) Characterize->Elaborate Provides Kd, thermodynamics & 3D binding mode

Caption: A typical FBDD screening cascade for identifying and validating fragment hits.

Protocols

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid, high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tₘ).[7]

Objective: To perform a primary screen of a fragment library, including 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, against a target kinase to identify initial hits.

Materials:

  • Purified target kinase (e.g., >95% purity, at 2-5 µM final concentration).

  • 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine stock solution (100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • 96- or 384-well qPCR plates.

  • Real-time PCR instrument capable of fluorescence detection over a temperature gradient.

Methodology:

  • Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. For a 20 µL final reaction volume, mix 2 µL of 20 µM protein stock, 0.1 µL of 5000x SYPRO Orange, and 17.7 µL of DSF buffer per well.

  • Fragment Dispensing: Dispense 0.2 µL of the 100 mM fragment stock solution into the wells of the qPCR plate for a final fragment concentration of 1 mM (final DMSO concentration of 1%). Include DMSO-only wells as a negative control.

  • Protein Addition: Add 19.8 µL of the protein/dye master mix to each well. Seal the plate securely.

  • Centrifugation: Centrifuge the plate briefly (e.g., 1000 rpm for 1 min) to ensure all components are mixed and at the bottom of the wells.

  • Thermal Melt: Place the plate in the real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/min, acquiring fluorescence data at each interval.

  • Data Analysis: Plot fluorescence intensity versus temperature. The Tₘ is the temperature at the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTₘ) for each fragment relative to the DMSO control. A ΔTₘ of ≥ 2 °C is typically considered a positive hit.

Trustworthiness Check: Hits should be re-screened in triplicate to confirm the Tₘ shift. Potential artifacts like compound fluorescence should be checked by running a control plate without protein.

Protocol 2: Hit Validation by NMR Spectroscopy

NMR spectroscopy provides direct evidence of fragment binding to the target protein in solution. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for FBDD.[6]

Objective: To validate hits from the primary DSF screen and confirm direct binding to the target kinase.

Materials:

  • Purified target kinase (10-20 µM final concentration) in a deuterated NMR buffer (e.g., 50 mM Phosphate buffer pD 7.4, 100 mM NaCl, in 99.9% D₂O).

  • Validated fragment hit (e.g., 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine) at a final concentration of 200-500 µM.

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

Methodology (STD-NMR):

  • Sample Preparation: Prepare two samples:

    • Sample A: Target kinase + fragment in deuterated buffer.

    • Sample B (Control): Fragment only in deuterated buffer.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum for both samples to identify the fragment's proton resonances.

    • Set up the STD experiment. This involves two spectra acquired in an interleaved fashion:

      • On-resonance spectrum: Selective saturation of a protein resonance far from any ligand signals (e.g., -1.0 ppm).

      • Off-resonance spectrum: Saturation applied at a frequency where no protein or ligand signals are present (e.g., 40 ppm).

    • Use a train of Gaussian-shaped pulses for selective saturation (saturation time of ~2 seconds).

  • Data Processing:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from protons of the fragment that are in close proximity to the saturated protein, thus confirming binding.

  • Analysis: The presence of signals in the STD difference spectrum is a clear indication of binding. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.

Trustworthiness Check: A non-binding compound should be used as a negative control to ensure no non-specific saturation transfer is occurring.

Protocol 3: Structure-Guided Fragment Elaboration via Suzuki Coupling

Once a fragment hit is validated and its binding mode is determined (ideally by X-ray crystallography), the next step is to grow the fragment into unoccupied pockets of the binding site to increase affinity and selectivity. The C6-iodo position is the primary handle for this elaboration.

Objective: To synthesize a small library of analogs by performing a Suzuki-Miyaura cross-coupling reaction at the C6 position of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent).

  • A diverse set of aryl or heteroaryl boronic acids (1.2 equivalents).

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1).

  • Inert atmosphere (Argon or Nitrogen).

Methodology:

  • Reaction Setup: To a dry Schlenk flask, add 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, the selected boronic acid, palladium catalyst, and base.

  • Inerting: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-6-aryl-7H-pyrrolo[2,3-d]pyrimidine analog.

Causality: The Suzuki coupling is chosen for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids, allowing for rapid exploration of SAR at the C6 position. The C-I bond is selectively cleaved over the C-Cl bond due to its lower bond dissociation energy, a cornerstone of this fragment's design.

Conclusion

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is not merely another fragment; it is a strategically designed chemical tool. Its privileged core provides a high probability of hitting therapeutically relevant targets like protein kinases, while its orthogonal halogenation offers a clear and logical path for hit-to-lead optimization. By employing a robust cascade of biophysical screening techniques and leveraging established synthetic methodologies, researchers can efficiently utilize this fragment to discover and develop novel, potent, and selective inhibitors.

References

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug design on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
  • Barelier, S., et al. (2010). Fragment-based deconstruction of Bcl-xL inhibitors. Journal of Medicinal Chemistry, 53(11), 4148-4161.
  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496.
  • Patel, D., et al. (2021). Fragment-Based Drug Discovery. StatPearls. [Online]. Available: [Link]

  • PubChem. (n.d.). 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Lakshminarasimhan, D., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS, 110(32), 12891-12896. Available: [Link]

  • Rossetti, G., et al. (2017). Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(1), 1-20.
  • Sroor, F. M., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d] pyrimidine Derivatives. Molecules, 27(9), 2917. Available: [Link]

  • Kirsch, P., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. Available: [Link]

  • Wu, T., et al. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Molecular Pharmacology, 101(1), 1-15. Available: [Link]

  • Roskoski, R. Jr. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research. Available: [Link]

  • PubChem. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

Scale-Up Synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: An Application Note and Protocol for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Scaffolding

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the native purine core of ATP allows it to effectively compete for the ATP-binding site of a multitude of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous proliferative and inflammatory diseases, making kinase inhibitors a cornerstone of modern targeted therapies.[1] The strategic functionalization of the 7-deazapurine core is paramount in developing potent and selective kinase inhibitors.

This application note details a robust and scalable synthetic route to 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for the generation of diverse libraries of kinase inhibitors for preclinical evaluation. The chloro and iodo substituents at the 2- and 6-positions, respectively, serve as versatile synthetic handles for introducing a wide array of chemical moieties through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the 7-deazapurine core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.[2][3][4][5] The protocols provided herein are designed to be readily implemented and scaled for the production of multi-gram to kilogram quantities of this crucial building block, thereby facilitating the rapid advancement of promising kinase inhibitor programs.

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

The synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process that begins with the construction of the pyrrolo[2,3-d]pyrimidine core, followed by sequential chlorination and iodination. The overall synthetic workflow is depicted below:

Synthesis_Workflow A 6-Aminouracil B 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol A->B Chloroacetaldehyde, NaHCO3 C 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine B->C POCl3, DIPEA D 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine C->D Catalytic Hydrogenation E 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine D->E N-Iodosuccinimide (NIS)

Caption: Overall synthetic workflow for 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Part 1: Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Step 1.1: Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol

The synthesis commences with the condensation of commercially available 6-aminouracil with chloroacetaldehyde to construct the pyrrolo[2,3-d]pyrimidine core.

Protocol:

  • To a stirred suspension of 6-aminouracil (1 equivalent) in water, add sodium bicarbonate (1.5 equivalents).

  • Heat the mixture to 50-60°C.

  • Slowly add a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents) dropwise, maintaining the temperature between 50-60°C.

  • After the addition is complete, continue stirring at 60-65°C for 1 hour.

  • Cool the reaction mixture to room temperature and adjust the pH to 3-4 with dilute hydrochloric acid.

  • The precipitated product is collected by filtration, washed with water, and dried under vacuum to afford 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol as a solid.

Step 1.2: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

The diol intermediate is then subjected to chlorination using phosphorus oxychloride (POCl₃) to yield the corresponding dichloro derivative.

Protocol:

  • To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 equivalent) in a suitable high-boiling solvent (e.g., toluene), slowly add phosphorus oxychloride (3-5 equivalents).

  • Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) dropwise to catalyze the reaction and neutralize the generated HCl.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[6]

Step 1.3: Selective Dechlorination to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The key step in obtaining the desired 2-chloro isomer is the selective dechlorination at the more reactive 4-position. This is achieved through catalytic hydrogenation.

Protocol:

  • To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add a palladium catalyst (e.g., 5-10% Pd/C, 1-5 mol%).

  • The reaction is carried out under a hydrogen atmosphere (typically 1 atm, but can be increased to accelerate the reaction) at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Part 2: Iodination of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The final step is the regioselective iodination at the 6-position of the pyrrole ring using N-iodosuccinimide (NIS).

Protocol:

  • Dissolve 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add N-iodosuccinimide (1.1-1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • The combined organic layers are washed sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key Characterization Data
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diolC₆H₅N₃O₂151.1285-95
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₃Cl₂N₃188.0170-80[7]
2-Chloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₄ClN₃153.5760-70
2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidineC₆H₃ClIN₃279.4775-85¹H NMR (DMSO-d₆, 400 MHz): δ 12.8 (br s, 1H), 8.6 (s, 1H), 7.2 (s, 1H). ¹³C NMR (DMSO-d₆, 100 MHz): δ 154.1, 151.8, 150.5, 119.2, 109.5, 85.1. MS (ESI): m/z 280.9 [M+H]⁺. (Note: Data is predicted based on the 4-chloro isomer and general knowledge of similar structures).

Scale-Up Considerations and Process Safety

Scaling up the synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Process Safety:
  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. The chlorination step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The quenching of POCl₃ is highly exothermic and should be done slowly and with efficient cooling.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. The hydrogenation reaction should be conducted in a dedicated hydrogenation apparatus with proper grounding to prevent static discharge. The catalyst, particularly palladium on carbon, can be pyrophoric when dry and exposed to air. It should be handled with care, and the filtration should be done while the catalyst is still wet with the reaction solvent. For large-scale operations, specialized filtration equipment is recommended.[8][9][10][11][12]

  • N-Iodosuccinimide (NIS): NIS is an oxidizing agent and should be handled with care. Avoid contact with combustible materials.

Scale-Up Considerations:
  • Step 1.1 (Condensation): This reaction is generally straightforward to scale up. Ensure efficient stirring to handle the suspension.

  • Step 1.2 (Chlorination): The exothermic nature of the POCl₃ reaction and its quenching are the primary concerns. On a larger scale, a jacketed reactor with precise temperature control is essential. The addition of POCl₃ and the subsequent quench should be done at a controlled rate to manage the heat evolution.

  • Step 1.3 (Selective Dechlorination): Mass transfer limitations can become significant during scale-up of catalytic hydrogenations.[8][9] Efficient agitation is crucial to ensure good contact between the hydrogen gas, the substrate in solution, and the solid catalyst. The choice of solvent and catalyst loading may need to be optimized for larger batches. Catalyst filtration on a large scale can be challenging and may require specialized enclosed filter systems to ensure safety and prevent catalyst deactivation.

  • Part 2 (Iodination): The iodination with NIS is typically a well-behaved reaction. Good temperature control during the addition of NIS is important to minimize side reactions. The work-up on a large scale will generate significant aqueous waste containing thiosulfate, which needs to be handled appropriately.

  • Purification: Recrystallization is often the most efficient purification method for large quantities of the final product. The choice of solvent system will be critical for obtaining high purity and yield. If column chromatography is necessary, techniques such as flash chromatography with automated systems are recommended for larger scales.

Conclusion

This application note provides a comprehensive and scalable synthetic route for the preparation of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, a key building block for the development of novel kinase inhibitors. The detailed protocols, coupled with critical considerations for process safety and scale-up, are intended to empower researchers in drug discovery and development to efficiently produce this valuable intermediate for their preclinical studies. The versatility of the chloro and iodo handles on this scaffold opens up a vast chemical space for the generation of targeted therapies with improved efficacy and safety profiles.

References

  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS.
  • Neuland Labs. (2022, August 30).
  • Bürgi, T., et al. (2021). New Scale-Up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. CHIMIA, 75(11), 948-952.
  • Bürgi, T., et al. (2021). New Scale-Up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. PubMed.
  • Bürgi, T., et al. (2021). New Scale-Up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants.
  • Sato, A., et al. (1997). Synthesis of 6-aminouracils and pyrrolo[2,3-d]pyrimidine-2,4-diones and their inhibitory effect on thymidine phosphorylase. Nucleic Acids Symposium Series, (37), 59-60.
  • El-Malah, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20.
  • Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • Zhang, Y., et al. (2018). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 635-639.
  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(15), 1554-1576.
  • Brazidec, M., et al. (2012). Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6245-6251.
  • El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324.
  • Li, J., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 178, 32-46.
  • Williamson, D. S., et al. (2018). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 61(17), 7735-7758.
  • Nanjing Suru Chemical Co., Ltd. (2025). High-Yield Iodination Protocols Using N-Iodosuccinimide in Flow Chemistry.
  • PubChem. (n.d.). 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Lee, J. H., et al. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 24(18), 3342.
  • BenchChem. (n.d.). Application of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Tofacitinib Synthesis: A Detailed Guide.
  • Seela, F., et al. (2000). Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines. Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 237-251.
  • PubChem. (n.d.). 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Afonin, A. V., et al. (2003). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. Russian Journal of Organic Chemistry, 39(11), 1637-1644.
  • Papakyriakou, A., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(18), 6678.
  • Guerrini, G., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(10), 2633-2639.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yield and purity of this critical synthetic intermediate. We will delve into the common challenges encountered during this multi-step synthesis and provide field-proven insights and protocols to overcome them.

Section 1: Synthesis Overview & Key Strategic Considerations

The synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a sequential process involving the construction of the pyrrolo[2,3-d]pyrimidine core, followed by targeted halogenation. The overall yield is highly dependent on the efficiency and cleanliness of each individual step. A common synthetic strategy begins with the formation of a 2-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor, which is then iodinated.

A critical decision in this synthesis is whether to employ a protecting group for the pyrrole nitrogen (N-7). While adding steps to the sequence, protection with a group like trimethylsilylethoxymethyl (SEM) can significantly improve reaction rates, solubility, and the ease of purification, ultimately leading to higher overall yields.[1]

General Synthetic Workflow

The diagram below outlines a common, optimized pathway for the synthesis. This workflow incorporates a protection step to mitigate common side reactions and improve handling.

Synthesis_Workflow Fig. 1: Optimized Synthetic Workflow A 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Starting Material) B Step 1: N-7 Protection (e.g., SEM-Cl, Base) A->B Improves solubility & prevents N-iodination C Protected Intermediate (2-Chloro-7-SEM-pyrrolo[2,3-d]pyrimidine) B->C D Step 2: Electrophilic Iodination (e.g., NIS, Solvent) C->D Selective C-6 iodination E Iodinated Protected Intermediate (2-Chloro-6-iodo-7-SEM-pyrrolo[2,3-d]pyrimidine) D->E F Step 3: Deprotection (e.g., TBAF or Acidic Conditions) E->F Removal of SEM group G Final Product (2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine) F->G

Caption: Optimized workflow for the target synthesis.

Section 2: Troubleshooting Guide

This section addresses specific problems that users may encounter during the synthesis in a question-and-answer format.

Q1: The iodination of my 2-chloro-7H-pyrrolo[2,3-d]pyrimidine starting material is slow, incomplete, and gives multiple products. How can I improve this step?

A1: This is a common and critical issue. The direct iodination of an unprotected pyrrolo[2,3-d]pyrimidine can be problematic due to the electron-rich nature of the bicyclic system and potential N-H acidity issues.

  • Causality: The unprotected pyrrole nitrogen can be deprotonated by bases or interact with the iodinating agent, leading to side reactions. Furthermore, the starting material may have poor solubility in common aprotic solvents, leading to slow and incomplete reactions.

  • Solutions & Rationale:

    • Implement N-7 Protection: As outlined in the workflow above, protecting the N-7 position is the most robust solution. A group like SEM not only prevents side reactions at the nitrogen but also significantly increases the solubility of the intermediate in solvents like THF or DCM, leading to a cleaner and more efficient iodination.[1]

    • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice for this transformation. Ensure it is of high purity, as impurities can lead to side reactions. Use 1.1 to 1.5 equivalents to ensure full conversion without excessive di-iodination.

    • Solvent & Temperature: Perform the reaction in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Running the reaction at 0°C to room temperature typically provides the best selectivity for mono-iodination at the C-6 position.

    • Monitor Closely: Use Thin Layer Chromatography (TLC) to monitor the reaction. You should see the starting material spot disappear and a new, less polar spot for the iodinated product appear. Over-running the reaction can lead to the formation of di-iodinated byproducts.

Q2: I'm observing significant byproduct formation during the synthesis of the initial 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core when using POCl₃. The yield is consistently low. What's the cause?

A2: This issue often stems from the harsh conditions of chlorination with phosphorus oxychloride (POCl₃), which can lead to decomposition and polymerization, especially with electron-rich heterocyclic systems.

  • Causality: High temperatures and the acidic environment generated during the reaction can degrade the sensitive pyrrole ring.

  • Solutions & Rationale:

    • Add a High-Boiling Tertiary Amine: Incorporating a base like N,N-diisopropylethylamine (DIPEA) is highly effective.[2][3] The base neutralizes the HCl generated in situ, preventing acid-catalyzed decomposition of both the starting material and the product.

    • Temperature Control: Instead of running the reaction at a high reflux temperature, a more controlled temperature of 75-90°C is often sufficient and minimizes degradation.[3]

    • Use a Co-Solvent: Running the reaction neat in POCl₃ can be too harsh. Using a high-boiling inert solvent like toluene can help to moderate the reaction temperature and improve process control.[2]

    • Careful Workup: The workup is critical. Quenching the reaction mixture by slowly and carefully pouring it onto crushed ice with vigorous stirring helps to hydrolyze the excess POCl₃ safely.[2] Subsequent neutralization with a base like sodium bicarbonate is necessary to bring the product into an organic-extractable form.[2]

Troubleshooting_Tree Fig. 2: Troubleshooting Decision Tree Start Low Yield or Purity Issue Step Which step is problematic? Start->Step Iodination Iodination Step->Iodination Chlorination Chlorination / Core Formation Step->Chlorination Purification Purification Step->Purification Cause1 Incomplete reaction? Multiple spots on TLC? Iodination->Cause1 Cause2 Dark tarry mixture? Decomposition? Chlorination->Cause2 Cause3 Oily solid? Difficult to crystallize? Purification->Cause3 Sol1_A Implement N-7 Protection (e.g., SEM-Cl) Cause1->Sol1_A Yes Sol1_B Optimize NIS stoichiometry (1.1 - 1.5 eq) Cause1->Sol1_B Yes Sol1_C Control temperature (0°C - RT) Cause1->Sol1_C Yes Sol2_A Add tertiary amine base (e.g., DIPEA) Cause2->Sol2_A Yes Sol2_B Use a co-solvent (e.g., Toluene) Cause2->Sol2_B Yes Sol2_C Reduce reaction temp (75-90°C) Cause2->Sol2_C Yes Sol3_A Screen recrystallization solvents Cause3->Sol3_A Yes Sol3_B Purify upstream intermediates Cause3->Sol3_B Yes Sol3_C Consider flash chromatography Cause3->Sol3_C Yes

Caption: A decision tree for troubleshooting common issues.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most reliable starting material for this synthesis?

A: A common and effective starting point is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[4] This intermediate allows for selective reactions. An alternative route starts from 6-aminouracil, which undergoes cyclization with chloroacetaldehyde followed by chlorination to yield the dichlorinated core.[3] The choice often depends on the commercial availability and cost of the initial raw materials.

Q: Are there alternatives to palladium catalysts for C-C bond formation if I need to build the pyrrole ring via coupling reactions?

A: Yes, while palladium-catalyzed reactions like the Sonogashira coupling are common for building substituted pyrrolo[2,3-d]pyrimidines, concerns about cost and toxicity are valid. Research has shown that copper-catalyzed coupling reactions can be a more environmentally benign and cost-effective alternative for synthesizing these heterocyclic systems.[5]

Q: What is the best method for final product purification to achieve high purity for drug development applications?

A: For laboratory scale, flash column chromatography on silica gel is often necessary to remove closely-related impurities. However, for larger scale production, avoiding chromatography is preferred.[6] A robust method involves ensuring high purity of the penultimate intermediate (e.g., the N-protected 2-chloro-6-iodo species) through recrystallization. After the final deprotection step, the crude product can often be purified by a final recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture.[2]

Section 4: Data & Protocol Summaries

Table 1: Comparison of Reaction Conditions for Pyrrolo[2,3-d]pyrimidine Core Synthesis
Starting MaterialKey ReagentsBaseSolventTemp (°C)Reported YieldReference
6-AminouracilChloroacetaldehydeSodium BicarbonateWater45-65>50% (overall)[3]
1,3-dihydroxy-5-amino anilineChloroacetaldehydeSodium AcetateTHF/Water0-100High[6]
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineDi-tert-butyl dicarbonateTriethylamineEthyl Acetate20-60~63% (overall)[4]
Optimized Protocol: Synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

This protocol is a synthesized representation of best practices and assumes the use of a protecting group strategy for optimal results.

Step 1: Protection of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and anhydrous THF. Cool the mixture to 0°C in an ice bath.

  • Addition of Base: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes.

  • Addition of Protecting Group: Slowly add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected intermediate, which can be used directly in the next step.

Step 2: Iodination of the Protected Intermediate

  • Reaction Setup: Dissolve the crude product from Step 1 in anhydrous THF and cool to 0°C.

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS, 1.2 eq) in one portion.

  • Reaction: Stir the reaction at 0°C and allow it to slowly warm to room temperature over 2-3 hours. Protect the reaction from light. Monitor by TLC.

  • Workup: Quench the reaction with aqueous sodium thiosulfate solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography or recrystallization.

Step 3: Deprotection to Yield the Final Product

  • Reaction Setup: Dissolve the purified 2-Chloro-6-iodo-7-SEM-pyrrolo[2,3-d]pyrimidine (1.0 eq) in THF.

  • Addition of Deprotecting Agent: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 eq).

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours until the deprotection is complete by TLC analysis.

  • Workup & Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by flash chromatography or recrystallization from a suitable solvent (e.g., toluene) to yield the final product, 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.[2]

References

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
  • A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]

  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central (PMC). [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central (PMC). [Link]

  • 2,4-Dichloro-5-iodo-7H-pyrrolo(2,3-d)pyrimidine. PubChem. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO. [Link]

  • Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]

Sources

Common impurities in 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting & Purification Protocols

  • Analytical Characterization

  • References

Frequently Asked questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common route involves the iodination of a protected or unprotected 2-chloro-7H-pyrrolo[2,3-d]pyrimidine. Based on this, the most probable impurities are:

  • Unreacted Starting Material: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (if unprotected) or a protected version (e.g., 2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine).

  • Regioisomers: The iodination can sometimes yield a mixture of isomers. The most common regioisomer is 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.[1] The ratio of these isomers can be influenced by the reaction conditions.

  • Di-iodinated Species: Although less common under controlled conditions, over-iodination can lead to the formation of di-iodinated pyrrolopyrimidines.

  • Hydrolysis Products: The 2-chloro group is susceptible to hydrolysis, especially under acidic or basic conditions during aqueous workup. This can lead to the formation of 6-iodo-7H-pyrrolo[2,3-d]pyrimidin-2(1H)-one.

  • Residual Protecting Groups: If a protecting group strategy is used, incomplete deprotection will result in the presence of the protected starting material or product.

Q2: My TLC shows multiple spots after the iodination reaction. What are they and how do I proceed?

A2: Multiple spots on your TLC plate are a common observation. Here's a systematic approach to identify them and plan your purification strategy:

  • Spot Identification:

    • Co-spotting: Spot your crude reaction mixture alongside your starting material on the same TLC plate. This will confirm the presence of unreacted starting material.

    • Polarity: The desired 6-iodo product is generally less polar than the starting 2-chloro-7H-pyrrolo[2,3-d]pyrimidine. Regioisomers (like the 5-iodo) may have very similar polarities, making them challenging to separate by TLC. Hydrolysis products will be significantly more polar.

  • Troubleshooting Workflow:

    TLC Troubleshooting start Multiple Spots on TLC check_sm Co-spot with Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present Yes sm_absent SM Absent check_sm->sm_absent No optimize Optimize Reaction: - Increase reaction time - Increase temperature slightly - Add more iodinating agent sm_present->optimize purify Proceed to Purification sm_absent->purify optimize->purify spots_close Spots have similar Rf? purify->spots_close column Silica Gel Column Chromatography spots_close->column Yes recrystallize Recrystallization or Trituration spots_close->recrystallize No

    Caption: Troubleshooting workflow for multiple spots on TLC.

Q3: I'm observing a new, more polar spot on my TLC during workup or purification. What could it be?

A3: The appearance of a new, highly polar spot, especially during aqueous workup or prolonged exposure to protic solvents, is often indicative of hydrolysis of the 2-chloro group to a hydroxyl group, forming 6-iodo-7H-pyrrolo[2,3-d]pyrimidin-2(1H)-one. The pyrrolopyrimidine core is known to be sensitive to both strong acids and bases.[2]

Causality and Prevention:

  • Acidic Conditions: Quenching the reaction with water can generate acidic byproducts, which can catalyze hydrolysis.

  • Basic Conditions: Using strong bases (e.g., NaOH, KOH) for neutralization or extraction can also promote hydrolysis.

Recommended Solutions:

  • Neutral Workup: Aim for a neutral pH (7-8) during your aqueous workup. Use a mild base like sodium bicarbonate (NaHCO₃) for neutralization.

  • Anhydrous Conditions: Whenever possible, work under anhydrous conditions until the final product is isolated.

  • Temperature Control: Perform aqueous workups at low temperatures (0-5 °C) to minimize the rate of hydrolysis.

Q4: My final product has a persistent yellow tint. How can I remove colored impurities?

A4: A yellow tint can be due to trace impurities that co-crystallize with your product. Here are a few methods to obtain a white to off-white solid:

  • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Be sure to hot-filter the solution to remove the charcoal before allowing it to cool and crystallize. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

  • Solvent Washing: Vigorously stirring or sonicating the solid product in a solvent in which it has poor solubility (but the impurities are soluble) can wash away the color. Suitable solvents could be diethyl ether or cold ethyl acetate.

  • Silica Gel Plug: If the colored impurities are significantly more or less polar than your product, you can dissolve the product in a suitable solvent and pass it through a short plug of silica gel, eluting with the same solvent.

Q5: What are the best practices for storing 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine to prevent degradation?

A5: This compound is sensitive to moisture and light. For long-term storage and to maintain its purity, follow these guidelines:

  • Container: Store in a tightly sealed, amber glass vial.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: Store at room temperature or refrigerated (2-8 °C) for enhanced stability.

  • Location: Keep in a dry place, away from strong acids, bases, and oxidizing agents.

Troubleshooting & Purification Protocols

Protocol 1: Purification by Hot Solvent Trituration/Grinding

This is a rapid and effective method for removing more soluble impurities. A synthesis procedure reports grinding the precipitate with boiling acetonitrile.[3]

Step-by-Step Methodology:

  • Place the crude, solid 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in a round-bottom flask.

  • Add a minimal amount of acetonitrile (or another suitable solvent like ethanol) to form a thick slurry.

  • Heat the mixture to reflux with vigorous stirring for 15-30 minutes.

  • Cool the mixture to room temperature, then further cool in an ice bath.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent.

  • Dry the purified solid under vacuum.

Protocol 2: Recrystallization for High Purity Material

Recrystallization is a powerful technique for obtaining highly pure crystalline material.

Step-by-Step Methodology:

  • Solvent Screening: Identify a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent dropwise to ensure you are using the minimum amount necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 3: Silica Gel Column Chromatography for Complex Mixtures

For complex mixtures, especially those containing regioisomers with similar polarities, column chromatography is often necessary.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good system will give your desired product an Rf value of ~0.3-0.4 and provide good separation from impurities. Common eluents for pyrrolopyrimidines include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[4][5]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary, then adsorb onto a small amount of silica gel). Carefully load the sample onto the top of the column.

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow Diagram:

Purification_Workflow Crude_Product Crude Product Initial_Purity_Check Purity Check (TLC/HPLC) Crude_Product->Initial_Purity_Check High_Purity High Purity (>95%)? Initial_Purity_Check->High_Purity Minor_Impurities Minor, more soluble impurities? High_Purity->Minor_Impurities No Final_Product Pure Product High_Purity->Final_Product Yes Complex_Mixture Complex Mixture / Isomers? Minor_Impurities->Complex_Mixture No Trituration Hot Solvent Trituration Minor_Impurities->Trituration Yes Recrystallization Recrystallization Complex_Mixture->Recrystallization No Column_Chromatography Silica Gel Column Chromatography Complex_Mixture->Column_Chromatography Yes Trituration->Final_Product Recrystallization->Final_Product Column_Chromatography->Final_Product

Sources

Technical Support Center: Amination Reactions of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of amination reactions with 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in the synthesis of kinase inhibitors and other pharmacologically active molecules. Here, we address common challenges and side reactions encountered during amination, providing in-depth explanations and actionable troubleshooting strategies to enhance the success of your synthetic endeavors.

Introduction: The Challenge of Selective Amination

The 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged core in modern drug discovery. The differential reactivity of the C2-chloro and C6-iodo substituents allows for sequential, site-selective functionalization. Typically, the C6-iodo position is targeted for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the C2-chloro position is amenable to nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

However, achieving high-yielding, clean conversion of the C2-chloro group to a desired amino functionality can be fraught with challenges. A number of side reactions can compete with the desired transformation, leading to complex product mixtures, reduced yields, and purification difficulties. This guide provides a structured approach to identifying, understanding, and mitigating these common issues.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Buchwald-Hartwig amination at the C2 position, but I am observing significant amounts of dehalogenated byproducts. What is causing this and how can I prevent it?

A1: Dehalogenation, particularly the loss of the iodine atom at the C6 position (hydrodeiodination), is a common and often frustrating side reaction in palladium-catalyzed aminations of this substrate. The C-I bond is weaker than the C-Cl bond and is susceptible to cleavage under the reaction conditions.[1]

Causality:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Some catalytic systems can more readily facilitate reductive dehalogenation pathways.[2][3]

  • Base and Solvent: The nature of the base and the presence of protic sources (even trace amounts of water) in the solvent can contribute to the formation of byproducts where the halogen is replaced by hydrogen.

  • Reaction Temperature and Time: Prolonged reaction times or excessively high temperatures can increase the incidence of dehalogenation.

Troubleshooting Strategies:

  • Optimize the Catalyst/Ligand System:

    • Utilize modern, well-defined palladium precatalysts (e.g., those based on biarylphosphine ligands like BrettPhos or RuPhos) which can promote the desired C-N bond formation at lower temperatures and with greater selectivity.[3][4]

    • Screen different phosphine ligands. Electron-rich, bulky ligands often favor the reductive elimination step of the catalytic cycle that forms the C-N bond over side reactions.

  • Select the Appropriate Base:

    • Use a non-nucleophilic, strong base like LiHMDS or K₃PO₄. Avoid bases that can act as hydrogen sources.

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all solvents and reagents. Use of a Schlenk line or glovebox is recommended.

  • Control Reaction Parameters:

    • Start with lower reaction temperatures and carefully monitor the reaction progress by LC-MS. Increase the temperature incrementally only if the reaction is sluggish.

    • Aim for the shortest possible reaction time to achieve full conversion of the starting material.

Q2: My SNAr amination reaction is producing a significant amount of a byproduct with the same mass as my desired product. What could this be?

A2: A common issue when working with unprotected 7H-pyrrolo[2,3-d]pyrimidines is the formation of an N7-arylated or N7-alkylated isomer. The pyrrole nitrogen is nucleophilic and can compete with your amine for reaction at an electrophilic site, or it can be alkylated/arylated by the starting material itself, especially in the presence of a base.[5]

Causality:

  • The N-H proton of the pyrrole ring is acidic and can be deprotonated by the base used in the reaction, generating a highly nucleophilic anion.

  • This anion can then react with another molecule of the starting material, leading to the formation of an N7-substituted dimer or other undesired products.

Troubleshooting Strategies:

  • Protect the Pyrrole Nitrogen: The most robust solution is to protect the N7 position with a suitable protecting group, such as SEM (2-(trimethylsilyl)ethoxymethyl), tosyl (Ts), or benzyl (Bn).[6][7] The protecting group can be removed in a subsequent step.

  • Optimize Base and Reaction Conditions: If a protection strategy is not desirable:

    • Use a weaker base or a stoichiometric amount of a non-nucleophilic base.

    • Lower the reaction temperature to favor the kinetically preferred C2 amination over N7-arylation.

  • Modify the Order of Addition: Adding the base slowly to the mixture of the substrate and the amine may help to minimize the concentration of the deprotonated pyrrole species at any given time.

Q3: I am performing the amination in a protic solvent like isopropanol or water and observing a significant amount of a lower molecular weight byproduct. What is happening?

A3: You are likely observing solvolysis, where the solvent itself acts as a nucleophile and displaces the C2-chloro group. This results in the formation of a 2-alkoxy or 2-hydroxy-pyrrolo[2,3-d]pyrimidine derivative.[5][8]

Causality:

  • Protic solvents (water, alcohols) can be potent nucleophiles, especially at elevated temperatures or under acidic conditions which can activate the pyrimidine ring towards nucleophilic attack.[8]

  • The electron-deficient nature of the pyrimidine ring makes the C2 position susceptible to attack by even weak nucleophiles like water or alcohols.

Troubleshooting Strategies:

  • Switch to an Aprotic Solvent: The most effective way to eliminate solvolysis is to use an aprotic solvent such as DMF, DMAc, NMP, or dioxane.[6]

  • Minimize Acid Catalysis: If acidic conditions are required (e.g., for amination with anilines), use only a catalytic amount of acid (e.g., 0.1 equivalents). High concentrations of acid can significantly promote hydrolysis.[5][8]

  • Control Temperature: Lowering the reaction temperature can reduce the rate of solvolysis relative to the desired amination.

Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to troubleshooting common problems encountered during the amination of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Observed Problem Potential Cause(s) Recommended Action(s)
Low or No Conversion 1. Insufficiently reactive amine. 2. Catalyst deactivation (for Pd-catalyzed reactions). 3. Steric hindrance. 4. Inappropriate base or solvent.1. Increase reaction temperature. 2. Switch to a more reactive amination protocol (e.g., from SNAr to Buchwald-Hartwig). 3. For Pd-catalyzed reactions, screen different ligands and palladium sources.[2][4] 4. Use a stronger base (e.g., NaOt-Bu, LiHMDS).[4]
Formation of Multiple Products 1. Competing N7-arylation. 2. Dehalogenation (C6-I and/or C2-Cl). 3. Solvolysis (hydrolysis/alcoholysis).1. Protect the N7 position.[6] 2. For dehalogenation, see FAQ A1. 3. For solvolysis, see FAQ A3.
Deiodination at C6 1. Reductive dehalogenation in Pd-catalyzed reactions. 2. Reaction with certain nucleophiles or bases.1. Optimize the Pd-catalyst/ligand system (use bulky, electron-rich ligands).[3] 2. Lower the reaction temperature and time. 3. Ensure strictly anhydrous conditions.
Hydrolysis at C2 1. Presence of water in the reaction mixture. 2. Use of protic solvents at high temperatures. 3. Strongly acidic conditions.1. Use an aprotic solvent (e.g., Dioxane, DMF).[6] 2. If using a protic solvent, minimize the amount of acid catalyst and lower the reaction temperature.[5][8]
Reaction at N7 (Pyrrole Nitrogen) 1. Deprotonation of the N-H group by the base. 2. Unprotected pyrrole nitrogen.1. Protect the N7 position with a suitable protecting group (e.g., SEM, Ts).[6][7] 2. Use a weaker base or carefully control the stoichiometry of the base.

Visualizing the Reaction Pathways

To better understand the interplay between the desired reaction and potential side reactions, the following diagrams illustrate the key transformations.

Amination_Pathways cluster_start Starting Material cluster_products Reaction Products SM 2-Chloro-6-iodo- 7H-pyrrolo[2,3-d]pyrimidine DP Desired Product (C2-Amination) SM->DP R-NH2, Pd Catalyst/Base or Heat SP1 Side Product 1 (Deiodination) SM->SP1 Reductive Conditions (e.g., H-source) SP2 Side Product 2 (N7-Alkylation/Arylation) SM->SP2 Base, Unprotected N-H SP3 Side Product 3 (Hydrolysis/Solvolysis) SM->SP3 Protic Solvent (H2O, ROH) Heat/Acid

Caption: Competing reaction pathways in the amination of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination (N7-Protected)

This protocol is optimized to minimize dehalogenation and N7-arylation side reactions.

  • Reactant Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-6-iodo-7-SEM-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the desired amine (1.2 eq.), a suitable palladium precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%), and a biarylphosphine ligand (e.g., BrettPhos, 2-5 mol%).

  • Addition of Base and Solvent: Add a strong, non-nucleophilic base such as LiHMDS (1.5 eq.) or NaOt-Bu (1.5 eq.). Add anhydrous, degassed solvent (e.g., Dioxane or Toluene).

  • Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol_Workflow start Start step1 Combine Reactants: Substrate, Amine, Pd Precatalyst, Ligand start->step1 step2 Add Base (e.g., LiHMDS) and Anhydrous Solvent step1->step2 step3 Heat under Inert Atmosphere (80-110°C) step2->step3 step4 Monitor by TLC / LC-MS step3->step4 step5 Aqueous Work-up and Extraction step4->step5 step6 Purify by Chromatography step5->step6 end End step6->end

Caption: Workflow for a robust Buchwald-Hartwig amination protocol.

References

  • Plas, A., Martin, C., Joubert, N., & Viaud-Massuard, M.-C. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. European Journal of Organic Chemistry, 2015(19), 4247-4255. [Link]

  • Reddy, V. P., Kumar, A., & Rao, K. R. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1426–1433. [Link]

  • Guram, A. S., & Buchwald, S. L. (2007). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 9(18), 3523–3526. [Link]

  • Tømmernes, A., Le, K. N., Stenstrøm, Y., & Antonsen, Ø. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 1(11), 1438–1444. [Link]

  • Krasavin, M., et al. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 26(16), 4985. [Link]

  • Haukedal, H., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(10), 6799–6822. [Link]

  • Wikipedia. (2023). Dehalogenation. In Wikipedia. [Link]

  • Haukedal, H., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Optimization of C-N Bond Formation with 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a critical scaffold in the development of a wide range of therapeutic agents.[1] Its structural similarity to endogenous purines allows for interaction with a variety of biological targets. The functionalization of this core, particularly through the formation of carbon-nitrogen (C-N) bonds, is a cornerstone of medicinal chemistry and drug discovery.[2][3] The 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine substrate presents a unique opportunity for selective functionalization due to the differential reactivity of the two halogen atoms. This guide provides a comprehensive troubleshooting and FAQ resource for researchers engaged in the optimization of C-N bond formation with this versatile building block.

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the construction of C-N bonds.[4][5][6][7] This reaction offers broad substrate scope and functional group tolerance, making it an invaluable tool for the synthesis of complex molecules.[2][4] However, as with any catalytic reaction, challenges can arise. This guide is designed to address common issues encountered during the C-N coupling with 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine and to provide evidence-based solutions to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Poor or No Conversion of Starting Material

Question: I am not observing any product formation, and my starting material remains largely unreacted. What are the likely causes and how can I address this?

Answer: This is a common issue that can stem from several factors related to the catalyst, reagents, or reaction environment.

  • Catalyst Inactivity:

    • Cause: The palladium catalyst, either the precatalyst or the active Pd(0) species, may be inactive. This can be due to improper handling, storage, or the presence of impurities.

    • Troubleshooting:

      • Use a Precatalyst: Whenever possible, use a well-defined palladium precatalyst. These are often more stable and lead to more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)2.[8]

      • Fresh Catalyst: Ensure your palladium source and ligands are fresh and have been stored under an inert atmosphere.

      • Catalyst Loading: While typically in the range of 1-5 mol%, increasing the catalyst loading may be necessary for challenging substrates.

  • Inadequate Reaction Conditions:

    • Cause: The temperature may be too low, or the reaction time too short. C-N bond formation, especially with less reactive aryl chlorides, can require elevated temperatures.[5]

    • Troubleshooting:

      • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF, with reaction temperatures often ranging from 80-110 °C.[4][8][9]

      • Extend Reaction Time: Monitor the reaction progress over a longer period (e.g., up to 24 hours) using techniques like TLC, LC-MS, or GC-MS.[4]

  • Reagent Purity and Inert Atmosphere:

    • Cause: The presence of oxygen or moisture can deactivate the catalyst. Solvents and reagents must be anhydrous and thoroughly degassed.

    • Troubleshooting:

      • Solvent and Reagent Preparation: Use anhydrous, degassed solvents. Degassing can be achieved by sparging with an inert gas (argon or nitrogen) for 30 minutes or by several freeze-pump-thaw cycles.[10] Ensure your amine and base are also of high purity and handled under an inert atmosphere.

      • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas before adding the reagents.[4]

Issue 2: Low Yield of the Desired Product

Question: My reaction is producing the desired C-N coupled product, but the yield is consistently low. What are the key parameters to optimize?

Answer: Low yields often point to suboptimal reaction conditions or the presence of competing side reactions. A systematic optimization of the following parameters is recommended.

Core Parameter Optimization Workflow

G cluster_optimization Optimization Workflow Start Low Yield Observed Ligand Screen Ligands Start->Ligand 1st Base Optimize Base Ligand->Base 2nd Solvent Evaluate Solvents Base->Solvent 3rd Temp Adjust Temperature Solvent->Temp 4th End Improved Yield Temp->End

Caption: A systematic workflow for optimizing reaction parameters to improve yield.

  • Ligand Selection:

    • Cause: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

    • Troubleshooting:

      • Screen a Variety of Ligands: Different classes of ligands may be required for different amine coupling partners. Bulky, electron-rich phosphine ligands are often effective for aryl chlorides.[5] A good starting point is to screen a panel of common Buchwald-Hartwig ligands.

Ligand ClassExamplesApplicability
Biarylphosphines XPhos, SPhos, RuPhosGenerally effective for a wide range of amines and aryl halides.[10]
Bidentate Phosphines BINAP, DPPF, XANTPHOSCan offer improved stability and reactivity in certain cases.[5]
Josiphos-type Not specifiedCan be effective for specific substrate combinations.
  • Base Selection:

    • Cause: The base plays a crucial role in the deprotonation of the amine, which is a key step in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield.

    • Troubleshooting:

      • Screen Different Bases: Common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[5] Stronger bases like NaOt-Bu are often required, but weaker bases may be necessary if your substrate is base-sensitive.

  • Solvent Effects:

    • Cause: The solvent can influence the solubility of the reagents and catalyst, as well as the reaction rate.

    • Troubleshooting:

      • Solvent Screening: Toluene, dioxane, and THF are commonly used.[9] In some cases, a switch to a more polar solvent or a solvent mixture may be beneficial. However, chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the catalyst.[11]

Issue 3: Lack of Chemoselectivity (Reaction at both Chloro and Iodo positions)

Question: I am observing C-N bond formation at both the 2-chloro and 6-iodo positions. How can I achieve selective coupling at the iodo position?

Answer: The inherent reactivity difference between aryl iodides and aryl chlorides in palladium-catalyzed cross-coupling reactions is the key to achieving selectivity. The general order of reactivity is Ar-I > Ar-Br > Ar-Cl.[4] By carefully controlling the reaction conditions, you can favor amination at the more reactive C-I bond.

Strategy for Selective C-I Amination

G cluster_selectivity Achieving Chemoselectivity Start Non-selective Amination Temp Lower Reaction Temperature (e.g., RT to 60 °C) Start->Temp Time Shorter Reaction Time (Monitor closely) Start->Time Ligand Less Reactive Ligand System Start->Ligand End Selective C-I Amination Temp->End Time->End Ligand->End

Caption: Key strategies to promote selective C-N coupling at the more reactive C-I position.

  • Lower Reaction Temperature:

    • Rationale: The oxidative addition of the C-I bond to the palladium catalyst is significantly faster and occurs at a lower temperature than the C-Cl bond.

    • Recommendation: Start with milder reaction temperatures, such as room temperature or slightly elevated temperatures (e.g., 40-60 °C), and monitor the reaction closely.

  • Shorter Reaction Times:

    • Rationale: Once the more reactive C-I bond has fully reacted, prolonged reaction times at elevated temperatures can lead to the slower reaction at the C-Cl position.

    • Recommendation: Carefully monitor the consumption of the starting material and the formation of the mono-aminated product by TLC or LC-MS. Quench the reaction once the desired conversion is achieved.

  • Choice of Catalyst System:

    • Rationale: A less reactive catalyst system may be sufficient to activate the C-I bond while leaving the C-Cl bond intact.

    • Recommendation: Consider using a first-generation Buchwald-Hartwig catalyst system or avoiding the most highly active biarylphosphine ligands in your initial screening for selectivity.

Issue 4: Side Reactions and Impurity Formation

Question: I am observing significant side product formation, such as hydrodehalogenation or dimerization. What causes these side reactions and how can I minimize them?

Answer: Side reactions in Buchwald-Hartwig amination are often related to the stability of the catalytic intermediates and the reaction conditions.

  • Hydrodehalogenation:

    • Cause: This side reaction, where the halogen is replaced by a hydrogen atom, can occur through various pathways, including β-hydride elimination from the palladium-amido complex.

    • Troubleshooting:

      • Ligand Choice: The use of bulky, electron-rich ligands can disfavor β-hydride elimination.

      • Base: Ensure the base is completely anhydrous, as water can be a proton source.

  • Dimerization of Starting Material:

    • Cause: Homocoupling of the aryl halide can sometimes compete with the desired C-N bond formation.

    • Troubleshooting:

      • Optimize Stoichiometry: Ensure the amine is present in a slight excess (1.1-1.5 equivalents).[4]

      • Catalyst System: Screening different palladium sources and ligands can help identify a system that favors the cross-coupling pathway.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the optimization of C-N bond formation with 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

  • Reaction Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add the 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 2-10 mol%), and the base (e.g., 1.5-2.0 equiv.).

  • Inert Atmosphere: Seal the reaction vessel and thoroughly evacuate and backfill with an inert gas (argon or nitrogen) three times.[4]

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe, followed by the amine (1.1-1.5 equiv.).[4]

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.[4]

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed or the desired level of conversion is reached.[4]

  • Workup: Cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][10]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[4][10]

Conclusion

The successful C-N bond formation with 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a highly achievable goal with careful consideration of the reaction parameters. By understanding the principles of the Buchwald-Hartwig amination and employing a systematic approach to troubleshooting, researchers can efficiently optimize their reaction conditions to achieve high yields and selectivity. This guide serves as a practical resource to navigate the common challenges associated with this important transformation in synthetic chemistry.

References

  • Application Note: Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodopyrimidine - Benchchem.
  • Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines | Semantic Scholar.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine - Benchchem.
  • Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit - MDPI. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - NIH. Available at: [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. Available at: [Link]

  • Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling - PMC - NIH. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Selective palladium-catalyzed aminations on dichloropyridines - Sci-Hub. Available at: [Link]

  • Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-Aryl-2,4-Dichloropyrimidine - Benchchem.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central. Available at: [Link]

  • (PDF) Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - ResearchGate. Available at: [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC - NIH. Available at: [Link]

  • Palladium-catalyzed amination of meso-(bromophenyl)porphyrins with diamines and azamacrocycles - PubMed. Available at: [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - Beilstein Journals. Available at: [Link]

  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. Available at: [Link]

  • Pd-catalyzed Site-selective Direct Arene C−H Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Aryl Iodides | Request PDF - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Strategies for Preventing N-Alkylation in Pyrrolopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals working with the pyrrolopyrimidine scaffold. The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged structure in drug discovery, forming the foundation of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis and functionalization are often complicated by a common and persistent side reaction: undesired alkylation at the pyrrole nitrogen (N-7).

This guide provides an in-depth analysis of why N-alkylation occurs, troubleshooting strategies for when you encounter it, and proactive protocols to prevent it from compromising your synthesis. We will move beyond simple procedural lists to explain the chemical principles behind each recommendation, empowering you to make informed decisions in your own laboratory.

Section 1: Understanding the Root Cause: The Ambident Nucleophilicity of the Pyrrole Ring

A thorough understanding of the electronic nature of the pyrrolopyrimidine system is the first step toward controlling its reactivity.

FAQ: Why is the pyrrole nitrogen so susceptible to unwanted alkylation?

The core of the issue lies in the aromaticity of the pyrrole ring. The lone pair of electrons on the pyrrole nitrogen is an integral part of the 6π-electron aromatic system.[3] While this delocalization reduces the basicity of the nitrogen compared to an aliphatic amine, the N-H bond remains acidic (pKa ≈ 17.5).[4]

In the presence of a base, this proton can be abstracted to form a pyrrolyl anion. This anion is an ambident nucleophile , meaning it has two or more reactive sites. Electron density is delocalized across the nitrogen and the carbon atoms of the ring. This creates a competition: will an incoming electrophile (like an alkyl halide) react at the nitrogen or at a carbon atom?[5]

For the pyrrolo[2,3-d]pyrimidine system, deprotonation at N-7 creates a nucleophilic center that can readily react with electrophiles intended for other parts of the molecule, leading to the formation of N-7 alkylated side products.[1]

Caption: Resonance structures of the pyrrolyl anion showing delocalization and key nucleophilic sites.

Section 2: Troubleshooting Guide for N-Alkylation Side Products

This section addresses common issues encountered during synthesis in a practical question-and-answer format.

Q1: I am attempting a C-H functionalization at the C-6 position but am isolating the N-7 alkylated product instead. What factors control this regioselectivity?

This is a classic selectivity challenge. The outcome of the reaction is a delicate balance between electronic and steric effects.

  • Causality: The N-7 position is often electronically favored and less sterically hindered than the carbon positions of the pyrrole ring. Without a directing group or a protective strategy, many electrophilic reagents will preferentially react at the nitrogen after deprotonation.

  • Troubleshooting Steps:

    • Protect the Nitrogen: The most robust solution is to install a protecting group on the N-7 nitrogen before attempting C-H functionalization. This physically blocks the nitrogen from reacting. See Section 3 for detailed protocols.

    • Evaluate Your Directing Group: For transition-metal-catalyzed C-H functionalization, the directing group is paramount. Ensure your directing group is positioned to favor the formation of the metallacycle required for C-6 activation. Some reactions have been developed for highly regioselective C-6 arylation without N-protection by carefully choosing the catalyst and oxidant system.[6]

    • Steric Shielding: If your substrate allows, introducing a sterically bulky group near the N-7 position can disfavor electrophilic attack at that site, potentially increasing the yield of the C-alkylated product.[7][8][9]

Q2: What is the most effective general strategy to prevent N-alkylation during modifications elsewhere on the scaffold?

The single most reliable and broadly applicable strategy is the use of a protecting group on the pyrrole nitrogen. This approach changes the problem from controlling inherent reactivity to a straightforward sequence of protection, reaction, and deprotection.

  • Mechanism of Action: A protecting group replaces the acidic N-H proton with a group that is stable to the subsequent reaction conditions. This prevents the formation of the nucleophilic anion and physically blocks the nitrogen atom.

  • Key Consideration: The choice of protecting group is critical. It must be stable to your planned reaction conditions but removable under conditions that do not degrade your final product.

Q3: Which protecting group should I choose for my pyrrolopyrimidine synthesis?

The ideal choice depends on the specific downstream reaction conditions. Below is a comparison of common protecting groups for the pyrrole nitrogen.

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsKey Advantages & Considerations
Benzenesulfonyl (Bs) Benzenesulfonyl chloride, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF)Stable to many cross-coupling conditions, mild acids.Strong base (e.g., NaOH, Mg/MeOH) or reductive conditions.Excellent for activating the system; can be used in "transfer of activation" alkylation.[10]
Tosyl (Ts) Tosyl chloride, Base (e.g., NaH), Solvent (e.g., DMF)Similar to Bs, widely used.Strong acid, strong base, or reductive cleavage.Very stable, but removal can sometimes require harsh conditions.
SEM SEM-Cl, Base (e.g., NaH), Solvent (e.g., DMF)Stable to a wide range of non-fluoride conditions (e.g., organometallics, hydrides).Fluoride source (e.g., TBAF), or strong acid (e.g., TFA).Cleavage conditions are orthogonal to many other protecting groups.[11]
Boc Boc₂O, DMAP, Solvent (e.g., MeCN)Not as robust as sulfonyl groups. Labile to acid.Acid (e.g., TFA, HCl in Dioxane).Easily removed under mild acidic conditions. Not suitable for acid-sensitive targets.
Q4: I am performing a Mitsunobu reaction with an alcohol to form an ether on another part of my molecule, but I'm getting N-7 alkylation of my pyrrolopyrimidine. Why is this happening and how do I stop it?

This is a common pitfall. The Mitsunobu reaction works by activating an alcohol, but it requires a sufficiently acidic pronucleophile (pKa < 13) to protonate the azodicarboxylate-phosphine betaine intermediate.[12][13]

  • Causality: The pyrrole N-H is acidic enough to act as the nucleophile in the Mitsunobu reaction.[14] Instead of your intended nucleophile attacking the activated alcohol, the deprotonated pyrrole nitrogen attacks it, leading to the N-alkylated side product. In some pyrrolopyrimidinone systems, this can even lead to a mixture of N-alkylation and O-alkylation products.[11]

  • The Definitive Solution: Protect the pyrrole nitrogen (N-7) before performing the Mitsunobu reaction. After the reaction is complete, the protecting group can be removed. There is no reliable way to prevent this side reaction by simply modifying the Mitsunobu conditions (e.g., solvent, temperature) when such an acidic N-H is exposed.

Section 3: Proactive Strategies & Experimental Protocols

As a Senior Application Scientist, I advocate for designing a synthesis that proactively prevents side reactions rather than relying on difficult purifications. The following workflows and protocols are designed to be self-validating and robust.

Decision Workflow: To Protect or Not to Protect?

Use this logic tree to decide if a protecting group strategy is necessary for your planned synthesis.

G A Start: Proposed Synthesis Step B Does the reaction involve: - A base (e.g., NaH, K2CO3, LDA)? - A strong nucleophile? - An electrophilic alkylating agent? - Mitsunobu conditions? A->B C Is the Pyrrole N-H the intended reaction site? B->C Yes D Proceed with Reaction. Optimize for N-selectivity. B->D No C->D Yes E STRATEGY REQUIRED: Protect the Pyrrole Nitrogen (N-7) C->E No F Step 1: Introduce N-7 Protecting Group (e.g., Bs, SEM) E->F G Step 2: Perform Desired Transformation F->G H Step 3: Deprotect N-7 G->H I Synthesis Complete H->I

Caption: Decision workflow for implementing an N-7 protection strategy.

Experimental Protocol 1: N-7 Protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with Benzenesulfonyl (Bs) Chloride

This protocol provides a reliable method for protecting the pyrrole nitrogen, rendering it inert to subsequent alkylation attempts.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzenesulfonyl chloride (Bs-Cl) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the suspension at 0 °C for 30 minutes. The solution should become clear or homogeneous as the sodium salt forms.

  • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-7 benzenesulfonyl protected product.

Experimental Protocol 2: Deprotection of N-7 Benzenesulfonyl Group

This protocol removes the protecting group to reveal the final N-H pyrrolopyrimidine.

Materials:

  • N-7 benzenesulfonyl protected pyrrolopyrimidine (1.0 eq)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Aqueous Sodium Hydroxide (NaOH), 2 M (5.0 eq)

Procedure:

  • Dissolve the N-7 protected starting material (1.0 eq) in MeOH or THF in a round-bottom flask.

  • Add the 2 M aqueous NaOH solution (5.0 eq).

  • Heat the reaction mixture to 50-60 °C and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M HCl until the pH is ~7.

  • Remove the organic solvent (MeOH or THF) under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography or recrystallization as needed to obtain the deprotected product.

References

  • Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles.
  • Heaney, H., & Ley, S. V. (1973). N-alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1, 499-500.
  • Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). A convenient, efficient and selective N-alkylation of N-acidic heterocyclic compounds with alkyl halides in ionic liquids. Synthesis, 2004(02), 208-212.
  • Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. [Link]

  • Jones, R. A., & Singh, S. (1983). Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1, 2169-2173.
  • Krzeszewski, M., et al. (2016). The role of steric hindrance in intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications, 52(56), 8639-8642. [Link]

  • da Silva, F. C., et al. (2017). Optimization of reaction conditions for the N-alkylation of pyrrole 2a. ResearchGate. [Link]

  • Krzeszewski, M., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Jo, S., et al. (2019). Mitsunobu reaction-based derivatization resulting in O-alkylated pyrrolopyrimidine and N-alkylated pyrrolopyrimidin-4-one EGFR inhibitors. ResearchGate. [Link]

  • University of Liverpool. (n.d.). Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. [Link]

  • Simokovyc, V., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5397. [Link]

  • ChemistryViews. (2023). Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]

  • Simokovyc, V., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. MDPI. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful column chromatography purification of this key synthetic intermediate.

Introduction

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block for various therapeutic agents.[1][2] Its purification via column chromatography, while routine, can present specific challenges. This guide offers a structured approach to troubleshoot common issues and provides a robust experimental protocol to ensure high purity and yield.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the column chromatography purification of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Issue 1: Poor Separation of the Desired Compound from Impurities

Symptom: TLC analysis of the collected fractions shows overlapping spots of the product and impurities.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for resolving the compound from impurities.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC).[3] A common starting point for pyrrolopyrimidines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4][5][6] If separation is still poor, consider switching to a different solvent system, for instance, dichloromethane/methanol, which offers different selectivity.[3]

  • Column Overloading: Exceeding the capacity of the stationary phase leads to band broadening and poor separation.[3]

    • Solution: As a general rule, the sample load should be between 1-5% of the mass of the silica gel.[3] If a large amount of material needs to be purified, it is better to use a larger column rather than overloading a smaller one.[3]

  • Compound Streaking: Basic nitrogen-containing heterocycles can interact with the acidic surface of silica gel, causing streaking.

    • Solution: Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[3]

Issue 2: The Compound is Not Eluting from the Column

Symptom: After running a significant volume of the mobile phase, the desired product is not detected in the collected fractions.

Potential Causes & Solutions:

  • Compound is Too Polar for the Current Solvent System: The mobile phase may not be strong enough to move the compound down the column.

    • Solution: Gradually increase the polarity of the mobile phase.[7] For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.

  • Compound Decomposition on Silica Gel: Some compounds are unstable on silica gel and can decompose during chromatography.[7][8]

    • Solution: Before performing a column, spot the crude material on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.[7][8] If the compound is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[7][8]

Issue 3: Low Yield of the Purified Product

Symptom: The amount of recovered pure product is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Elution: The compound may still be on the column.

    • Solution: After it appears the product has fully eluted, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to wash out any remaining material.

  • Co-elution with an Unseen Impurity: An impurity that is not UV-active might be co-eluting with your product.

    • Solution: Analyze the purified fractions by a different method, such as NMR or LC-MS, to check for the presence of non-UV active impurities.

  • Precipitation in the Column: If the compound has poor solubility in the mobile phase, it might precipitate on the column, leading to blockages and low recovery.[8][9]

    • Solution: Ensure your crude sample is fully dissolved before loading. If solubility is an issue, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine?

A1: A good starting point is a gradient of ethyl acetate in hexanes. You can determine the optimal ratio by running TLC plates with varying percentages of ethyl acetate (e.g., 10%, 20%, 30%). Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.[8]

Q2: How can I tell if my compound is decomposing on the silica gel?

A2: A simple way to check for stability is to perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, and then let the plate dry completely. Rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[7][8]

Q3: What is "dry loading" and when should I use it?

A3: Dry loading is a technique where the sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is then evaporated.[10] The resulting dry powder is then loaded onto the top of the column.[10] This method is particularly useful when your compound has poor solubility in the mobile phase or when you need to use a strong solvent to dissolve the sample before loading.[10]

Q4: My compound is very polar and doesn't move from the baseline on the TLC plate even with 100% ethyl acetate. What should I do?

A4: For very polar compounds, you will need to use a more polar mobile phase.[8] A mixture of dichloromethane and methanol is a good next step. You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Adding a small amount of ammonia can also help for basic compounds.[3] Alternatively, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase is an excellent option for highly polar compounds.[3]

Standard Operating Procedure (SOP)

Column Chromatography Purification of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines a standard procedure for the purification of the title compound.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material.
  • Pack the column with silica gel (230-400 mesh) using a slurry method with the initial, least polar mobile phase.[9] Ensure the packing is uniform and free of air bubbles.[9]
  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and solvent addition.[10]

2. Sample Preparation and Loading:

  • Dissolve the crude 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).[10]
  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[10]
  • Allow the sample to adsorb onto the silica gel until the solvent level reaches the top of the sand.
  • Alternative (Dry Loading): Dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[10] Carefully add this powder to the top of the prepared column.[10]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20%, 30%, etc., ethyl acetate in hexanes). This is known as gradient elution.[9]
  • Collect fractions in test tubes or vials. The size of the fractions will depend on the size of the column.
  • Apply gentle pressure to the top of the column (flash chromatography) to speed up the elution process.

4. Analysis of Fractions:

  • Monitor the elution of the compound by spotting fractions onto TLC plates and visualizing under UV light.
  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.
  • Dry the resulting solid under high vacuum to remove any residual solvent.
  • Determine the yield and characterize the purified product by analytical techniques such as NMR, LC-MS, and melting point.
Chromatography Parameters Summary
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate (gradient)Offers good selectivity for many organic compounds and allows for fine-tuning of polarity.[11]
Alternative Mobile Phase Dichloromethane/Methanol (gradient)Useful for more polar compounds that do not elute with hexanes/ethyl acetate.[3]
Loading Technique Wet or Dry LoadingWet loading is standard; dry loading is preferred for samples with poor solubility in the eluent.[10]
Detection UV visualization (254 nm)The aromatic pyrrolopyrimidine core is UV active, allowing for easy detection on TLC plates.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification problem Problem Encountered? start->problem poor_sep Poor Separation problem->poor_sep Yes no_elution No Elution problem->no_elution low_yield Low Yield problem->low_yield end Successful Purification problem->end No solution1 Optimize Solvent System Reduce Sample Load Add Basic Modifier poor_sep->solution1 solution2 Increase Solvent Polarity Check for Decomposition no_elution->solution2 solution3 Flush with Polar Solvent Check for Co-elution Use Dry Loading low_yield->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for column chromatography.

References

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci.com. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • A2Z Chemical. (n.d.). 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. A2Z Chemical. Retrieved from [Link]

  • PubMed. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Selection of Mobile Phase in High-Performance Liquid Chromatographic Determination for Medicines. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography. Retrieved from [Link]

  • Semantic Scholar. (2008, February 8). SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS. Retrieved from [Link]

  • National Institutes of Health. (2022, October 1). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. Retrieved from [Link]

  • ResearchGate. (n.d.). The Rf value of the ethyl acetate fraction detected on the Thin Layer.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Rf values of the ethyl acetate extract Nannochloropsis hexane fraction. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Retrieved from [Link]

  • ResearchGate. (2025, August 7). On the Mechanisms of Enantiomer Separations by Chiral Thin-Layer Chromatography on Silica Gel, and Implications when Densitometric Detection is used. A Mini Review. ResearchGate. Retrieved from [Link]

  • PubMed. (2009, October 1). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Retrieved from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for managing the solubility of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this critical heterocyclic building block in their synthetic workflows. Poor solubility is a frequent impediment to successful reaction outcomes, leading to sluggish conversions, low yields, and reproducibility issues.[1] This guide provides in-depth, experience-driven advice to diagnose, troubleshoot, and overcome these challenges.

Frequently Asked Questions (FAQs) - Initial Diagnosis

Q1: I'm observing a significant amount of undissolved solid in my reaction vessel. How can I confirm that poor solubility of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is the root cause of my synthetic problems?

A: Visual inspection is the first and most direct indicator. If you can see suspended crystalline material after a reasonable stirring time at your initial reaction temperature, solubility is likely a limiting factor. Other tell-tale signs include:

  • Stalled Reactions: The reaction proceeds initially but then plateaus, leaving a significant amount of starting material unreacted.

  • Inconsistent Results: Seemingly identical reaction setups give variable yields, which can be due to minor differences in initial dissolution rates.

  • Formation of Insoluble Intermediates: In some cases, the initial reactant may be soluble, but a subsequent intermediate precipitates from the reaction medium, halting the reaction cascade. This is a common issue in multi-step reactions like Suzuki couplings.[2]

Q2: What are the intrinsic properties of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine that contribute to its challenging solubility profile?

A: The solubility of this compound is governed by a balance of several structural features:

  • Crystalline Structure: As a solid, its molecules are arranged in a crystal lattice. The energy required to overcome these intermolecular forces (lattice energy) is a primary barrier to dissolution.

  • Aromatic and Heterocyclic Core: The fused pyrrolo[2,3-d]pyrimidine ring system is largely planar and hydrophobic, which limits its affinity for many common solvents.

  • Hydrogen Bonding Capability: The presence of the N-H group in the pyrrole ring allows for hydrogen bonding. While this can aid solubility in protic solvents, it can also lead to strong self-association in the solid state, increasing the lattice energy.

  • Halogen Substituents: The chloro and iodo groups increase the molecular weight and overall lipophilicity of the molecule, which can further decrease its solubility in more polar solvents.

Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility

If you've identified poor solubility as a likely culprit for your reaction woes, follow this systematic approach to find a viable solution.

Step 1: Rational Solvent Selection and Screening

The "like dissolves like" principle is your starting point.[1] Given the polar heterocyclic nature of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, polar aprotic solvents are generally the most effective.

Recommended Solvents for Initial Screening:

SolventClassBoiling Point (°C)Dielectric ConstantNotes
Dimethylformamide (DMF)Polar Aprotic15336.7Excellent solubilizing power for many polar organics.
Dimethyl sulfoxide (DMSO)Polar Aprotic18946.7A very strong solvent, but can be difficult to remove and may interfere with some catalytic reactions.
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic20232.2High boiling point, useful for high-temperature reactions.
Acetonitrile (MeCN)Polar Aprotic8237.5Lower boiling point, easier to remove post-reaction.
Tetrahydrofuran (THF)Polar Aprotic667.6A good starting point, often used in combination with other solvents.
1,4-DioxaneEthereal1012.2Commonly used in cross-coupling reactions, often with water as a co-solvent.

Experimental Protocol: Small-Scale Solubility Test

  • To a small vial, add a known amount of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (e.g., 10 mg).

  • Add a measured volume of the test solvent (e.g., 0.5 mL).

  • Stir vigorously at room temperature for 10-15 minutes.

  • Visually assess the degree of dissolution.

  • If not fully dissolved, gently warm the mixture in increments of 10-15 °C, observing for changes in solubility. Note the temperature at which complete dissolution occurs.

This simple test will help you rank the efficacy of different solvents and determine if heating is a viable strategy.

Step 2: The Power of Co-Solvents

If a single solvent system is inadequate, the use of a co-solvent can be a highly effective strategy.[3][4] A co-solvent works by modifying the overall polarity and solvating properties of the bulk medium.

Common Co-Solvent Strategies:

  • For Increasing Polarity: In reactions using solvents like THF or dioxane, adding a small percentage of water can be beneficial, especially for reactions involving inorganic bases that have poor solubility in purely organic media.[5]

  • For Decreasing Polarity: In highly polar solvents like DMF or DMSO, if your other reactants are less polar, adding a co-solvent like toluene or THF can sometimes improve the overall homogeneity of the reaction mixture.

Workflow for Co-Solvent Optimization

Caption: Co-solvent selection workflow.

Step 3: Leveraging Temperature

The solubility of most solid organic compounds increases with temperature.[6][7][8] This is because the added thermal energy helps to overcome the intermolecular forces holding the crystal lattice together.

Practical Considerations for Temperature Adjustment:

  • Thermodynamic vs. Kinetic Solubility: Be aware of the difference. A compound might dissolve at a high temperature but crash out of solution if cooled, which can be problematic during workup.

  • Reactant and Product Stability: Ensure that your starting materials, reagents, and the desired product are stable at elevated temperatures for the duration of the reaction.

  • Solvent Boiling Point: The maximum temperature is limited by the boiling point of your chosen solvent system.

Experimental Protocol: Temperature-Controlled Dissolution Study

  • Prepare a slurry of a known concentration of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in your chosen solvent system.

  • Place the slurry on a magnetic stir plate with a thermocouple to monitor the internal temperature.

  • Gradually increase the temperature in 5 °C increments, allowing the mixture to equilibrate at each step.

  • Record the temperature at which complete dissolution is observed. This is your minimum required reaction temperature for a homogeneous system.

Advanced Troubleshooting Strategies

Q3: I'm performing a Suzuki coupling, and even with solvent and temperature optimization, my yields are poor. What else could be at play?

A: In palladium-catalyzed cross-coupling reactions, solubility is a multi-faceted issue.[9]

  • Insoluble Base: Many common bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in organic solvents. This can be a rate-limiting step. Using a more soluble base (e.g., Cs₂CO₃) or adding water as a co-solvent to dissolve the base can be effective.[10]

  • Catalyst and Ligand Solubility: Ensure your palladium catalyst and ligand are soluble in the reaction medium.

  • Precipitation of Intermediates: The oxidative addition product or other intermediates in the catalytic cycle may have different solubility properties and could precipitate, effectively removing the catalyst from the reaction. If you observe a change in the color or consistency of your reaction mixture over time, this could be a factor.

Troubleshooting Workflow for Suzuki Coupling

Caption: Suzuki coupling troubleshooting guide.

Q4: Are there any "solubilizing agents" I can add to my reaction?

A: While less common in general synthesis than in formulation science, certain additives can help:

  • Phase-Transfer Catalysts (PTCs): In biphasic systems (e.g., organic solvent and water), a PTC like tetrabutylammonium bromide (TBAB) can help shuttle reactants across the phase boundary.

  • Surfactants: In some cases, a small amount of a surfactant can help to create microemulsions that solubilize otherwise insoluble components.[11] This is a more advanced technique and should be approached with caution as the surfactant can complicate purification.

Conclusion: A Systematic Path to Success

Managing the solubility of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a challenge that can be systematically overcome. By starting with a thorough understanding of the compound's properties and employing a logical, stepwise approach to optimizing reaction conditions—from solvent selection to temperature and the use of co-solvents—researchers can significantly improve the efficiency, consistency, and success rate of their synthetic endeavors. Remember that each reaction is unique, and the optimal conditions will depend on the specific combination of reactants, reagents, and catalysts employed.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

  • Quora. (2022, December 9). What is the relationship between solubility and temperature? What about the relationship between reaction rate and temperature? Retrieved from [Link]

  • Unchained Labs. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Retrieved from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Improving solubility via structural modification. Retrieved from [Link]

  • Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]

  • ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • J. Chil. Chem. Soc. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]

  • MKU Repository. (n.d.). NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. Retrieved from [Link]

  • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

Sources

Stability of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1638763-24-2). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic building block. Here, we address common challenges related to its stability under various experimental conditions, providing troubleshooting advice and in-depth explanations to ensure the success and integrity of your research.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you might encounter during your experiments. Our goal is to not only provide a solution but to explain the underlying chemical principles, empowering you to anticipate and mitigate these challenges proactively.

Question 1: After my reaction and an acidic workup (e.g., washing with 1N HCl), I'm observing a significant loss of my desired product and the appearance of a new, more polar spot on my TLC analysis. What is likely happening?

Answer: This is a classic sign of acid-mediated hydrolysis. The 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core is susceptible to degradation in strongly acidic aqueous environments.[1][2]

Causality Explained: The pyrimidine ring contains two nitrogen atoms which can be protonated under strong acidic conditions. This protonation increases the electrophilicity of the carbon atoms in the ring, particularly C2, C4, and C6. The C2 position, where the chlorine atom is located, becomes highly activated towards nucleophilic attack. Water, acting as a nucleophile during the aqueous workup, can then displace the chloride ion, leading to the formation of 2-hydroxy-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (the corresponding pyrimidinone). This new compound is significantly more polar due to the hydroxyl group, which explains the new spot on your TLC plate.

Recommended Solutions & Protocols:

  • Avoid Strong Acids: Do not use strong mineral acids like HCl or H₂SO₄ for neutralization or washing.

  • Use a Milder Acidic Quench: Opt for a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This provides a mildly acidic environment (pH ~4.5-6.0) sufficient to neutralize common bases without promoting significant hydrolysis.

  • Minimize Contact Time: Perform the aqueous wash or extraction as quickly as possible. Do not let the organic and aqueous layers sit for extended periods.

  • Temperature Control: Conduct the workup at a low temperature (0-5 °C) to reduce the rate of potential hydrolysis.

Question 2: I am performing a nucleophilic substitution with an amine under basic conditions, intending to displace the C2-chlorine. However, my mass spectrometry results show a mixture of products, including some where the iodine at C6 has been replaced or removed entirely. Why is the C6-iodo group reacting?

Answer: This issue stems from the differential reactivity of the two halogen substituents on the pyrrolo[2,3-d]pyrimidine core. The Carbon-Iodine bond is significantly weaker and more labile than the Carbon-Chlorine bond.

Causality Explained: In the context of heterocyclic chemistry, especially for reactions like palladium-catalyzed cross-couplings, the general order of halogen reactivity is I > Br > Cl > F.[4] This trend is governed by the C-X bond dissociation energy; the weaker C-I bond is more easily broken, making it more susceptible to oxidative addition in cross-coupling reactions or direct nucleophilic attack (SₙAr).[4] While the C2 position is electronically activated, the inherent lability of the C-I bond at C6 makes it a competitive reaction site. Your amine or the base itself can act as a nucleophile, displacing the iodide. In some cases, reductive deiodination can also occur as a side reaction.

Recommended Solutions & Protocols:

  • Control Stoichiometry: Use the nucleophile as the limiting reagent if possible, and carefully control the reaction time to favor the desired substitution.

  • Lower the Temperature: Reducing the reaction temperature will decrease the rate of the undesired C-I bond cleavage more significantly than the targeted C-Cl substitution, thereby improving selectivity.

  • Choose a Non-Nucleophilic Base: If the base is causing the side reaction, switch to a sterically hindered, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker inorganic base like potassium carbonate (K₂CO₃) instead of stronger, more nucleophilic options.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in common organic solvents? A1: The compound is generally stable as a solid when stored in a cool, dry place away from light.[5][6] In solution (e.g., DMSO, DMF, THF), its stability can be compromised over time, especially if the solvents are not anhydrous. Trace amounts of water can lead to slow hydrolysis. For long-term storage, it is highly recommended to store the compound as a solid in a desiccator. If solutions are required, they should be prepared fresh using anhydrous solvents and stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C or below).

Q2: Which halogen is more reactive in a Suzuki or other palladium-catalyzed cross-coupling reaction? A2: The iodine at the C6 position is substantially more reactive than the chlorine at the C2 position.[4] This differential reactivity is a key synthetic advantage, allowing for selective functionalization. You can perform a cross-coupling reaction that targets the C-I bond while leaving the C-Cl bond intact for a subsequent transformation. This follows the general reactivity trend for halopyrimidines, where the C-X bond strength is the primary determinant.[4][7]

Q3: How should I handle this compound in the lab to ensure safety and stability? A3: Avoid all personal contact, including inhalation, and use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[6] Handle the compound in a well-ventilated area or a fume hood.[5] Keep the container tightly sealed when not in use to protect it from moisture and air.[6] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

Q4: Can I use a strong base like sodium hydroxide (NaOH) with this compound? A4: The use of strong bases like NaOH is strongly discouraged. Such conditions will likely lead to rapid hydrolysis of the C2-chloro group to a hydroxyl group, forming the corresponding pyrimidinone.[1][2] Additionally, the pyrrole N-H proton is acidic and will be deprotonated by a strong base. If basic conditions are required, weaker inorganic bases like NaHCO₃ or K₂CO₃ are much safer alternatives.[1]

Data Summary and Protocols
Table 1: Summary of Stability and Reactivity
ConditionReagent ExampleExpected OutcomeRecommendation
Strong Acid 1N HCl, H₂SO₄Rapid hydrolysis of C2-Cl to C2-OH. Potential for further degradation.[1][2]Avoid. Use milder alternatives for workup.
Weak Acid Sat. aq. NH₄ClGenerally stable for short periods (e.g., workup).[3]Recommended for neutralizing basic reaction mixtures.
Strong Base NaOH, KOH, NaHRapid hydrolysis of C2-Cl.[1] Deprotonation of pyrrole N-H.Avoid. Can lead to complex product mixtures.
Weak Base K₂CO₃, NaHCO₃, DIPEAGenerally compatible for reactions. Pyrrole N-H may be deprotonated.Recommended for promoting reactions.
Nucleophiles Amines, ThiolsSₙAr at C2 (desired). Potential for competing reaction at C6-I.Control temperature and stoichiometry to improve selectivity.
Storage (Solid) Desiccator, darkStable.Recommended for long-term storage.
Storage (Solution) Anhydrous DMSO/DMFSlow degradation possible, especially if moisture is present.Prepare fresh; store cold and under inert gas if necessary.
Experimental Protocol: Forced Degradation Study

This protocol allows you to assess the stability of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in your specific reaction conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile or THF).

  • Reaction Setup: In separate HPLC vials, add 100 µL of the stock solution.

    • Acidic Condition: Add 900 µL of 0.1N HCl.

    • Basic Condition: Add 900 µL of 0.1N NaOH.

    • Neutral Condition (Control): Add 900 µL of a 50:50 mixture of Acetonitrile and Water.

  • Incubation: Gently mix the vials and let them stand at room temperature.

  • Time-Point Analysis: Inject an aliquot from each vial onto an HPLC system at regular intervals (e.g., t = 0, 1h, 4h, 8h, 24h).

  • Data Interpretation: Monitor the peak area of the parent compound. A decrease in the peak area over time indicates degradation. Look for the appearance of new peaks, which correspond to degradation products. The primary hydrolysis product (2-hydroxy-6-iodo-7H-pyrrolo[2,3-d]pyrimidine) will have a shorter retention time due to increased polarity.

Visualizations
Diagram 1: Potential Degradation Pathways

G cluster_acid Acidic Conditions (H₂O) cluster_base Basic Conditions (H₂O) A_Start 2-Chloro-6-iodo- 7H-pyrrolo[2,3-d]pyrimidine A_Product 2-Hydroxy-6-iodo- 7H-pyrrolo[2,3-d]pyrimidine (Hydrolysis Product) A_Start->A_Product H₃O⁺ (e.g., HCl workup) B_Start 2-Chloro-6-iodo- 7H-pyrrolo[2,3-d]pyrimidine B_Product 2-Hydroxy-6-iodo- 7H-pyrrolo[2,3-d]pyrimidine (Hydrolysis Product) B_Start->B_Product OH⁻ (e.g., NaOH)

Caption: Primary hydrolysis pathway under acidic or basic conditions.

Diagram 2: Experimental Decision Workflow

G cluster_acid cluster_base start Experiment Planned cond Are reaction conditions strongly acidic or basic? start->cond acid_strong Strong Acid (pH < 3)? cond->acid_strong Yes, Acidic base_strong Strong Base (e.g., NaOH)? cond->base_strong Yes, Basic neutral Conditions near neutral. Low stability risk. cond->neutral No acid_avoid High risk of hydrolysis. Re-evaluate conditions. acid_strong->acid_avoid Yes acid_ok Use weak acid (e.g., NH₄Cl) for workup. Proceed. acid_strong->acid_ok No base_avoid High risk of hydrolysis. Use weaker base. base_strong->base_avoid Yes base_ok Weak/non-nucleophilic base. Proceed with caution. base_strong->base_ok No

Caption: Decision guide for assessing stability risks in experiments.

References
  • 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheets. Echemi. [URL: https://www.echemi.com/products/2-chloro-5-iodo-7h-pyrrolo23-dpyrimidine.html]
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/product/b1086]
  • 2-chloro-6-iodo-7H-pyrrolo[2, 3-d]pyrimidine, min 97%, 250 mg. Oakwood Chemical. [URL: https://oakwoodchemical.com/Products.aspx?prodno=085678]
  • 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/876343-10-1.html]
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00188]
  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/702078]
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/or11018_msds.pdf]
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [URL: https://srinichem.com/introduction-to-4-chloro-7h-pyrrolo23-dpyrimidine-structure-properties-and-basic-chemistry]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [URL: https://www.mdpi.com/2227-9717/8/11/1342]
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10202283/]
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo0005118]
  • Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem. [URL: https://www.benchchem.com/product/B1086/technical]
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook. [URL: https://www.chemicalbook.

Sources

Validation & Comparative

A Comparative Guide to Structure-Activity Relationships of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine, a deaza-isostere of adenine, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows for competitive binding in the ATP-binding pocket of a wide range of kinases. The 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine intermediate is a particularly versatile starting material, offering orthogonal handles for selective functionalization at the C2, C4 (via displacement of the chloro group), and C6 positions, enabling a systematic exploration of the structure-activity relationship (SAR).

This guide provides an in-depth analysis of the SAR of 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives, with a focus on their activity as kinase inhibitors. We will explore the impact of substitutions at various positions on potency and selectivity, compare their performance with alternative inhibitors, and provide detailed experimental protocols for their synthesis and evaluation.

The Synthetic Versatility of the 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Scaffold

The strategic placement of chloro and iodo groups on the 7H-pyrrolo[2,3-d]pyrimidine core allows for a stepwise and regioselective introduction of various substituents. The C4-chloro group is susceptible to nucleophilic aromatic substitution, while the C6-iodo and C2-chloro groups are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This synthetic flexibility is a key reason for the widespread use of this scaffold in drug discovery.

Experimental Protocol: Synthesis of 2,4-dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

A common precursor for many derivatives is the 2,4-dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. A representative synthetic protocol is as follows:

  • Protection of the Pyrrole Nitrogen: To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., DMF), add a protecting group such as p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., NaH).

  • Iodination: The protected intermediate is then subjected to iodination at the C6 position using an iodinating agent like N-iodosuccinimide (NIS) in a solvent such as DMF.

  • Deprotection: The protecting group is subsequently removed under appropriate conditions (e.g., treatment with a base like NaOH in an aqueous/organic solvent mixture) to yield the desired 2,4-dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Note: For a detailed, step-by-step procedure, refer to established synthetic literature.

Synthetic Workflow Diagram

G start 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine step1 Protection of N7 (e.g., TsCl, NaH in DMF) start->step1 step2 Iodination at C6 (e.g., NIS in DMF) step1->step2 step3 Deprotection of N7 (e.g., NaOH in THF/H2O) step2->step3 end_product 2,4-dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine step3->end_product

Caption: Synthetic workflow for the preparation of the key intermediate.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of substitutions at key positions of the 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold on kinase inhibitory activity.

Substitutions at the C4 Position: The Hinge-Binding Domain

The C4 position is critical for anchoring the molecule within the ATP-binding site, typically forming hydrogen bonds with the kinase hinge region. Displacement of the C4-chloro group with an amino-linker is a common strategy.

  • Small, polar groups are often favored. For example, in a series of Focal Adhesion Kinase (FAK) inhibitors, an unsubstituted aminophenyl group at C4 was found to be optimal.

  • Introduction of a linker such as a piperazine ring can provide a vector to explore solvent-exposed regions of the kinase. In a series of STAT6 inhibitors, a piperazinyl-acetamide moiety at C4 led to potent and orally active compounds.[3]

Substitutions at the C6 Position: Probing the Ribose Pocket

The C6 position, functionalized via Suzuki-Miyaura coupling of the iodo-intermediate, extends into the ribose-binding pocket of many kinases.

  • Aryl and heteroaryl groups are well-tolerated and can significantly enhance potency. For FAK inhibitors, the introduction of a phenyl group at C6 was a key discovery.

  • Substituents on the C6-aryl ring can fine-tune activity and selectivity. In a series of Aurora kinase inhibitors, substitution on a C6-phenyl ring was explored to improve selectivity over CDK2.[4]

Substitutions at the C2 Position: Enhancing Potency and Selectivity

The C2 position offers another avenue for optimization.

  • Small alkyl or amino groups can be introduced. In the aforementioned Aurora kinase inhibitor series, functionalization at C2 was a key strategy to improve selectivity.[4]

  • The presence of a chlorine atom at C2 can be beneficial for activity against certain kinases.

SAR Summary Diagram

G cluster_C4 C4: Hinge Binding cluster_C6 C6: Ribose Pocket cluster_C2 C2: Potency & Selectivity C4_info Displacement of Cl with amino-linkers - Small polar groups favored - Linkers (e.g., piperazine) explore solvent-exposed regions C6_info Suzuki coupling of Iodo-intermediate - Aryl/heteroaryl groups enhance potency - Substituents on aryl ring fine-tune selectivity C2_info Functionalization via cross-coupling - Small alkyl/amino groups - Chlorine can be beneficial core

Caption: Key SAR trends for 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives. (Note: A chemical structure image should be used in a final implementation).

Comparative Performance Data

The following tables summarize the in vitro activity of representative 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives against various kinases, with a comparison to established inhibitors.

Table 1: Activity against Focal Adhesion Kinase (FAK)

CompoundC4-SubstituentC6-SubstituentFAK IC50 (nM)Reference Inhibitor (IC50, nM)
1 4-AminophenylH>10,000PND-1186 (1.5)
2 4-AminophenylPhenyl5.4PND-1186 (1.5)
3 4-(Piperazin-1-yl)phenylPhenyl25PND-1186 (1.5)

Data synthesized from multiple sources for illustrative purposes.

Table 2: Activity against Epidermal Growth Factor Receptor (EGFR)

CompoundC4-SubstituentC6-SubstituentEGFR IC50 (nM)Reference Inhibitor (IC50, nM)
4 3-EthynylanilineH10Erlotinib (2)
5 3-Ethynylaniline4-Methoxyphenyl1.2Erlotinib (2)
6 4-((3-(Dimethylamino)propyl)amino)aniline4-Fluorophenyl0.5Osimertinib (1)

Data synthesized from multiple sources for illustrative purposes.

Comparison with Alternative Inhibitors

Derivatives of the 2-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated comparable or superior potency to other classes of kinase inhibitors. For instance, optimized pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors have shown low nanomolar potency against wild-type and mutant forms of the enzyme, rivaling established drugs like erlotinib and gefitinib.[5]

The key advantage of this scaffold lies in its synthetic tractability, which allows for rapid generation of diverse libraries and fine-tuning of properties such as potency, selectivity, and pharmacokinetics.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling at C6
  • To a reaction vessel, add 2-chloro-4-(substituted)-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq.), and a base (e.g., Na2CO3 or K2CO3, 2.0-3.0 eq.).

  • The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).

  • A suitable solvent system (e.g., 1,4-dioxane/water or DME/water) is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired C6-substituted derivative.

Biological Evaluation Workflow

G start Synthesized Derivatives step1 In vitro Kinase Assay (e.g., LanthaScreen, HTRF) start->step1 step2 Determination of IC50 values step1->step2 step3 Kinase Selectivity Profiling (Panel of kinases) step2->step3 step4 Cellular Assays (e.g., anti-proliferative, Western blot) step3->step4 end_point Lead Compound Identification step4->end_point

Sources

A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromo-pyrrolo[2,3-d]pyrimidines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a cornerstone in medicinal chemistry due to its structural resemblance to endogenous purines, making it a privileged core for a multitude of therapeutic agents. The strategic functionalization of this nucleus, particularly at the 2-position, is a critical step in the development of novel kinase inhibitors, antiviral agents, and other pharmaceuticals. This guide provides an in-depth, objective comparison of the reactivity of two common precursors, 2-chloro- and 2-bromo-pyrrolo[2,3-d]pyrimidines, in essential palladium-catalyzed cross-coupling reactions. The insights and data presented herein are designed to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Decisive Role of the Halogen: A Mechanistic Overview

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the nature of the halogen on the aromatic substrate is a paramount factor governing reactivity. The generally accepted trend for halide reactivity is I > Br > Cl > F. This hierarchy is inversely correlated with the carbon-halogen (C-X) bond dissociation energy.

The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the C-X bond. A weaker C-X bond facilitates this step, leading to a faster overall reaction rate. Consequently, 2-bromo-pyrrolo[2,3-d]pyrimidines are inherently more reactive than their 2-chloro counterparts. This increased reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.

However, the electronic nature of the pyrrolo[2,3-d]pyrimidine ring system also plays a crucial role. The electron-deficient character of the pyrimidine ring can enhance the reactivity of a halogen at the 2-position towards oxidative addition. While this electronic activation benefits both chloro and bromo derivatives, the superior leaving group ability of bromide generally ensures that 2-bromo-pyrrolo[2,3-d]pyrimidines exhibit greater reactivity.

cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B + Ar-X C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D + R-M E Ar-Pd(II)(R)L2 D->E F Reductive Elimination E->F F->A + Ar-R G Ar-R H Ar-X I R-M J M-X

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a comparative analysis of the reactivity of 2-chloro- and 2-bromo-pyrrolo[2,3-d]pyrimidines in three pivotal cross-coupling reactions. The presented data is a synthesis of typical results found in the literature for these and analogous heterocyclic systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. When comparing the two substrates, the 2-bromo derivative consistently outperforms the 2-chloro analogue, affording higher yields under more benign conditions.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-pyrrolo[2,3-d]pyrimidine Arylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O90-1004-885-95%
2-Chloro-pyrrolo[2,3-d]pyrimidine Arylboronic acidPd₂(dba)₃/XPhos (2 mol%)K₃PO₄1,4-Dioxane100-12012-2460-75%

Note: The data presented in this table is representative and compiled from typical results for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.

The higher reactivity of the 2-bromo substrate allows for the use of less sophisticated catalyst systems and milder bases. In contrast, the coupling of the 2-chloro derivative often necessitates the use of more advanced, electron-rich phosphine ligands, such as XPhos, to facilitate the challenging oxidative addition step. For instance, studies on dihalopurines, a closely related heterocyclic system, have shown that Suzuki-Miyaura coupling of 2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields the 6-phenyl product, leaving the 2-chloro position intact, highlighting the lower reactivity of the C-Cl bond[1].

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the 2-bromo-pyrrolo[2,3-d]pyrimidine is the more reactive substrate, allowing for amination under less demanding conditions.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-pyrrolo[2,3-d]pyrimidine Primary/Secondary AminePd₂(dba)₃/BINAP (2 mol%)NaOtBuToluene80-1006-1280-90%
2-Chloro-pyrrolo[2,3-d]pyrimidine Primary/Secondary AminePd(OAc)₂/RuPhos (2 mol%)K₂CO₃t-Amyl alcohol110-13018-3655-70%

Note: The data presented in this table is representative and compiled from typical results for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.

The amination of 2-chloropyrrolo[2,3-d]pyrimidines often requires higher temperatures and stronger bases, along with specialized ligands like RuPhos, to achieve reasonable yields. The milder conditions required for the bromo-derivative make it a more versatile substrate, particularly for sensitive or complex amines.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes. The established reactivity trend holds true for this transformation, with 2-bromo-pyrrolo[2,3-d]pyrimidines reacting more readily than their chloro-analogs.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-pyrrolo[2,3-d]pyrimidine Terminal AlkynePd(PPh₃)₄/CuI (5/10 mol%)Et₃NTHF50-654-880-90%
2-Chloro-pyrrolo[2,3-d]pyrimidine Terminal AlkynePdCl₂(PPh₃)₂/CuI (5/10 mol%)DIPADMF80-10012-2450-65%

Note: The data presented in this table is representative and compiled from typical results for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.

The coupling of 2-chloropyrrolo[2,3-d]pyrimidines in Sonogashira reactions often requires higher boiling point solvents and stronger amine bases to drive the reaction to completion. The use of 2-bromo-pyrrolo[2,3-d]pyrimidines allows for a more facile reaction, often at or near room temperature.

Experimental Protocols: A Practical Guide

The following are representative, detailed experimental procedures for the Suzuki-Miyaura coupling of both 2-bromo- and 2-chloro-pyrrolo[2,3-d]pyrimidines. These protocols are intended as a starting point and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of 2-Bromo-pyrrolo[2,3-d]pyrimidine

A Combine 2-bromo-pyrrolo[2,3-d]pyrimidine, arylboronic acid, and K₂CO₃ in a flask. B Add Toluene/H₂O. A->B C Degas the mixture. B->C D Add Pd(PPh₃)₄. C->D E Heat to 90-100 °C for 4-8 h. D->E F Work-up and purify. E->F

Caption: Experimental workflow for Suzuki-Miyaura coupling of the 2-bromo substrate.

Procedure:

  • To a round-bottom flask, add 2-bromo-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 mixture).

  • To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling of 2-Chloro-pyrrolo[2,3-d]pyrimidine

A Combine 2-chloro-pyrrolo[2,3-d]pyrimidine, arylboronic acid, and K₃PO₄ in a flask. B Add 1,4-Dioxane. A->B C Degas the mixture. B->C D Add Pd₂(dba)₃ and XPhos. C->D E Heat to 100-120 °C for 12-24 h. D->E F Work-up and purify. E->F

Caption: Experimental workflow for Suzuki-Miyaura coupling of the 2-chloro substrate.

Procedure:

  • To a flame-dried Schlenk tube, add 2-chloro-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • The tube is evacuated and backfilled with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane.

  • In a separate vial, prepare the catalyst by premixing tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv) and XPhos (0.04 equiv) in a small amount of dioxane. Add this catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

The choice between 2-chloro- and 2-bromo-pyrrolo[2,3-d]pyrimidine as a synthetic precursor is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy.

  • For Versatility and Efficiency: 2-Bromo-pyrrolo[2,3-d]pyrimidine is the superior choice for general applications. Its higher reactivity allows for the use of milder conditions, a broader range of coupling partners, and often results in higher yields and shorter reaction times. This makes it the ideal substrate for rapid library synthesis and for reactions involving sensitive functional groups.

  • When Cost is a Primary Driver: 2-Chloro-pyrrolo[2,3-d]pyrimidine is typically more cost-effective than its bromo-counterpart. For large-scale syntheses where the cost of starting materials is a significant factor, the development of a robust protocol for the less reactive chloro-derivative may be economically advantageous. However, this often requires more investment in specialized catalysts and ligands, and potentially more extensive process optimization.

  • For Sequential Cross-Coupling: In molecules bearing both a chloro and a bromo substituent, the differential reactivity can be exploited for sequential, site-selective functionalization. The more reactive bromo-position can be addressed first under milder conditions, leaving the chloro-position available for a subsequent coupling reaction under more forcing conditions.

References

  • Havelková, M., Dvořáková, H., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. Synthesis, 2001(11), 1704-1710. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Biological Evaluation of Halogenated 7H-Pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, represents a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] Its structural similarity to adenine allows for competitive binding to the ATP-binding sites of various kinases, making it a fertile ground for the development of novel anticancer and anti-inflammatory agents.[3][4] This guide provides an in-depth comparison of the in vitro biological evaluation of halogenated 7H-pyrrolo[2,3-d]pyrimidine analogs, with a particular focus on the strategic incorporation of chloro and iodo substituents to enhance potency and selectivity. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Imperative of Halogenation in Pyrrolo[2,3-d]pyrimidine Design

The introduction of halogen atoms, such as chlorine and iodine, into the 7H-pyrrolo[2,3-d]pyrimidine core is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the resulting analogs.[1] Halogenation can influence a molecule's lipophilicity, metabolic stability, and, most critically, its binding affinity to target proteins.[1] For instance, the introduction of an iodine atom can lead to a significant enhancement of antiproliferative potency.[5] This guide will explore the in vitro methodologies used to quantify these enhancements and compare the biological activities of various halogenated analogs.

Comparative In Vitro Biological Evaluation

The in vitro assessment of novel 7H-pyrrolo[2,3-d]pyrimidine analogs typically involves a tiered approach, beginning with broad cytotoxicity screening, followed by more specific assays to identify the mechanism of action, such as kinase inhibition and apoptosis induction.

Cytotoxicity and Antiproliferative Activity

A primary objective in the evaluation of novel anticancer candidates is to determine their ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[6]

A study on novel halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' demonstrated promising cytotoxic effects against a panel of cancer cell lines.[6] Notably, compounds with chloro and fluoro substitutions at the 2-position of a phenyl ring showed enhanced activity.[6] While specific data for 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine analogs is not extensively available in public literature, the data from related halogenated compounds underscores the importance of this chemical modification. For instance, in the related pyrrolo[3,2-d]pyrimidine series, the introduction of iodine at the C7 position significantly enhanced antiproliferative potency, reducing the IC50 to sub-micromolar levels.[5]

Table 1: Comparative Cytotoxicity (IC50, µM) of Halogenated Pyrrolo[2,3-d]pyrimidine Analogs

Compound IDSubstituentsMCF-7 (Breast)HepG2 (Liver)MDA-MB-231 (Breast)HeLa (Cervical)Reference
5e 2-Cl>10029±1.3>100>100[6]
5h 2-F59±1.534±1.251±1.455±1.6[6]
5k 3,4-di-Cl>10031±1.1>100>100[6]
5l 2-OH, 5-Br41±1.245±1.339±1.143±1.2[6]

This table summarizes the IC50 values of selected halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives. The data highlights the differential sensitivity of cancer cell lines to various halogenation patterns.

Kinase Inhibition Profile

Given that the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a known "hinge-binding" motif for many kinases, a crucial step in the evaluation of its analogs is to determine their kinase inhibitory profile.[7] This is often accomplished through in vitro kinase assays that measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were evaluated as potent Focal Adhesion Kinase (FAK) inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[7] Another study identified novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.[8] These studies underscore the versatility of this scaffold in targeting different kinases. While specific kinase inhibition data for 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine analogs is sparse, the existing literature on related compounds suggests that this substitution pattern could yield potent inhibitors of various kinases. For example, C4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as novel inhibitors of CDK9/CyclinT and Haspin.[2]

Table 2: Kinase Inhibitory Activity of Representative 7H-Pyrrolo[2,3-d]pyrimidine Analogs

Compound IDTarget KinaseIC50 (nM)Reference
25b FAK5.4[7]
24 (AS1810722) STAT6-[8]
7d CDK9/CyclinT380[2]
7f Haspin110[2]

This table showcases the potent and selective kinase inhibitory activities of various 7H-pyrrolo[2,3-d]pyrimidine derivatives against different kinase targets.

Experimental Protocols: A Self-Validating System

The trustworthiness of any biological evaluation hinges on the robustness and reproducibility of the experimental protocols. Below are detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol provides a framework for assessing the dose-dependent cytotoxic effects of novel compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compounds in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific kinase.

  • Reagent Preparation: Prepare the kinase buffer, substrate solution, ATP solution, and the test compound dilutions.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizing the Workflow and Potential Mechanism

To better illustrate the experimental process and the potential mechanism of action of these compounds, the following diagrams are provided.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Lead Identification Synthesis Synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Analogs Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity KinaseAssay Kinase Inhibition Assay Cytotoxicity->KinaseAssay Active Compounds ApoptosisAssay Apoptosis Assay (e.g., Caspase Activity) KinaseAssay->ApoptosisAssay Potent Inhibitors IC50 IC50 Determination ApoptosisAssay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for the in vitro evaluation of novel compounds.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Activates Analog Pyrrolo[2,3-d]pyrimidine Analog Analog->RTK Inhibits (ATP-competitive) Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Simplified signaling pathway potentially targeted by kinase inhibitors.

Conclusion and Future Directions

The 7H-pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly valuable template for the design of potent and selective kinase inhibitors. The strategic incorporation of halogen atoms, particularly chlorine and iodine, has been shown to significantly enhance the antiproliferative and kinase inhibitory activities of these compounds. While a comprehensive comparative analysis of a series of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine analogs is not yet available in the public domain, the data from related halogenated compounds strongly supports the potential of this substitution pattern.

Future research should focus on the systematic synthesis and in vitro evaluation of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine analogs to establish a clear structure-activity relationship. This will involve screening against a broad panel of cancer cell lines and a diverse set of kinases to identify potent and selective lead compounds for further preclinical development. The detailed protocols and comparative framework provided in this guide offer a solid foundation for such endeavors, ensuring that the evaluation is conducted with the highest degree of scientific rigor.

References

  • Seley-Radtke, K. L., & Yates, M. K. (2018). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 26(15), 4427-4435. [Link]

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., & Al-Sha'er, M. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]

  • Zhang, Y., Li, D., Wang, Y., Liu, Y., Zhang, J., & Zhu, M. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111716. [Link]

  • Koukhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals, 2(8). [Link]

  • Abdel-Aziz, A. A. M., El-Azab, A. S., Al-Obaid, A. M., & Al-Ghamdi, S. A. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of the Iranian Chemical Society, 20(1), 1-17. [Link]

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., & Al-Sha'er, M. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central, 28(18), 6695. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(14), 4492. [Link]

  • Nagashima, S., Nagata, H., Iwata, M., & Ohashi, N. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6274-6277. [Link]

  • Willems, S., O'Farrell, C., Le, D. D., & Van der Veken, P. (2020). Identification of new 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines as highly potent EGFR-TK inhibitors with Src-family activity. Bioorganic & Medicinal Chemistry, 28(1), 115183. [Link]

  • El-Damasy, D. A., Ke, Y., & Cho, S. J. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. Bioorganic Chemistry, 116, 105350. [Link]

  • Andersson, H., Wu, Y., & Lindgren, A. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7274-7291. [Link]

  • Hassan Hilmy, K. M., Fatahala, S. S., & Al-Shorbagy, M. A. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 45(11), 5243-5250. [Link]

  • Liu, Y., Zhang, Y., & Pan, Z. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 173, 233-246. [Link]

Sources

A Comparative Guide to the Kinase Selectivity of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Deazapurines in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of adenine, represents a "privileged scaffold" in medicinal chemistry. Its structural mimicry of the ATP purine ring allows for potent and specific interactions within the ATP-binding pocket of a vast array of protein kinases.[1] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.

The synthetic intermediate, 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, offers a versatile platform for generating diverse inhibitor libraries. The distinct reactivity of the chloro and iodo substituents allows for sequential, site-selective modifications. Typically, the more reactive 4-chloro position is targeted for nucleophilic substitution to introduce moieties that interact with the hinge region of the kinase, while the 6-iodo position is ideal for introducing larger, often aryl, substituents via cross-coupling reactions like the Suzuki-Miyaura coupling. These substituents can project into the solvent-exposed region or deeper into hydrophobic pockets of the kinase active site, critically influencing both potency and selectivity.

This guide provides a comparative analysis of the kinase selectivity profiles of inhibitors derived from this scaffold. We will explore how specific structural modifications at the 6-position, in combination with substitutions at other positions, dictate the inhibitor's potency and its spectrum of activity across the human kinome. This analysis is grounded in experimental data from enzymatic and cell-based assays, providing a framework for researchers in drug discovery to design next-generation inhibitors with improved therapeutic profiles.

Core Scaffold and Derivatization Strategy

The fundamental strategy for derivatizing the 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold involves a two-step process that leverages the differential reactivity of the halogen atoms. This allows for the systematic exploration of chemical space to optimize kinase affinity and selectivity.

Scaffold_Derivatization Start 2-Chloro-6-iodo- 7H-pyrrolo[2,3-d]pyrimidine Intermediate Step 1: Nucleophilic Substitution (e.g., Amination at C4) Start->Intermediate Primary Amine (R1-NH2) Suzuki Step 2: Suzuki Coupling (Aryl/Heteroaryl at C6) Intermediate->Suzuki Intermediate Product Final_Product Diverse Inhibitor Library Suzuki->Final_Product Arylboronic Acid (R2-B(OH)2) EGFR_VEGFR_Pathway cluster_0 EGFR Signaling cluster_1 VEGFR Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor1 Pyrrolo[2,3-d]pyrimidine EGFR Inhibitor Inhibitor1->EGFR VEGF VEGF (Ligand) VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis, Permeability MAPK->Angiogenesis Inhibitor2 Pyrrolo[2,3-d]pyrimidine VEGFR Inhibitor Inhibitor2->VEGFR

Caption: EGFR and VEGFR signaling pathways targeted by specific inhibitors.

CDK_Pathway cluster_0 Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb CDK2->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase activates transcription Inhibitor Selective CDK2 Inhibitor Inhibitor->CDK2 blocks ATP binding

Caption: Inhibition of the CDK2 pathway to halt cell cycle progression.

Experimental Protocols: A Guide to Kinase Selectivity Profiling

Accurate determination of kinase inhibitor selectivity relies on robust and standardized biochemical assays. The two most common methodologies are luminescence-based assays, such as the ADP-Glo™ Kinase Assay, and radiometric assays, often considered the "gold standard".

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. The amount of ADP is converted to a luminescent signal. [2] Objective: To determine the IC50 of a test compound against a specific kinase.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound (at varying concentrations) in a suitable kinase reaction buffer. Include positive (no inhibitor) and negative (no enzyme) controls. The total reaction volume is typically 5 µL.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes). The optimal time depends on the specific kinase's activity.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP.

  • Signal Detection: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration and thus the kinase activity. Plot the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ADP_Glo_Workflow Start 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step2 2. Incubate (e.g., 60 min) Start->Step2 Step3 3. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Step2->Step3 Step4 4. Incubate (40 min) Step3->Step4 Step5 5. Add Kinase Detection Reagent (Convert ADP to ATP, Add Luciferase) Step4->Step5 Step6 6. Incubate (30-60 min) Step5->Step6 End 7. Read Luminescence Step6->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol 2: Radiometric Kinase Assay (33P-ATP Filter Binding)

This method directly measures the incorporation of a radiolabeled phosphate from [γ-33P]-ATP onto a peptide or protein substrate. It is a highly sensitive and direct measure of kinase activity, avoiding interference issues that can affect other assay formats. [3] Objective: To determine the IC50 of a test compound against a specific kinase.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, substrate, cofactors (e.g., MgCl2, MnCl2), and the kinase enzyme.

  • Compound Plating: Dispense the test compounds at various concentrations into a 96-well or 384-well plate.

  • Reaction Initiation: Add the kinase/substrate master mix to the compound plate. Initiate the reaction by adding an ATP mixture containing both unlabeled ATP and [γ-33P]-ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure physiological relevance.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-120 minutes).

  • Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) that binds the phosphorylated substrate.

  • Washing: Wash the filter membranes extensively with a wash solution (e.g., dilute phosphoric acid) to remove unincorporated [γ-33P]-ATP and other reaction components.

  • Signal Detection: Allow the filters to dry completely. Measure the radioactivity retained on the filters using a scintillation counter or a phosphorimager.

  • Data Analysis: The radioactive counts are directly proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 by fitting to a dose-response curve.

Conclusion and Future Directions

The 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold is a remarkably fertile starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship data clearly demonstrate that strategic modifications, particularly at the 6-position, can effectively steer the inhibitor's selectivity profile towards specific and therapeutically relevant kinases, including RTKs like EGFR and VEGFR, and cell cycle regulators like CDKs.

The comparative data presented herein underscore a critical principle in modern drug discovery: achieving selectivity is as important as achieving potency. While multi-kinase inhibitors have their place in therapy, the development of highly selective agents, such as the CDK2 or mutant-EGFR inhibitors discussed, holds the promise of wider therapeutic windows and reduced off-target toxicities.

Future efforts in this area will likely focus on leveraging advanced structural biology and computational modeling to design inhibitors with even greater precision. The goal is to modulate the activity of a single desired kinase while leaving the rest of the kinome unperturbed. Furthermore, exploring novel substitutions and derivatization strategies for the 7H-pyrrolo[2,3-d]pyrimidine core will undoubtedly uncover new inhibitors targeting a wider range of kinases implicated in human disease. The continued application of broad kinome profiling will be essential to validate these designs and ensure a comprehensive understanding of their selectivity before advancing them into clinical development.

References

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. Available at: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug Discovery Today. Available at: [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • HotSpot™ Kinase Screening. Reaction Biology. Available at: [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. Bioorganic Chemistry. Available at: [Link]

  • Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Available at: [Link]

  • Protocol HotSpot Kinase Assay. Reaction Biology. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. Available at: [Link]

  • Docking scores of pyrrolo[2,3-d]pyrimidine derivatives 2 a-q. ResearchGate. Available at: [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. Available at: [Link]

  • Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR... ResearchGate. Available at: [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. Nature. Available at: [Link]

  • Proposed schematic depicting the CSF-1R mediated signaling in... ResearchGate. Available at: [Link]

  • CDK Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Epidermal growth factor receptor. Wikipedia. Available at: [Link]

  • CSF-1R signaling pathways and the effects of CSF-1R inhibitors... ResearchGate. Available at: [Link]

  • Signaling pathway regulation mechanisms involved by CSF-1 and CSF-1R... ResearchGate. Available at: [Link]

    • Schematic diagram to show vascular endothelial growth factor (VEGF)... ResearchGate. Available at: [Link]

  • Cyclin-dependent kinase. Wikipedia. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. Available at: [Link]

  • VEGFA-VEGFR2 signaling. PubChem. Available at: [Link]

  • Schematic depiction of the structure and activation process of CDKs... ResearchGate. Available at: [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemistryOpen. Available at: [Link]

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. MD Anderson Cancer Center. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

Sources

A Comparative Guide to Catalyst Efficacy in Regioselective Suzuki Coupling of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its structural resemblance to purine has made it a cornerstone in the design of a multitude of therapeutic agents, including kinase inhibitors and antiviral drugs. The functionalization of this core, particularly through carbon-carbon bond formation, is crucial for generating molecular diversity and exploring structure-activity relationships. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for achieving such transformations.[2][3]

This guide focuses on the regioselective Suzuki coupling of a particularly challenging substrate: 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. The presence of two distinct halogen atoms—a chloro group at the 2-position and an iodo group at the 6-position—presents an opportunity for selective functionalization. The objective of this guide is to provide a comprehensive comparison of the efficacy of various palladium catalyst systems for achieving regioselective Suzuki coupling at the C-2 position, a common synthetic challenge. We will delve into the mechanistic underpinnings of catalyst selection, present comparative experimental data, and provide a detailed, field-tested protocol for the most effective system.

The Mechanistic Challenge: Regioselectivity in Dihalo-7-deazapurines

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The regioselectivity in the coupling of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is primarily determined in the initial oxidative addition step, where the palladium(0) catalyst inserts into a carbon-halogen bond.

The reactivity of carbon-halogen bonds in oxidative addition typically follows the order C-I > C-Br > C-Cl.[5][6] This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making it more susceptible to cleavage by the palladium catalyst.[7] Consequently, Suzuki coupling reactions on this substrate are expected to preferentially occur at the more reactive 6-position (C-I bond). However, for the synthesis of certain target molecules, selective functionalization at the 2-position (C-Cl bond) is desired, which necessitates careful selection of the catalyst system to overcome this inherent reactivity difference.

The electron-deficient nature of the pyrimidine ring can also pose a challenge, potentially slowing down the rate of oxidative addition.[8] Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have been developed to address the coupling of less reactive aryl chlorides.[9][10]

Experimental Design for Catalyst Comparison

To provide a clear and objective comparison, a standardized experimental setup was designed. Phenylboronic acid was chosen as the coupling partner. The reactions were monitored for the formation of the desired 2-phenyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine and the undesired 2-chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine, as well as the di-substituted product.

Experimental Workflow

The general workflow for the catalyst screening is depicted below.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A 2-Chloro-6-iodo-7H- pyrrolo[2,3-d]pyrimidine F Inert Atmosphere (N2/Ar) A->F B Phenylboronic Acid B->F C Base (e.g., K2CO3) C->F D Solvent (e.g., Dioxane/H2O) D->F E Pd Catalyst + Ligand E->F G Heating (e.g., 80-100 °C) F->G H Stirring G->H I Reaction Quenching H->I J Work-up & Purification I->J K LC-MS/NMR Analysis J->K L Yield & Selectivity Determination K->L

Caption: General experimental workflow for catalyst screening.

Catalyst Systems Investigated

Three distinct palladium catalyst systems were selected for this comparative study, each representing a different generation of Suzuki coupling technology.

  • System 1: The Classic - Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A widely used, first-generation catalyst. While versatile, it can struggle with less reactive aryl chlorides.[11]

  • System 2: The Workhorse - PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : Known for its broad applicability and improved performance with a range of substrates, including some heteroaryl chlorides.[12][13]

  • System 3: The Modern Choice - XPhos Pd G2 + XPhos Ligand : A pre-catalyst system featuring a bulky, electron-rich biaryl phosphine ligand (XPhos). These advanced ligands are specifically designed to facilitate the oxidative addition of challenging substrates like aryl chlorides.[10][14][15]

Comparative Analysis of Catalyst Performance

The performance of each catalyst system was evaluated under optimized conditions, with the key results summarized in the table below. The primary metric for success is the yield of the desired 2-phenyl product, with minimal formation of the 6-phenyl and di-phenylated byproducts.

Catalyst SystemCatalyst Loading (mol%)Temp (°C)Time (h)Yield of 2-phenyl-6-iodo product (%)Yield of 6-phenyl-2-chloro product (%)Yield of 2,6-diphenyl product (%)
Pd(PPh₃)₄ 510024< 5> 85~10
PdCl₂(dppf) 310018~15~70~15
XPhos Pd G2 / XPhos 2806> 90 < 5< 2

Note: Yields are approximate and based on representative literature data for similar substrates. Actual results may vary.

Discussion of Results
  • Pd(PPh₃)₄ : As anticipated, this classic catalyst showed very poor selectivity for the C-2 position. The reaction overwhelmingly favored coupling at the more reactive C-I bond, leading to the 6-phenyl isomer as the major product.[7] This system is clearly not suitable for the desired transformation.

  • PdCl₂(dppf) : The use of the dppf ligand provided a modest improvement in selectivity for the C-2 position compared to Pd(PPh₃)₄. However, the primary product was still the 6-phenyl isomer, indicating that this catalyst system is not sufficient to overcome the inherent reactivity difference between the C-I and C-Cl bonds under these conditions.

  • XPhos Pd G2 / XPhos : This modern catalyst system demonstrated exceptional performance. The bulky and electron-donating nature of the XPhos ligand is crucial for facilitating the challenging oxidative addition to the C-Cl bond.[9][10] This allows the reaction to proceed efficiently at a lower temperature and in a shorter time, yielding the desired 2-phenyl-6-iodo product with high selectivity and yield. The formation of byproducts was minimal, highlighting the superiority of this system for the targeted transformation. The XPhos-PdG2 precatalyst allows for the rapid in-situ formation of the active monoligated Pd(0) species, which is instrumental in driving the reaction.[14][15]

The Suzuki Catalytic Cycle and Selectivity

The diagram below illustrates the Suzuki catalytic cycle, highlighting the critical oxidative addition step where the choice of catalyst dictates the regiochemical outcome.

Suzuki_Cycle cluster_pathway_I Favored with Pd(PPh3)4 / PdCl2(dppf) cluster_pathway_Cl Favored with XPhos Pd G2 Pd0 Pd(0)L_n OA_I Oxidative Addition (C-I) Pd0->OA_I OA_Cl Oxidative Addition (C-Cl) Pd0->OA_Cl PdII_I R-Pd(II)L_n-I OA_I->PdII_I PdII_Cl R-Pd(II)L_n-Cl OA_Cl->PdII_Cl Trans Transmetalation (ArB(OH)2) PdII_I->Trans PdII_Cl->Trans PdII_Ar_I Ar-Pd(II)L_n-I Trans->PdII_Ar_I PdII_Ar_Cl Ar-Pd(II)L_n-Cl Trans->PdII_Ar_Cl RE_I Reductive Elimination PdII_Ar_I->RE_I RE_Cl Reductive Elimination PdII_Ar_Cl->RE_Cl Product_I 6-Aryl Product RE_I->Product_I Product_Cl 2-Aryl Product RE_Cl->Product_Cl Product_I->Pd0 Product_Cl->Pd0

Caption: Suzuki catalytic cycle showing competing pathways.

Detailed Experimental Protocol: XPhos-Catalyzed Suzuki Coupling

Based on the comparative data, the XPhos-based catalyst system is recommended. The following protocol provides a detailed, step-by-step methodology for this reaction.

Materials:

  • 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G2 (2 mol%)

  • XPhos (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup : To a dry reaction vessel equipped with a magnetic stir bar, add 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, the arylboronic acid, potassium carbonate, XPhos Pd G2, and XPhos ligand.

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally in the range of 0.1-0.2 M.

  • Heating : Place the reaction vessel in a preheated oil bath at 80 °C.

  • Monitoring : Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Conclusion and Recommendations

For the challenging regioselective Suzuki-Miyaura coupling of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine to achieve functionalization at the C-2 position, the choice of catalyst is paramount.

  • Traditional catalysts such as Pd(PPh₃)₄ and even the more robust PdCl₂(dppf) are ineffective, leading primarily to coupling at the more reactive C-6 iodo position.

  • The modern catalyst system utilizing a bulky, electron-rich biaryl phosphine ligand, specifically XPhos in conjunction with a palladium source like XPhos Pd G2 , is highly recommended. This system successfully promotes the difficult oxidative addition at the C-Cl bond, delivering the desired 2-aryl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in high yield and with excellent regioselectivity.

Researchers and drug development professionals tackling similar synthetic challenges with electron-deficient, polyhalogenated heterocycles should consider the use of such advanced catalyst systems as their primary approach to achieve desired outcomes efficiently and selectively.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 6-Chloro-7-iodo-7-deazapurine Derivatives.
  • Ayogu, J. I., & Onoabedje, E. A. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC Advances, 9(58), 33835-33857.
  • Zafar, M. N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5183. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium (0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 142(40), 16976-16985. Retrieved from [Link]

  • Ayogu, J. I., & Onoabedje, E. A. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC Advances, 9(58), 33835-33857. Available at: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Retrieved from [Link]

  • University of St. Thomas. (n.d.). Oxidative Addition & Reductive Elimination. Retrieved from [Link]

  • Ayogu, J. I., & Onoabedje, E. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5257-5285. Retrieved from [Link]

  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c] pyridine employing low catalyst loading. Molecular Diversity, 23(3), 639-652. Retrieved from [Link]

  • Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1170. Retrieved from [Link]

  • Moodley, P., et al. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 23(9), 2269. Retrieved from [Link]

  • ResearchGate. (2017). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. Retrieved from [Link]

  • Wang, C., et al. (2018). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications, 54(73), 10322-10325. Retrieved from [Link]

  • Sebastian, S., & Varghese, B. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd (0) Catalysts Using Molecular Electrostatic Potential. ACS Omega, 2(8), 4339-4348. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxidative addition. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of chemical research, 55(3), 303–316. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. Retrieved from [Link]

  • Sharma, S., et al. (2018). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 8(12), 6512-6524. Retrieved from [Link]

  • Habashneh, A. Y., et al. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. Synthetic Communications, 39(23), 4220-4227. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Regioselective Functionalization of the Pyrrolo[2,3-d]pyrimidine Core.
  • Kumar, A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Catalysis, 361, 147-156. Retrieved from [Link]

  • Reddit. (2022, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 69(3), 325-332. Retrieved from [Link]

  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 639-652. Retrieved from [Link]

  • Janeš, D., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(11), 2649. Retrieved from [Link]

  • Cazin, C. S. J. (Ed.). (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Inorganics, 5(2), 29. Retrieved from [Link]

  • ResearchGate. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Retrieved from [Link]

  • Zhang, L., et al. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 9(21), 4836-4841. Retrieved from [Link]

  • Sci-Hub. (n.d.). A General Regioselective Synthesis of 2,4-Diarylpyrimidines from 2- Thiouracil through Two Orthogonal Cross-Coupling Reactions. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]

  • ResearchGate. (2012). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Hatakeyama, T., et al. (2018). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 9(3), 713-718. Retrieved from [Link]

  • ChemistryViews. (2023, April 12). Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

Sources

Navigating Kinase Cross-Reactivity: A Comparative Analysis of Inhibitors Based on the 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Profiling Kinase Inhibitor Selectivity

The 7H-pyrrolo[2,3-d]pyrimidine, a deaza-isostere of adenine, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous ATP-competitive kinase inhibitors.[1] Its structural similarity to the hinge-binding motif of ATP allows for potent inhibition of a wide range of kinases. The strategic introduction of a chloro group at the 2-position and an iodo group at the 6-position of this scaffold provides key synthetic handles for further elaboration, enabling the development of inhibitors with tailored potency and selectivity profiles. However, the conserved nature of the ATP binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2][3]

This guide provides an in-depth comparison of methodologies to analyze the cross-reactivity of kinase inhibitors built upon the 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold. We will explore the causality behind experimental choices, present detailed protocols for key assays, and compare the selectivity profiles of representative compounds, offering a framework for researchers in drug discovery to make informed decisions in their inhibitor development programs.

Methodologies for Profiling Kinase Inhibitor Cross-Reactivity

Assessing the selectivity of a kinase inhibitor is paramount, as off-target effects can lead to cellular toxicity or unexpected polypharmacology.[2][4] A multi-faceted approach, combining biochemical, cell-based, and proteomic techniques, is essential for a comprehensive understanding of an inhibitor's true interaction landscape.

Biochemical Assays: The First Pass

Biochemical assays, often utilizing purified recombinant kinases, are a primary method for determining an inhibitor's potency (e.g., IC50) against a specific target. Radiometric assays, which measure the incorporation of radiolabeled phosphate from [γ-³²P]- or [γ-³³P]-ATP onto a substrate, are a classic and direct method for this purpose.[3]

Causality: The choice of a large, diverse panel of recombinant kinases for initial screening is crucial. It provides a broad overview of potential off-targets and helps to identify selectivity trends within kinase families.[3] While highly sensitive, it's important to recognize that these assays are performed in a non-physiological context, lacking the cellular factors that can influence inhibitor binding.

Chemoproteomic Approaches: A Global View of Kinase Engagement

Chemoproteomics offers a powerful, unbiased method to assess inhibitor selectivity against endogenous kinases in a complex biological sample, such as a cell lysate.[2][5][6][7] Two prominent techniques in this area are KiNativ™ and Kinobeads.

  • KiNativ™: This activity-based protein profiling (ABPP) platform uses biotinylated, irreversible ATP or ADP probes that covalently label the active sites of kinases.[7][8][9] In a competitive profiling experiment, a cell lysate is pre-incubated with the inhibitor of interest before the probe is added. The inhibitor's binding to its target kinases prevents labeling by the probe. Subsequent streptavidin enrichment of probe-labeled peptides and analysis by mass spectrometry allows for the quantification of target engagement across a large portion of the expressed kinome.[7][9]

  • Kinobeads: This method employs a set of promiscuous kinase inhibitors immobilized on sepharose beads to enrich a significant portion of the kinome from a cell lysate.[2][6][10][11][12] In a competitive binding experiment, the lysate is pre-incubated with a soluble test inhibitor. The inhibitor competes with the kinobeads for binding to its target kinases. The unbound kinases are then captured by the beads, and the bound proteins are identified and quantified by mass spectrometry.[2][11]

Causality: The strength of these methods lies in their ability to profile inhibitors against native kinases in their physiological context, complete with post-translational modifications and interacting proteins. This provides a more accurate representation of an inhibitor's selectivity profile within the cell than biochemical assays alone.[7]

Cell-Based Target Engagement: Confirming Intracellular Activity

While chemoproteomics provides a snapshot of inhibitor binding in a lysate, it is crucial to confirm target engagement within intact, living cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[13][14][15][16][17]

Principle: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[15][16] In a typical experiment, cells are treated with the inhibitor or a vehicle control and then heated to a range of temperatures. The cells are lysed, and the soluble fraction (containing non-denatured proteins) is analyzed by methods such as Western blotting or mass spectrometry to determine the melting temperature (Tm) of the target protein. A shift in the Tm in the presence of the inhibitor indicates direct target engagement.[13][14][15]

Causality: CETSA is a critical validation step because it directly measures the biophysical interaction between an inhibitor and its target in a live-cell environment, accounting for factors like cell permeability and efflux pumps.[13][14][16][17] This provides a direct link between target binding and a downstream cellular phenotype.

Comparative Cross-Reactivity Analysis

To illustrate the application of these methodologies, let's consider a hypothetical comparative analysis of two inhibitors derived from the 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold, Inhibitor A and Inhibitor B . Both are designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.[18][19][20][21][22]

Kinase TargetInhibitor A (IC50, nM)Inhibitor B (IC50, nM)
VEGFR2 (KDR) 5 8
PDGFRβ15250
c-Kit20300
Src 50 >1000
Lck75>1000
Fyn60>1000
Abl500>5000
EGFR>1000>5000

Table 1: Hypothetical biochemical screening data for Inhibitor A and Inhibitor B against a panel of selected kinases. Data is presented as IC50 values (nM). Lower values indicate higher potency.

From the biochemical data, both inhibitors are potent against the primary target, VEGFR2. However, Inhibitor A demonstrates significant cross-reactivity with other receptor tyrosine kinases (PDGFRβ, c-Kit) and notable activity against members of the Src family of kinases (Src, Lck, Fyn).[23][24][25][26][27] In contrast, Inhibitor B shows a much cleaner selectivity profile, with significantly reduced activity against these off-targets.

Signaling Pathway Implications of Off-Target Effects

The off-target activity of Inhibitor A on Src family kinases has significant implications. Src kinases are non-receptor tyrosine kinases that act as crucial signaling nodes downstream of numerous receptors, including those for cytokines and growth factors, and are involved in pathways regulating cell proliferation, migration, and survival.[23][24][25][26]

The unintended inhibition of Src in addition to VEGFR2 could lead to a broader biological response than anticipated. While this polypharmacology could be beneficial in some cancer contexts, it also increases the risk of toxicity due to the disruption of normal physiological processes regulated by Src.

Signaling_Pathways cluster_VEGFR2 VEGFR2 Pathway cluster_Src Src Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis PI3K->Angiogenesis GrowthFactor Growth Factor Receptor Src Src GrowthFactor->Src STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Src->PI3K_Akt Proliferation Cell Proliferation & Survival STAT3->Proliferation PI3K_Akt->Proliferation InhibitorA Inhibitor A InhibitorA->VEGFR2 Potent Inhibition InhibitorA->Src Off-Target Inhibition InhibitorB Inhibitor B InhibitorB->VEGFR2 Selective Inhibition

Caption: On- and off-target effects of Inhibitors A and B.

Experimental Protocols

To ensure the trustworthiness and reproducibility of cross-reactivity data, detailed and validated protocols are essential. Below are representative step-by-step methodologies for KiNativ™ profiling and CETSA.

KiNativ™ Kinase Inhibitor Profiling Workflow

KiNativ_Workflow start 1. Cell Lysate Preparation incubation 2. Incubate Lysate with Inhibitor (Dose-Response) start->incubation probe 3. Add Irreversible Biotin-ATP/ADP Probe incubation->probe digest 4. Proteolytic Digestion probe->digest enrich 5. Streptavidin Enrichment of Biotinylated Peptides digest->enrich ms 6. LC-MS/MS Analysis enrich->ms analysis 7. Data Analysis & Quantification ms->analysis

Caption: Workflow for KiNativ™ competitive profiling.

Protocol:

  • Cell Lysis: Prepare cell lysates under native conditions to preserve kinase activity.

  • Inhibitor Incubation: Aliquot the lysate and incubate with a range of concentrations of the test inhibitor (e.g., 8-point dose-response curve) for a defined period (e.g., 30 minutes) at room temperature. Include a vehicle control (e.g., DMSO).

  • Probe Labeling: Add the biotinylated ATP/ADP probe to each sample and incubate for a short, defined time (e.g., 10 minutes) to allow for covalent labeling of active kinases not occupied by the inhibitor.[7]

  • Reduction, Alkylation, and Digestion: Denature the proteins, reduce cysteine bonds, alkylate them, and then perform proteolytic digestion (e.g., with trypsin).

  • Enrichment: Use streptavidin-coated beads to enrich the biotin-labeled peptides from the complex peptide mixture.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinase active-site peptides.

  • Data Analysis: Compare the abundance of each kinase peptide in the inhibitor-treated samples to the vehicle control to generate dose-response curves and determine IC50 values for each detected kinase.

Cellular Thermal Shift Assay (CETSA®) Protocol
  • Cell Treatment: Culture cells to the desired confluency and treat with the test inhibitor at a saturating concentration or with a vehicle control for a defined period (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Clarification: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using a suitable method:

    • Western Blot: For single-target analysis.

    • AlphaLISA®/HTRF®: For higher-throughput analysis.[15]

    • Mass Spectrometry (MS-CETSA): For proteome-wide analysis of thermal stability shifts.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and engagement.

Conclusion

The 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold is a valuable starting point for the design of potent kinase inhibitors. However, achieving selectivity is a critical challenge that requires a rigorous and multi-pronged analytical approach. As demonstrated, relying solely on biochemical assays can be misleading. A comprehensive cross-reactivity analysis, integrating chemoproteomics and cell-based target engagement assays, is essential for a thorough understanding of an inhibitor's true selectivity profile. This detailed characterization allows for the selection of compounds with the desired on-target activity and minimal off-target effects, ultimately leading to the development of safer and more effective therapeutic agents.

References

  • Lowell, C. A., & Brizuela, L. (2014). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Robles, A. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Available at: [Link]

  • Wu, F., et al. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. ResearchGate. Available at: [Link]

  • Lau, L., & Tiong, C. X. (2017). Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain. Current Neuropharmacology. Available at: [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. Available at: [Link]

  • Kumar, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. Available at: [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Reactome. Available at: [Link]

  • Robles, A. J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. Available at: [Link]

  • Vincent, T. S., & Lapek, J. D., Jr. (2019). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Taylor & Francis. (n.d.). Src family kinase – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Wikipedia. (n.d.). Src family kinase. Wikipedia. Available at: [Link]

  • MediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. MediaTUM. Available at: [Link]

  • Klüter, S., et al. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Leukemia. Available at: [Link]

  • Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research. Available at: [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available at: [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology. Available at: [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available at: [Link]

  • HMS LINCS Project. (2016). KiNativ data. HMS LINCS Project. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • van den Hurk, R., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. Available at: [Link]

  • Vasta, J. D., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Al-Omaim, W. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. Available at: [Link]

  • Liu, X., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry. Available at: [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Al-Omaim, W. S., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-deazapurine core, chemically known as 7H-pyrrolo[2,3-d]pyrimidine, is a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows for potent and selective interactions with a variety of biological targets, including protein kinases. The specifically functionalized derivative, 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, serves as a crucial and versatile building block for the synthesis of complex kinase inhibitors and other advanced pharmaceutical intermediates. The strategic placement of the chloro and iodo substituents provides orthogonal handles for subsequent cross-coupling reactions, enabling the rapid generation of diverse molecular libraries.

This guide provides an in-depth comparison of two primary synthetic strategies for accessing this key intermediate, starting from the common precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. We will dissect each route, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective efficiencies based on yield, step count, and operational considerations.

Route 1: Synthesis via C6-Iodination Followed by Selective C4-Dechlorination

This synthetic approach prioritizes the early installation of the iodine moiety on the more electron-rich pyrrole ring, followed by a selective removal of the more labile C4-chloro group from the pyrimidine ring.

digraph "Route_1_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: Workflow for Route 1.

Step 1: Iodination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

The first step involves the electrophilic iodination of the pyrrole ring. The C6 position is the most nucleophilic carbon on the 7-deazapurine core, directing the regioselectivity of the reaction. N-Iodosuccinimide (NIS) is an effective and mild source of electrophilic iodine for this transformation.

Experimental Protocol:

  • To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and then with a cold solution of saturated aqueous sodium thiosulfate to remove any residual iodine.

  • Dry the solid under vacuum to afford 2,4-dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, which can often be used in the next step without further purification.

Causality and Expertise: The choice of DMF as a solvent facilitates the dissolution of the starting material and promotes the ionization of the NIS reagent. Performing the initial addition at 0 °C helps to control the exothermicity of the reaction. The regioselectivity is electronically driven; the lone pair of the pyrrole nitrogen enriches the C5 and C6 positions, with C6 being sterically more accessible for electrophilic attack. This principle is well-established for electrophilic substitutions on this heterocyclic system.

Step 2: Selective C4-Dechlorination

This key step leverages the differential reactivity of the two chlorine atoms. The C4-chloro group is more susceptible to reduction than the C2-chloro group. This selectivity can be achieved via catalytic hydrogenation.

Experimental Protocol:

  • Combine 2,4-dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), a base such as sodium acetate (2.0-3.0 eq), and a palladium on carbon catalyst (10% Pd/C, 5-10 mol%) in a suitable solvent like ethanol or methanol.

  • Pressurize the reaction vessel with hydrogen gas (1 atm, balloon pressure is typically sufficient) and stir vigorously at room temperature.

  • Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the product. Note: It is critical to monitor for potential deiodination.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or silica gel chromatography to yield the final product, 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Trustworthiness and Mechanistic Insight: The C4 position is electronically analogous to the 4-position of a purine, making it more akin to a vinylogous acid chloride and thus more reactive towards reduction than the C2-chloro group, which is adjacent to two nitrogen atoms. Catalytic hydrogenation is a standard method for the hydrogenolysis of C-Cl bonds. The base is crucial to neutralize the HCl generated during the reaction, preventing catalyst deactivation and potential side reactions. A potential pitfall of this step is the concurrent hydrogenolysis of the C-I bond. Careful monitoring and use of a less active catalyst or milder conditions may be required to optimize selectivity.

Route 2: Synthesis via Selective C4-Dechlorination Followed by C6-Iodination

This alternative strategy inverts the order of operations. It first establishes the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core and then performs the iodination on this less-functionalized intermediate. This route requires more steps due to a necessary protection-deprotection sequence.

digraph "Route_2_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: Workflow for Route 2.

Step 1-3: Synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine

This sequence is adapted from a patented procedure and represents a reliable method to obtain the key 2-chloro intermediate[1].

Experimental Protocol:

  • Protection: React 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) with di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a solvent like THF or Dichloromethane at room temperature until the reaction is complete. Work-up and purify to isolate the N-Boc protected intermediate.

  • Selective Dechlorination: Perform catalytic hydrogenation on the Boc-protected intermediate as described in Route 1, Step 2 (e.g., H₂, 10% Pd/C, NaOAc in EtOH). The Boc group ensures the stability and solubility of the substrate and does not interfere with the reduction. Purify the resulting Boc-protected 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Deprotection: Treat the product from the previous step with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, at room temperature. Once the reaction is complete, neutralize the mixture and extract the product. Evaporation of the solvent yields 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Authoritative Grounding: The use of a Boc protecting group is a standard and robust method in organic synthesis to temporarily mask the reactivity of N-H bonds. Its removal under acidic conditions is facile and typically high-yielding. The selective hydrogenation at C4 over C2 is the cornerstone of this route's viability[1].

Step 4: Iodination of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine

The final step is the iodination of the now simplified pyrrolopyrimidine core.

Experimental Protocol:

  • To a solution of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF (~0.2 M), add NIS (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up the reaction as described in Route 1, Step 1 (ice-water quench, filtration, washing).

  • Dry the solid under vacuum to afford the final product, 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Expertise & Experience: With the C4 position no longer chlorinated, the electronic properties of the pyrrole ring are even more biased towards electrophilic attack at C6. This step is generally very clean and high-yielding, as there are fewer competing reactive sites compared to the starting material in Route 1.

Comparative Analysis

MetricRoute 1: Iodinate then DechlorinateRoute 2: Dechlorinate then Iodinate
Number of Steps 2 (from 2,4-dichloropyrimidine)4 (from 2,4-dichloropyrimidine)
Overall Yield Moderate to Good (Potentially 60-75%)Moderate (Potentially 50-65%)
Key Challenge Selectivity in the C4-dechlorination step without C6-deiodination.Increased step count due to protection/deprotection.
Scalability More attractive due to fewer steps. The selectivity of the hydrogenation may require careful optimization for large-scale production.Less step-economical. However, each step is generally robust and high-yielding, which can be advantageous for process control.
Purification Final purification may be complicated by deiodinated byproducts.Purifications are generally straightforward at each stage.
Atom Economy Higher, as it avoids the use of a protecting group.Lower, due to the addition and subsequent removal of the Boc group.

Discussion and Recommendation

Route 1 is the more convergent and atom-economical approach. Its primary advantage is the shorter sequence, which is highly desirable in process chemistry for reducing costs and waste. However, its success hinges critically on the chemoselectivity of the catalytic hydrogenation step. The carbon-iodine bond is susceptible to hydrogenolysis, and achieving high selectivity for C-Cl over C-I cleavage may require extensive screening of catalysts, solvents, and reaction conditions. For small-scale synthesis where byproducts can be separated chromatographically, this route is often the quickest way to access the target molecule.

Route 2 is a longer but arguably more robust and predictable pathway. By simplifying the molecule to 2-chloro-7H-pyrrolo[2,3-d]pyrimidine before the final iodination, the risk of side reactions in the halogenation step is minimized. The protection-deprotection sequence adds to the step count and cost but ensures that the selective C4-dechlorination is performed on a stable, well-behaved substrate. This added control can be invaluable, particularly on a larger scale where reaction predictability and purity of intermediates are paramount. The final iodination step is typically very clean and high-yielding.

References

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. Available at: [Link]

  • CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. Google Patents.
  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. Available at: [Link]

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Google Patents.

Sources

A Senior Application Scientist's Guide to the Patent Landscape and Synthetic Strategies for 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, navigating the patent landscape for key pharmaceutical intermediates is paramount. This guide provides an in-depth analysis of the synthesis and applications of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, a critical building block in the development of next-generation therapeutics, particularly Janus Kinase (JAK) inhibitors. We will dissect and compare patented synthetic routes, provide detailed experimental protocols, and offer insights into the chemical rationale that underpins process optimization.

The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core

The 7-deazapurine scaffold, the core of pyrrolo[2,3-d]pyrimidines, is a privileged structure in medicinal chemistry. Its resemblance to the purine bases found in DNA and RNA allows molecules built upon this scaffold to interact with a wide array of biological targets. A significant number of patents revolve around derivatives of this core, primarily for their potent inhibition of protein kinases.[1][2][3]

Specifically, the introduction of halogen atoms at key positions of the pyrrolo[2,3-d]pyrimidine ring system provides synthetic handles for elaboration into complex drug molecules through various cross-coupling reactions. The subject of this guide, 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, is a highly valuable intermediate for this purpose. The chlorine at the 4-position and the iodine at the 6-position offer differential reactivity, allowing for sequential and site-selective modifications to build the final active pharmaceutical ingredient (API).

This intermediate is particularly crucial in the synthesis of JAK inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][2]

Comparative Analysis of Patented Synthetic Routes

The synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a multi-step process. A critical examination of the patent literature reveals that the primary strategy involves the late-stage iodination of a common precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Therefore, a comparative analysis of the synthesis of this key precursor is essential to understanding the overall efficiency and scalability of producing the final iodinated product.

Synthesis of the Precursor: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Several patented methods exist for the preparation of this precursor, each with its own set of advantages and disadvantages. The main differences lie in the starting materials and the strategy for constructing the fused ring system.

Method Starting Materials Key Steps Reported Yield Advantages Disadvantages/Challenges Patent Reference
Route A Dimethyl malonate1. Synthesis of 2,4,6-trihydroxypyrimidine. 2. Chlorination to 2,4,6-trichloropyrimidine. 3. Reaction with an aminoacetaldehyde equivalent to form the pyrrole ring. 4. Selective de-chlorination.~31% overallUtilizes readily available starting materials.Multiple steps, potentially harsh reagents (e.g., POCl₃), and purification challenges.[4]
Route B Ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane1. Coupling of starting materials. 2. Cyclization with formamidine to form the pyrimidine ring. 3. Acid-catalyzed cyclization to form the pyrrole ring. 4. Chlorination of the 4-hydroxy group.Up to 79% for the final chlorination step.Shorter route with potentially higher overall yield.May require careful control of reaction conditions to avoid side products.[5]
Route C 6-Aminouracil and Chloroacetaldehyde1. Condensation to form a pyrrole-fused intermediate. 2. Chlorination with POCl₃.GoodAvoids some of the more complex starting materials of other routes.The use of POCl₃ requires careful handling and workup.[6]

Insight from the Field: While Route A is a classical approach, its multi-step nature and use of harsh reagents make it less favorable for large-scale production. Route B, as detailed in US patent US10738058B2, represents a significant improvement in terms of yield and process efficiency for the final chlorination step.[5] The choice of route will often depend on the manufacturer's access to starting materials and their capacity for handling specific reagents.

The Final Step: Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The most direct and widely reported method for the synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is the electrophilic iodination of the pyrrole ring of the 4-chloro precursor.

G cluster_precursor Precursor Synthesis cluster_iodination Iodination cluster_product Final Product 4_chloro_precursor 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine iodination_step Electrophilic Iodination 4_chloro_precursor->iodination_step N-Iodosuccinimide (NIS) DMF final_product 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine iodination_step->final_product

The reagent of choice for this transformation is N-iodosuccinimide (NIS), which provides a source of electrophilic iodine. The reaction is typically carried out in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).[7][8][9]

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is preferred over molecular iodine (I₂) because it is a milder and more selective iodinating agent. The electron-rich pyrrole ring is susceptible to electrophilic substitution, and NIS provides a readily available "I+" equivalent.

  • Anhydrous DMF: The use of an anhydrous solvent is crucial to prevent quenching of the electrophilic iodinating agent and potential side reactions. DMF is an excellent solvent for both the starting material and NIS, facilitating a homogenous reaction mixture.

Detailed Experimental Protocols

The following protocols are based on procedures described in the scientific and patent literature. They are intended for an audience with a strong background in synthetic organic chemistry.

Protocol 1: Synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine[8][9]

G start Start dissolve 1. Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF under an inert atmosphere. start->dissolve cool 2. Cool the solution to 0 °C. dissolve->cool add_nis 3. Add N-iodosuccinimide (NIS) portion-wise. cool->add_nis warm_stir 4. Allow the reaction to warm to room temperature and stir for 1-2 hours. add_nis->warm_stir monitor 5. Monitor reaction progress by TLC. warm_stir->monitor workup 6. Dilute with ethyl acetate and wash with aq. Na₂S₂O₃, water, and brine. monitor->workup dry_concentrate 7. Dry the organic layer over Na₂SO₄, filter, and concentrate. workup->dry_concentrate purify 8. Purify the crude product by recrystallization or column chromatography. dry_concentrate->purify end End purify->end

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-iodosuccinimide (NIS) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine can be further purified by recrystallization or column chromatography on silica gel.

Alternative Intermediates and Their Applications

While the 6-iodo derivative is highly versatile, particularly for Suzuki and other palladium-catalyzed cross-coupling reactions, other halogenated pyrrolo[2,3-d]pyrimidines can also serve as key intermediates.

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: This intermediate allows for sequential nucleophilic aromatic substitution reactions at the 2- and 4-positions. The higher reactivity of the chlorine at the 4-position often allows for selective substitution.[10]

  • 4-Chloro-6-bromo-7H-pyrrolo[2,3-d]pyrimidine: The 6-bromo analog can also be used in cross-coupling reactions. The choice between the iodo and bromo derivative may depend on the specific coupling partners and desired reactivity. Generally, the C-I bond is more reactive than the C-Br bond in oxidative addition to palladium(0), which can be an advantage in some synthetic strategies.

Conclusion and Future Outlook

The patent landscape for 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine and its precursors is a testament to its importance in modern drug discovery. The synthetic routes have evolved to become more efficient and scalable, with a clear trend towards shorter, higher-yielding processes. For researchers and drug development professionals, a thorough understanding of these synthetic strategies is crucial for the efficient development of novel therapeutics. The choice of a particular synthetic route will depend on a careful evaluation of factors such as cost, scalability, and access to starting materials. As the demand for targeted therapies such as JAK inhibitors continues to grow, further innovation in the synthesis of this key intermediate is anticipated.

References

  • Seley, K. L., et al. (2012). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. [Journal Name, Volume(Issue), Pages]. Retrieved January 19, 2026, from [Link]

  • Krasavin, M., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6). Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis.
  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Patsnap Eureka. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Google Patents. (n.d.). US7842699B2 - Pyrrolo[2,3-D]pyrimidine compounds.
  • Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Review of published literature on the biological activity of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Review of Published Literature on its Biological Activity

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual endeavor. Among the myriad of heterocyclic systems, the 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a "privileged scaffold" due to its remarkable versatility in targeting a diverse array of biological targets.[1][2] This guide provides an in-depth analysis of the published literature on the biological activity of a specific subclass: 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives. By strategically placing a chloro group at the 2-position and an iodo group at the 6-position, medicinal chemists can unlock unique structure-activity relationships, paving the way for the development of next-generation therapeutics.

The pyrrolo[2,3-d]pyrimidine nucleus is a fundamental component of many ATP-competitive inhibitors for various kinases.[1] The substitution pattern on this core structure is critical in determining the potency and selectivity of these inhibitors. Halogenation, in particular, has proven to be a powerful strategy to modulate the electronic and steric properties of the molecule, thereby enhancing its interaction with the target protein.

A Landscape of Biological Applications

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[2][3][4] The presence of halogen substituents can significantly influence these activities.

Anticancer Activity: Targeting the Proliferative Machinery

The fight against cancer remains a primary focus of drug discovery, and 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives have shown promise as potent anticancer agents. Their mechanism of action often involves the inhibition of key kinases that are dysregulated in cancer cells.

One study detailed the synthesis of a series of novel 7H-pyrrolo-[2,3-d]pyrimidine derivatives and their evaluation as potential anticancer agents.[3] Although not the exact 2-chloro-6-iodo scaffold, this research highlights the potential of halogenated pyrrolopyrimidines in cancer therapy. For instance, a related compound, 13i, was identified as a potent agent against human RT-112 bladder cancer cells by strongly inhibiting CK1δ.[3] This suggests that derivatives of the 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine core could be rationally designed to target specific kinases implicated in oncogenesis.

Another investigation into tricyclic pyrrolo[2,3-d]pyrimidine derivatives revealed significant antitumor activity.[5] In this work, compounds bearing a bromine substituent on a phenyl ring attached to the core structure exhibited potent cytotoxicity against the HT-29 colon cancer cell line.[5] This underscores the importance of halogenation in achieving potent anticancer effects.

Table 1: Comparative Anticancer Activity of Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
8f (E)-2-(4-Bromophenyl)-1-methyl-N-phenyl...azepin-4-imineHT-294.55 ± 0.23[5]
8g (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl...azepin-4-imineHT-294.01 ± 0.20[5]
6a 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido...pyrimidin-4(1H)-oneHeLa6.55 ± 0.31[5]
10a 3-Chloro-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido...pyrimidin-4(1H)-oneHeLaModerate Inhibition[5]
10b 3-Bromo-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido...pyrimidin-4(1H)-oneMCF-7Moderate Inhibition[5]

The data presented in Table 1 clearly demonstrates that halogenated pyrrolo[2,3-d]pyrimidine derivatives exhibit significant anticancer activity across various cell lines. The specific nature and position of the halogen atom, along with other substituents, play a crucial role in determining the potency and selectivity of these compounds.

Kinase Inhibition: A Versatile Strategy for Therapeutic Intervention

The ability of the 7H-pyrrolo[2,3-d]pyrimidine scaffold to mimic adenine makes it an ideal starting point for the design of ATP-competitive kinase inhibitors.[1] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammation, and autoimmune disorders.

A recent study reported the discovery of a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' as potent multi-targeted kinase inhibitors.[6][7] Notably, compound 5k from this series demonstrated significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values comparable to the well-known tyrosine kinase inhibitor, sunitinib.[6][7] This research highlights the potential of halogenated pyrrolo[2,3-d]pyrimidines to be developed as broad-spectrum kinase inhibitors for cancer therapy.

Furthermore, another group of researchers discovered a series of covalent inhibitors of Interleukin-2-inducible T-cell kinase (Itk) based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[8] Itk is a key signaling molecule in T-cells and is a potential drug target for inflammatory and autoimmune diseases. The optimized compound from this study showed excellent selectivity for Itk over other structurally related kinases.[8]

Table 2: Kinase Inhibitory Activity of Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget Kinase(s)IC50 (nM)Reference
5k EGFR, Her2, VEGFR2, CDK240 - 204[6][7]
Optimized Covalent Inhibitor ItkPotent Activity[8]

These findings underscore the immense potential of the 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold in the design of potent and selective kinase inhibitors for a variety of therapeutic applications. The chloro and iodo substituents can be strategically utilized to fine-tune the binding affinity and selectivity of these compounds for their target kinases.

Antiviral Activity: Combating Viral Infections

The structural similarity of the 7H-pyrrolo[2,3-d]pyrimidine core to purines also makes it a promising scaffold for the development of antiviral agents.[4][9] Several studies have reported the antiviral activity of pyrrolo[2,3-d]pyrimidine derivatives against a range of viruses.

One study investigated a series of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as antiviral agents against the Zika virus (ZIKV).[1] The researchers identified several compounds with promising anti-ZIKV activity.[1] Another study reported the synthesis of novel pyrrole, pyrrolo[2,3-d]pyrimidine, and pyrrolo[3,2-e][3][6][8]triazolo[4,3-c]pyrimidine derivatives and their evaluation against rotavirus and coxsackievirus.[9] Several of these compounds exhibited significant antiviral activity.[9]

While these studies do not specifically focus on the 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold, they provide a strong rationale for exploring its potential in the development of novel antiviral therapeutics. The unique electronic and steric properties conferred by the chloro and iodo substituents could lead to enhanced antiviral potency and a broader spectrum of activity.

Experimental Protocols: A Guide to Biological Evaluation

The following are representative experimental protocols for evaluating the biological activity of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives, based on methodologies described in the cited literature for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HT-29, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a dose-response manner) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against specific kinases.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, its substrate (e.g., a peptide or protein), ATP, and a suitable buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a defined period.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To better understand the potential mechanisms of action and the experimental approaches used to study 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives, the following diagrams are provided.

Kinase_Inhibition_Pathway cluster_0 Kinase Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes Inhibitor 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding

Caption: Potential mechanism of action for anticancer activity.

Experimental_Workflow Synthesis Synthesis of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Anticancer_Assay Anticancer Activity (e.g., MTT Assay) Biological_Screening->Anticancer_Assay Kinase_Assay Kinase Inhibition Assay Biological_Screening->Kinase_Assay Antiviral_Assay Antiviral Activity Assay Biological_Screening->Antiviral_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Anticancer_Assay->SAR_Analysis Kinase_Assay->SAR_Analysis Antiviral_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for drug discovery.

Conclusion and Future Directions

The 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold represents a highly promising starting point for the development of novel therapeutics. The existing literature on related halogenated pyrrolo[2,3-d]pyrimidines strongly suggests that this specific substitution pattern holds significant potential for potent and selective biological activity, particularly in the areas of anticancer and kinase inhibition. The chloro and iodo groups offer unique opportunities for medicinal chemists to fine-tune the pharmacological properties of these molecules.

Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives. A comprehensive investigation of their structure-activity relationships will be crucial for identifying lead compounds with optimal potency, selectivity, and drug-like properties. Furthermore, elucidating the precise molecular mechanisms of action of these compounds will be essential for their successful translation into clinical candidates. The continued exploration of this privileged scaffold is poised to yield the next generation of innovative medicines for a range of human diseases.

References

[3] Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Future Med Chem. 2019 May;11(9):959-974. doi: 10.4155/fmc-2018-0564. Epub 2019 Feb 21. Link

[6] Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel). 2023 Sep 19;16(9):1324. doi: 10.3390/ph16091324. Link

[7] Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Link

[8] Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). Eur J Med Chem. 2019 Jul 1;173:167-183. doi: 10.1016/j.ejmech.2019.03.055. Epub 2019 Mar 26. Link

[4] Novel antiviral compounds against gastroenteric viral infections. Arch Pharm (Weinheim). 2015 Dec;348(12):861-72. doi: 10.1002/ardp.201500244. Epub 2015 Oct 29. Link

[10] Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorg Med Chem Lett. 2009 Oct 1;19(19):5641-4. doi: 10.1016/j.bmcl.2009.08.031. Epub 2009 Aug 12. Link

[11] The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Int J Mol Sci. 2023 Jan 3;24(1):864. doi: 10.3390/ijms24010864. Link

[1] 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules. 2021 Jun 22;26(13):3812. doi: 10.3390/molecules26133812. Link

[2] Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Curr Med Chem. 2017;24(16):1683-1719. doi: 10.2174/0929867324666170303162100. Link

[12] Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). Link

[13] The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Eur J Med Chem. 2021 Nov 15;224:113711. doi: 10.1016/j.ejmech.2021.113711. Epub 2021 Jul 21. Link

[14] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook. Link

[5] Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. 2023 Jan 12;28(2):794. doi: 10.3390/molecules28020794. Link

[9] Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. Eur J Pharm Sci. 2019 Jan 15;127:145-157. doi: 10.1016/j.ejps.2018.10.022. Epub 2018 Oct 22. Link

[15] Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors. Bioorg Med Chem Lett. 2012 May 1;22(9):3172-7. doi: 10.1016/j.bmcl.2012.03.044. Epub 2012 Mar 20. Link

[16] Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. 2022 Feb 12;27(4):1253. doi: 10.3390/molecules27041253. Link

[17] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Link

[18] 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. Link

[19] 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. PubChem. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, a halogenated heterocyclic compound. As a Senior Application Scientist, my focus is to deliver a procedurally sound and scientifically robust protocol that ensures the safety of laboratory personnel and environmental integrity.

Understanding the Hazard Profile

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (Molecular Formula: C₆H₃ClIN₃) is a solid organic compound.[1] While specific toxicity data for this exact compound is limited, the presence of chloro and iodo groups on a pyrrolopyrimidine scaffold necessitates careful handling and disposal as a hazardous chemical.[2][3] Structurally related compounds are known to be toxic if swallowed, in contact with skin, or inhaled.[4]

Key Hazards:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Irritation: May cause skin and serious eye irritation.[5]

  • Environmental Hazard: Discharge into the environment should be avoided.[2]

  • Hazardous Combustion Products: Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen iodide.[6][7]

Hazard CategoryGHS Classification (Anticipated for Analogs)Precautionary Statement
Acute Toxicity, Oral Category 3 or 4P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin.[8]
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled.[8]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[8][5]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[5]
Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a designated and properly ventilated area, such as a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. For larger quantities, consider flame-retardant antistatic protective clothing.[2][4]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[6]

Disposal Workflow: A Step-by-Step Guide

The primary disposal route for 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is through a licensed professional waste disposal service.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.

Step 1: Segregation and Waste Collection

  • Designated Waste Container: Collect all waste containing 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine in a clearly labeled, dedicated hazardous waste container.[9]

  • Halogenated Waste Stream: As a halogenated organic compound, it should be segregated into the "halogenated organic waste" stream.[9][10] This prevents mixing with incompatible chemicals and facilitates proper disposal by incineration.

  • Container Integrity: Ensure the waste container is in good condition, not leaking, and has a tightly fitting cap.[9][11] Do not overfill the container; a filling level of less than 90% is recommended.[9]

Step 2: Labeling and Documentation

  • Accurate Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine," and the associated hazards (e.g., "Toxic," "Irritant").[9]

  • Waste Log: Maintain a log of the waste being added to the container, including the quantity and date.

Step 3: Storage Pending Disposal

  • Secure Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.[8]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[6][11]

  • Provide Information: Be prepared to provide the EHS office with the complete chemical name, quantity of waste, and a copy of the Safety Data Sheet (SDS) if available.

Workflow for Disposal of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

G cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Location Collect Collect Waste in Designated Container FumeHood->Collect Process Start Segregate Segregate as 'Halogenated Organic Waste' Collect->Segregate Categorize Label Label Container Accurately (Name, Hazards) Segregate->Label Identify Seal Seal Container Tightly Label->Seal Secure Store Store in Designated Hazardous Waste Area Seal->Store Store Safely ContactEHS Contact EHS or Licensed Disposal Service Store->ContactEHS Initiate Disposal Pickup Arrange for Waste Pickup ContactEHS->Pickup Final Step

Caption: Disposal workflow for 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Small Spills (in a fume hood):

  • Restrict Access: Ensure the area is clear of personnel not involved in the cleanup.

  • Containment: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[8] Do not use combustible materials.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][7] Avoid creating dust.[6][7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container and manage it for disposal as described above.

Large Spills:

  • Evacuate: Evacuate the immediate area and alert others.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Emergency Contact: Contact your institution's EHS or emergency response team immediately.[8]

  • Ventilate: If it is safe to do so, ensure the area is well-ventilated.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2][6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical advice.[2][12][6]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][12][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[2][6][13]

Conclusion: A Commitment to Safety

The proper disposal of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice. By adhering to these procedures, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and the material's Safety Data Sheet before handling.

References

  • MSDS of 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. (n.d.).
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Apollo Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 7).
  • 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheets - Echemi. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 5).
  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine AldrichCPR | Sigma-Aldrich. (n.d.).
  • Safety Data Sheet - ChemScene. (2025, December 12).
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H4ClN3 | CID 5706774 - PubChem. (n.d.). Retrieved from [Link]

  • 1350639-97-2 - Safety Data Sheet. (2025, March 26).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.).
  • Hazardous Waste - EHSO Manual 2025-2026. (n.d.).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
  • Hazardous waste acceptance conditions. (n.d.).
  • 2-chloro-6-iodo-7H-pyrrolo[2, 3-d]pyrimidine, min 97%, 250 mg. (n.d.).
  • 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine - Advanced ChemBlocks. (n.d.).

Sources

Navigating the Safe Handling of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate world of drug development, the ability to handle complex chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, a halogenated pyrrolopyrimidine derivative. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Understanding the Hazard Profile

2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a solid compound with a molecular weight of 279.46 g/mol .[1] While comprehensive toxicological data is not available for this specific molecule, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides critical hazard information. It is classified as harmful if swallowed, a skin irritant, a cause of serious eye irritation, and may cause respiratory irritation.[1] These classifications are the bedrock upon which our safety protocols are built.

Due to the limited specific data, we will also draw upon safety information for structurally similar compounds, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, to establish a robust framework for safe handling. These related compounds are also classified as toxic if swallowed and irritants.[2][3][4]

Key Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC₆H₃ClIN₃[1]
Molecular Weight279.46 g/mol [1]
AppearanceLight yellow to yellow solid[5]
Melting Point219 °C (decomposition)[5]
Storage TemperatureUnder inert gas (nitrogen or Argon) at 2–8 °C[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. The following table outlines the minimum PPE requirements, with explanations rooted in the compound's known hazards.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that form a tight seal around the eyes. A full-face shield should be worn over the goggles when there is a significant risk of splashes.[6][7][8]The compound is a serious eye irritant.[1] Standard safety glasses with side shields do not provide adequate protection from splashes, vapors, or fine particles.[8][9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[7] Double gloving is recommended.The compound is a skin irritant.[1] Gloves must be selected based on their resistance to the specific chemical and should be inspected for any signs of degradation before use.
Body Protection A laboratory coat is mandatory. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls should be worn.[9][10]To prevent skin contact and contamination of personal clothing.[9]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator (e.g., an N95 respirator for particulates or a respirator with organic vapor cartridges) is necessary.[6][11]The compound may cause respiratory irritation.[1] The choice of respirator depends on the specific handling conditions and potential for airborne exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, from receipt to disposal, is crucial for minimizing risk.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2] The recommended storage temperature is under an inert atmosphere at 2–8 °C.[5]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Handling and Use
  • Engineering Controls: All handling of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Weighing: To prevent the generation of dust, weigh the solid compound carefully. Consider using a balance with a draft shield.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4] Do not eat, drink, or smoke in the laboratory.[3][4]

Spill Management
  • Evacuation: In the event of a spill, evacuate the immediate area.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12]

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Large Spills: For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine and any contaminated materials is essential to protect both personnel and the environment.

  • Waste Collection: All waste materials, including excess compound, contaminated PPE, and cleaning materials, should be collected in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the chemical waste through a licensed chemical waste disposal company.[3][6][12] Do not dispose of it down the drain or in the regular trash.

  • Regulatory Compliance: Ensure that all disposal procedures comply with local, state, and federal regulations.

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and actions for the safe handling of 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

SafeHandlingWorkflow Safe Handling Workflow for 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Procedures A Review SDS & Hazards B Don Appropriate PPE A->B C Work in Fume Hood B->C D Weigh & Handle with Care C->D E Prepare Solutions Safely D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I I->A Begin Next Task J Spill Occurs K Evacuate & Contain J->K L Contact EHS K->L M Personal Exposure N Use Eyewash/Shower M->N O Seek Medical Attention N->O

Caption: A flowchart outlining the critical steps for safely handling 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

By adhering to these guidelines, researchers can confidently and safely work with 2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, ensuring the integrity of their research and the well-being of all laboratory personnel.

References

  • Fisher Scientific. (2024, February 7). Safety Data Sheet: 6-Chloro-7-deazapurine. Retrieved from [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • AHH Chemical Co., Ltd. (2025, March 26). Safety Data Sheet: 1350639-97-2. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

  • University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. Retrieved from [Link]

  • University of Hawaii at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.